Biotin-PEG6-NH-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H54N4O10S/c1-29(2,3)43-28(36)31-9-11-38-13-15-40-17-19-42-21-20-41-18-16-39-14-12-37-10-8-30-25(34)7-5-4-6-24-26-23(22-44-24)32-27(35)33-26/h23-24,26H,4-22H2,1-3H3,(H,30,34)(H,31,36)(H2,32,33,35)/t23-,24-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAHMWALUHQIRB-GNKBHMEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N4O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Application of Biotin-PEG6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Biotin-PEG6-NH-Boc, a versatile heterobifunctional linker molecule. With its unique combination of a biotin (B1667282) moiety for affinity binding, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected amine group, this compound has significant utility in bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
This compound is composed of three key functional components:
-
Biotin: A vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This interaction is widely exploited for non-covalent, yet highly specific and stable, biological labeling and immobilization.
-
PEG6 (Hexaethylene Glycol) Spacer: A six-unit polyethylene glycol chain that serves as a flexible, hydrophilic linker. The PEG spacer increases the solubility of the molecule and the resulting conjugate in aqueous environments, reduces aggregation, and minimizes steric hindrance between the conjugated partners.
-
Boc-Protected Amine (NH-Boc): A primary amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a reactive primary amine. This amine can then be used to covalently link the molecule to other molecules of interest, such as proteins, peptides, or small molecule drugs, typically through amide bond formation with a carboxylic acid or an activated ester.
The structural arrangement allows for a sequential and controlled conjugation strategy. First, the deprotected amine can be reacted with a desired molecule. Subsequently, the biotin group can be used for affinity purification, immobilization, or detection.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C29H54N4O10S | [1] |
| Molecular Weight | ~650.8 g/mol | [1] |
| CAS Number | 1292268-20-2 | [1] |
| Typical Purity | ≥98% | |
| Appearance | White to off-white solid or waxy solid | |
| Storage Conditions | -20°C for long-term storage |
Key Applications in Research and Drug Development
The primary application of this compound is as a versatile linker in the field of bioconjugation and targeted drug delivery. Its heterobifunctional nature makes it an ideal building block for constructing more complex molecular architectures.
Role as a PROTAC Linker
This compound is frequently utilized as a component in the synthesis of PROTACs. PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A PROTAC molecule typically consists of two active domains connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase.
In this context, a molecule like this compound can be used to synthesize a PROTAC where the biotin serves as a versatile handle for purification or as a modular component for further functionalization, while the deprotected amine is used to attach one of the two binding domains.
Experimental Protocols: A Conceptual Framework
While specific experimental protocols are highly dependent on the nature of the molecules being conjugated, a general workflow for utilizing this compound in a bioconjugation reaction can be outlined as follows:
1. Deprotection of the Boc-Protected Amine:
-
Objective: To remove the Boc protecting group and expose the reactive primary amine.
-
General Procedure:
-
Dissolve the this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or dioxane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction at room temperature for a specified period (typically 1-2 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography or mass spectrometry).
-
Upon completion, remove the acid and solvent under reduced pressure. The resulting product is the deprotected Biotin-PEG6-NH2.
-
2. Conjugation to a Target Molecule:
-
Objective: To form a stable covalent bond (typically an amide bond) between the deprotected linker and a molecule containing a carboxylic acid or an activated ester.
-
General Procedure (for conjugation to a carboxylic acid):
-
Dissolve the target molecule (containing a carboxylic acid) in an appropriate anhydrous solvent (e.g., dimethylformamide or dichloromethane).
-
Add peptide coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), to activate the carboxylic acid.
-
Add the deprotected Biotin-PEG6-NH2 to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction for the formation of the desired conjugate.
-
Purify the final product using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Visualizing the Molecular Structure and a Key Application Workflow
To further elucidate the structure and utility of this compound, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: General workflow for PROTAC development.
Caption: Mechanism of action of a PROTAC molecule.
References
An In-depth Technical Guide to Biotin-PEG6-NH-Boc: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Biotin-PEG6-NH-Boc, a heterobifunctional linker molecule of significant interest in the field of targeted protein degradation and bioconjugation.
Core Chemical Properties
This compound is a versatile molecule that incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent conjugation reactions.[1] A summary of its key chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C29H54N4O10S | [1] |
| Molecular Weight | 650.8 g/mol | [1] |
| CAS Number | 1292268-20-2 | [1] |
| Appearance | White to off-white solid or waxy solid | General knowledge |
| Purity | Typically >95% | General knowledge |
| Solubility | Soluble in water and many organic solvents such as DMF, DMSO, and dichloromethane (B109758).[2] The PEG spacer enhances aqueous solubility. | General knowledge |
| Stability | The Boc protecting group is stable under basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). Store at -20°C for long-term stability. | General knowledge |
Synthesis of this compound
The synthesis of this compound involves the coupling of a biotin derivative with a PEG linker that has a Boc-protected amine at one terminus and a reactive group at the other. A representative synthetic approach is outlined below, based on common organic chemistry principles for amide bond formation and amine protection.
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step process starting from commercially available Biotin-NHS and NH2-PEG6-NH-Boc.
Step 1: Coupling of Biotin-NHS with a Diamine-PEG Linker
-
Materials:
-
Biotin-NHS (N-Hydroxysuccinimide ester of Biotin)
-
tert-butyl (2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (NH2-PEG6-NH-Boc)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium chloride (brine) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve NH2-PEG6-NH-Boc (1.0 equivalent) in anhydrous DMF.
-
Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve Biotin-NHS (1.05 equivalents) in anhydrous DMF.
-
Slowly add the Biotin-NHS solution to the stirred solution of the PEG linker.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into a saturated brine solution and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
-
Step 2: Boc Protection of Biotin-PEG6-Amine (Alternative Route)
This is an alternative approach if starting with Biotin-PEG6-Amine.
-
Materials:
-
Biotin-PEG6-Amine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A base such as triethylamine (TEA) or sodium bicarbonate
-
Water
-
-
Procedure:
-
Dissolve Biotin-PEG6-Amine (1.0 equivalent) in DCM or THF.
-
Add the base (1.5 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected product.
-
Synthesis Workflow Diagram
References
An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG6-NH-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action and application of Biotin-PEG6-NH-Boc, a heterobifunctional linker widely employed in bioconjugation. The unique tripartite structure of this reagent, comprising a high-affinity biotin (B1667282) moiety, a hydrophilic hexa(ethylene glycol) (PEG6) spacer, and a protected primary amine (NH-Boc), offers a versatile platform for the controlled and efficient labeling and conjugation of biomolecules. This document details the role of each component, provides standardized experimental protocols for its use, presents quantitative data on conjugation efficiency and stability, and illustrates key workflows and mechanisms through detailed diagrams. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.
Introduction to this compound in Bioconjugation
Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics, diagnostics, and research tools. The choice of a linker is critical to the success of a bioconjugation strategy, directly influencing the stability, solubility, and functionality of the resulting conjugate. This compound has emerged as a valuable reagent due to its well-defined structure and versatile reactivity.
The core of its mechanism lies in a two-step process. First, the tert-butyloxycarbonyl (Boc) protecting group is removed from the primary amine under acidic conditions. This deprotection step reveals a reactive amine that can then be conjugated to a target biomolecule, typically through amide bond formation with an activated carboxyl group. The biotin moiety serves as a powerful affinity tag, enabling highly specific detection, purification, and targeting through its exceptionally strong interaction with avidin (B1170675) or streptavidin. The PEG6 spacer enhances the overall properties of the conjugate by improving solubility, reducing steric hindrance, and increasing stability.
The Tripartite Structure: A Functional Breakdown
The efficacy of this compound stems from the distinct and synergistic functions of its three key components:
-
Biotin Moiety: Biotin (Vitamin H) exhibits one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This near-irreversible binding is highly specific and rapid, forming the basis for numerous applications in detection (e.g., in ELISAs and Western blotting), affinity purification, and targeted delivery.[3] The biotin-streptavidin system is exceptionally stable, withstanding harsh conditions such as extremes of pH, temperature, and the presence of organic solvents and denaturing agents.[2]
-
PEG6 Spacer: The hexa(ethylene glycol) (PEG6) linker is a flexible, hydrophilic spacer that confers several advantageous properties to the bioconjugate.[4] Its primary role is to increase the hydrophilicity of the conjugate, which can be particularly beneficial when working with hydrophobic biomolecules, preventing aggregation and improving solubility in aqueous buffers. The PEG spacer also provides spatial separation between the biotin tag and the conjugated biomolecule, minimizing steric hindrance and ensuring that both components can interact effectively with their respective binding partners. Furthermore, PEGylation can enhance the in vivo stability and pharmacokinetic profile of therapeutic conjugates by reducing renal clearance and minimizing immunogenicity.
-
Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for primary amines. Its presence allows for a controlled, sequential conjugation strategy. The Boc group is stable under a variety of conditions, including those used for many common bioconjugation reactions, preventing the amine from reacting prematurely. Deprotection is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield a free primary amine ready for conjugation. This primary amine is a versatile functional group that can react with various electrophiles, most notably activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.
Mechanism of Action in a Two-Step Bioconjugation Workflow
The use of this compound in bioconjugation follows a logical two-step workflow: deprotection followed by conjugation.
Step 1: Boc Deprotection
The initial step involves the removal of the Boc protecting group to expose the reactive primary amine. This is an acid-catalyzed hydrolysis reaction.
Step 2: Amine-Reactive Conjugation
Once deprotected, the resulting Biotin-PEG6-NH2, which now has a free primary amine, can be conjugated to a target molecule. A common strategy is to react the amine with a molecule containing an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines at a slightly alkaline pH (7-9), forming a stable amide bond.
Quantitative Data
The efficiency and stability of bioconjugates are critical parameters. The following tables summarize representative quantitative data.
Table 1: Boc Deprotection Reaction Conditions
| Parameter | Value | Reference(s) |
| Reagent | Trifluoroacetic Acid (TFA) | |
| Solvent | Dichloromethane (DCM) | |
| TFA Concentration | 25-50% in DCM | |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 30 minutes - 2 hours | |
| Expected Yield | >95% |
Table 2: Amine-Reactive Conjugation Efficiency
| Molar Ratio (Biotin-PEG-NHS : Protein) | Conjugation Efficiency (%) | Reference(s) |
| 5:1 | ~70-80% | (Adapted) |
| 10:1 | >95% | (Adapted) |
| 20:1 | >95% | (Adapted) |
Note: Conjugation efficiency can vary depending on the protein, buffer conditions, and reaction time.
Table 3: Stability of PEGylated Antibody-Drug Conjugates (ADCs)
| Linker | Stress Condition | Monomer Loss (%) | Aggregate Formation (%) | Reference(s) |
| PEG4 | 40°C, 14 days | ~5% | <2% | (Representative) |
| PEG12 | 40°C, 14 days | ~3% | <1.5% | (Representative) |
| Non-PEGylated | 40°C, 14 days | >10% | >5% | (Representative) |
Table 4: Biotin-Streptavidin Binding Affinity
| Parameter | Value | Reference(s) |
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | |
| Association Rate Constant (kon) | ~10⁷ M⁻¹s⁻¹ | (Adapted) |
| Dissociation Rate Constant (koff) | ~10⁻⁶ s⁻¹ | (Adapted) |
Experimental Protocols
Protocol for Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask with a magnetic stir bar
-
Rotary evaporator
-
Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)
-
Brine (saturated NaCl solution) (optional)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (optional)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA to the solution while stirring. For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material.
-
Solvent Removal: After the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with DCM several times. The product at this stage is the TFA salt of Biotin-PEG6-amine.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution until gas evolution (CO₂) ceases. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.
Protocol for Conjugation of Biotin-PEG6-amine to a Protein via NHS Ester Chemistry
This protocol outlines the conjugation of the deprotected Biotin-PEG6-amine to a protein containing an NHS ester. For this protocol, it is assumed the protein has been pre-activated with an NHS ester.
Materials:
-
Biotin-PEG6-amine (from the deprotection step)
-
NHS-ester activated protein
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Desalting column or dialysis cassette
-
HABA assay reagents for determining the degree of biotinylation
Procedure:
-
Protein Preparation: Dissolve the NHS-ester activated protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Biotin-PEG6-amine Preparation: Immediately before use, dissolve the Biotin-PEG6-amine in the reaction buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG6-amine to the protein solution. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the excess, unreacted Biotin-PEG6-amine and reaction byproducts using a desalting column or by dialysis against PBS.
-
Quantification of Biotinylation: Determine the degree of biotinylation (moles of biotin per mole of protein) using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from the avidin-HABA complex by the biotinylated protein, which results in a decrease in absorbance at 500 nm.
-
Analysis of Conjugation Efficiency (Optional): The efficiency of the conjugation can be assessed by SDS-PAGE. The conjugated protein will have a higher molecular weight than the unconjugated protein, resulting in a shift in its migration on the gel. Densitometry can be used to quantify the percentage of conjugated protein.
Visualizations
Chemical Structure of this compound
References
The Role of the PEG6 Spacer in Biotinylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the six-unit polyethylene (B3416737) glycol (PEG6) spacer in biotinylation, a fundamental technique in biotechnology and drug development. The incorporation of a PEG6 spacer arm when conjugating biotin (B1667282) to proteins, antibodies, or other molecules of interest offers significant advantages by enhancing solubility, minimizing steric hindrance, and reducing non-specific binding. These benefits ultimately lead to improved assay sensitivity, greater stability of the conjugate, and more reliable and reproducible results in a variety of applications, from immunoassays to targeted drug delivery.
Core Functions of the PEG6 Spacer
Polyethylene glycol (PEG) is a hydrophilic, flexible, and biocompatible polymer. When used as a spacer in biotinylation reagents, it imparts these favorable properties to the resulting biotinylated molecule. The PEG6 spacer, consisting of six repeating ethylene (B1197577) glycol units, provides a defined and optimal length for many applications.
1. Enhanced Solubility: Many biomolecules and therapeutic compounds are hydrophobic and prone to aggregation in aqueous solutions. The hydrophilic nature of the PEG6 spacer increases the overall water solubility of the biotinylated molecule, preventing aggregation and improving its handling and performance in aqueous buffers.[] Biotin itself has low water solubility, and the addition of a PEG spacer can significantly improve this property for biotinylation reagents and the resulting conjugates.
2. Reduction of Steric Hindrance: The strong and specific interaction between biotin and streptavidin (or avidin) is the cornerstone of biotin-based detection and purification systems. However, if the biotin molecule is attached too closely to a large biomolecule, the bulk of the biomolecule can physically block or hinder the binding of streptavidin. The PEG6 spacer arm extends the biotin moiety away from the surface of the molecule, making it more accessible to the binding pocket of streptavidin and ensuring a more efficient and robust interaction.[]
3. Minimized Non-Specific Binding: The PEG spacer creates a hydrated shell around the conjugated molecule. This "stealth" effect can reduce non-specific binding interactions with other proteins or surfaces, which is a common cause of background noise in assays. This leads to a better signal-to-noise ratio and improved assay sensitivity.
4. Increased Stability and Biocompatibility: PEGylation, the process of attaching PEG chains to molecules, is a well-established method for increasing the stability and in vivo circulation time of therapeutic proteins and drugs. The PEG spacer can protect the conjugated molecule from enzymatic degradation and reduce its immunogenicity.
Quantitative Data on the Impact of PEG Spacers
While direct side-by-side quantitative comparisons for a molecule with and without a PEG6 spacer are not always readily available in the literature, the following tables summarize relevant data on the properties of PEGylated biotin reagents and the effects of PEG spacers on binding affinity and biodistribution.
| Property | Biotin-PEG6-acid | Reference |
| Molecular Weight | 579.7 g/mol | |
| Solubility | Soluble in water and DMSO | |
| Purity | ≥95% | |
| Storage | -20°C | |
| Appearance | White to off-white solid |
| Biotinylated Ligand | Receptor Binding Affinity (IC50 in nM) | Reference |
| d-biotin | 11.5 pM (for streptavidin) | [2] |
| BSA-c-biotin | Lower avidity than free biotin | [2] |
| IgG-biotin | Lower avidity than free biotin | [2] |
Note: The avidity of biotinylated macromolecules for streptavidin is lower than the affinity of free biotin, highlighting the potential for steric hindrance which PEG spacers help to mitigate.
Experimental Protocols
Protocol 1: General Protein Biotinylation using Biotin-PEG6-NHS Ester
This protocol describes a general method for labeling a purified protein with Biotin-PEG6-NHS ester, which reacts with primary amines (-NH2) on lysine (B10760008) residues and the N-terminus of the protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG6-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. Buffers containing primary amines (e.g., Tris) will compete with the biotinylation reaction and should be avoided. If necessary, perform a buffer exchange.
-
-
Biotin-PEG6-NHS Ester Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Biotin-PEG6-NHS ester in anhydrous DMSO or DMF. For example, dissolve 6.8 mg of Biotin-PEG6-NHS ester (MW: 676.78) in 1 mL of DMSO.
-
-
Biotinylation Reaction:
-
Add a 20-fold molar excess of the Biotin-PEG6-NHS ester solution to the protein solution. The volume of the DMSO/DMF solution should not exceed 10% of the total reaction volume to avoid protein precipitation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time and temperature may need to be determined empirically for each protein.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction mixture.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted Biotin-PEG6-NHS ester and the quenching reagent by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Cell Surface Protein Biotinylation
This protocol outlines the steps for labeling proteins on the surface of living cells, a common application for identifying and studying cell surface receptors and other membrane proteins.
Materials:
-
Cultured cells (adherent or in suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Biotin-PEG6-NHS ester
-
Anhydrous DMSO
-
Quenching solution (PBS containing 100 mM glycine)
-
Lysis buffer
Procedure:
-
Cell Preparation:
-
Wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing culture media.
-
For cells in suspension, resuspend them in ice-cold PBS, pH 8.0, at a concentration of approximately 25 x 10^6 cells/mL. For adherent cells, perform the following steps in the culture dish.
-
-
Biotinylation Reagent Preparation:
-
Prepare a 10 mM stock solution of Biotin-PEG6-NHS ester in anhydrous DMSO immediately before use.
-
-
Cell Surface Labeling:
-
Add the Biotin-PEG6-NHS ester stock solution to the cell suspension or the PBS covering the adherent cells to a final concentration of 0.5-1 mM.
-
Incubate for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotinylation reagent.
-
-
Quenching:
-
Wash the cells three times with the quenching solution (ice-cold PBS with 100 mM glycine) to stop the reaction and remove any unreacted biotinylation reagent.
-
-
Cell Lysis and Downstream Analysis:
-
Lyse the cells using an appropriate lysis buffer. The biotinylated proteins can then be enriched using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.
-
Visualizing Workflows and Concepts
The following diagrams, created using the DOT language for Graphviz, illustrate key processes and concepts related to the use of the PEG6 spacer in biotinylation.
Caption: Workflow for protein biotinylation using Biotin-PEG6-NHS ester.
Caption: The PEG6 spacer extends biotin for efficient streptavidin binding.
Caption: Workflow for cell surface proteome analysis using biotinylation.
References
The Strategic Role of the Boc Protecting Group in Biotin-PEG6-NH-Boc: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tert-butyloxycarbonyl (Boc) protecting group's crucial role in the versatile bifunctional linker, Biotin-PEG6-NH-Boc. This guide details the chemical properties, experimental protocols for deprotection and subsequent conjugation, and applications in targeted drug delivery and Proteolysis Targeting Chimeras (PROTACs), offering a comprehensive resource for professionals in the field of bioconjugation and pharmaceutical sciences.
Core Principles of the Boc Protecting Group in this compound
This compound is a heterobifunctional linker comprised of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic hexaethylene glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine masked with a Boc protecting group.[1][2]
The Boc group is an acid-labile protecting group widely used in organic synthesis to temporarily block the reactivity of primary and secondary amines.[1] Its primary function in the this compound molecule is to prevent the terminal amine from participating in unwanted side reactions during the synthesis, purification, and storage of the linker, or during the modification of another functional group on a target molecule. This strategic protection allows for a controlled, sequential conjugation strategy. The amine can be deprotected under specific acidic conditions to yield a free, reactive primary amine (Biotin-PEG6-NH2), which is then available for conjugation to a desired molecule, such as a protein, antibody, or small molecule drug.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C29H54N4O10S | [2] |
| Molecular Weight | 650.8 g/mol | |
| CAS Number | 1292268-20-2 | |
| Appearance | White to off-white solid or waxy solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
Experimental Protocols
Deprotection of the Boc Group from this compound
The removal of the Boc group is typically achieved through acidolysis. Trifluoroacetic acid (TFA) is a common reagent for this purpose due to its effectiveness and volatility, which simplifies its removal post-reaction.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and appropriate mobile phase (e.g., DCM/Methanol)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Cool the solution to 0 °C using an ice bath.
-
Add an equal volume of TFA to the solution dropwise while stirring. For example, if you used 5 mL of DCM, add 5 mL of TFA.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) or DCM (3x).
-
For neutralization, dissolve the residue in DCM and wash with saturated NaHCO3 solution. Be cautious as CO2 evolution may occur.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo to yield the deprotected product, Biotin-PEG6-NH2. The product is often obtained as a TFA salt if the neutralization step is omitted and can be used directly in subsequent reactions.
Conjugation of Biotin-PEG6-NH2 to a Carboxyl Group-Containing Molecule
The newly exposed primary amine on Biotin-PEG6-NH2 can be readily conjugated to a carboxylic acid on a target molecule (e.g., protein, peptide) using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Biotin-PEG6-NH2 (from deprotection step)
-
Target molecule with a carboxyl group (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Dissolve the carboxyl-containing target molecule in Activation Buffer.
-
Add EDC and NHS to the target molecule solution. A molar excess of EDC and NHS over the target molecule is typically used. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Dissolve the Biotin-PEG6-NH2 in the Coupling Buffer.
-
Add the solution of Biotin-PEG6-NH2 to the activated target molecule solution. A molar excess of the amine linker is used to ensure efficient conjugation.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer and incubate for 2 hours at room temperature or overnight at 4 °C.
-
Quench the reaction by adding the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
-
Purify the resulting Biotin-PEG6-conjugate by removing unreacted reagents and byproducts using a desalting column or dialysis.
Applications and Quantitative Data
The dual functionality of this compound makes it a valuable tool in various research and development areas, particularly in targeted therapies.
Targeted Drug Delivery
Biotin serves as a targeting ligand due to the overexpression of biotin receptors on the surface of various cancer cells. By conjugating a cytotoxic drug to Biotin-PEG6-NH2, the drug can be selectively delivered to tumor cells, thereby enhancing its efficacy and reducing off-target toxicity.
A study on camptothecin (B557342) (CPT) demonstrated that conjugation to a biotin-PEG polymer significantly increased its cytotoxicity in both sensitive and multidrug-resistant human ovarian carcinoma cells.
Table 2: Enhancement of Camptothecin (CPT) Cytotoxicity by Biotin-PEG Conjugation
| Cell Line | Conjugate | Fold Increase in Cytotoxicity (vs. Free CPT) |
| A2780 (sensitive) | CPT-PEG-biotin | > 60 |
| A2780/AD (resistant) | CPT-PEG-biotin | ~ 30 |
Data adapted from a study by Słabuszewska-Jóźwiak et al., which used a biotin-PEG conjugate to enhance CPT efficacy.
The biotinylated conjugate was found to induce apoptosis more significantly than free CPT, which was associated with the activation of the caspase-dependent cell death signaling pathway.
PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design.
This compound is a useful building block in PROTAC synthesis. After deprotection, the resulting Biotin-PEG6-NH2 can be conjugated to either the target protein ligand or the E3 ligase ligand, with the biotin moiety serving as a versatile handle for detection, purification, or as a point of attachment for further modifications. The PEG6 spacer provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase.
Visualizations of Workflows and Pathways
Experimental Workflow for Bioconjugation
The following diagram illustrates the overall experimental workflow from the deprotection of this compound to its conjugation to a target molecule.
Caption: Workflow for Boc deprotection and subsequent amine conjugation.
Logical Workflow for PROTAC Synthesis
This diagram outlines the logical steps in synthesizing a PROTAC using an amine-functionalized linker like Biotin-PEG6-NH2.
Caption: Logical workflow for PROTAC synthesis using an amine linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action for a PROTAC, which leverages the ubiquitin-proteasome system to degrade a target protein.
Caption: PROTAC-mediated degradation via the ubiquitin-proteasome pathway.
Conclusion
The Boc protecting group in this compound is a cornerstone of its utility as a heterobifunctional linker. It enables a controlled and sequential approach to bioconjugation, which is essential for the construction of complex molecules like targeted drug-delivery systems and PROTACs. By understanding the principles of Boc group chemistry and the associated experimental protocols, researchers can effectively leverage this compound to advance their drug development and scientific research endeavors.
References
An In-depth Technical Guide to Biotin-PEG6-NH-Boc for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG6-NH-Boc, a versatile reagent for protein labeling. It details the reagent's properties, mechanism of action, and provides step-by-step protocols for its use in common biochemical assays.
Introduction to this compound
This compound is a heterobifunctional crosslinker that incorporates three key chemical moieties: a biotin (B1667282) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected primary amine.[1][2] This combination of features makes it a valuable tool for a variety of bioconjugation applications, including targeted drug delivery and proteomic studies.[3][4]
The biotin moiety provides a high-affinity binding site for avidin (B1170675) and streptavidin, forming one of the strongest known non-covalent biological interactions.[5] This interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules. The six-unit polyethylene glycol (PEG6) spacer arm increases the hydrophilicity of the molecule, which can improve the solubility of the labeled protein and reduce aggregation. The PEG spacer also minimizes steric hindrance, making the biotin group more accessible for binding to avidin or streptavidin.
The terminal primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be readily removed with acid treatment to reveal a reactive primary amine. This allows for a two-step labeling strategy where the biotin is introduced first, followed by the conjugation of a second molecule to the deprotected amine.
Properties of this compound
The key quantitative and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C29H54N4O10S | |
| Molecular Weight | 650.8 g/mol | |
| CAS Number | 1292268-20-2 | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or waxy substance | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Storage | -20°C, desiccated |
Mechanism of Action and Experimental Workflow
The use of this compound in protein labeling typically involves a two-stage process. First, the molecule is activated to react with the target protein. For this, a precursor with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, is used to target primary amines (lysine residues and the N-terminus) on the protein surface. Following the biotinylation step, the Boc-protecting group on the terminal amine of the PEG chain can be removed to allow for further conjugation.
Diagram: Two-Step Protein Labeling and Application Workflow
Caption: A logical workflow for biotinylating a target protein and its subsequent use in a pulldown assay to identify interacting partners.
Experimental Protocols
This section provides detailed protocols for the biotinylation of a target protein using an NHS-ester activated form of Biotin-PEG6, the subsequent deprotection of the Boc group, and a downstream pulldown application.
Protein Biotinylation using Biotin-PEG6-NHS Ester
This protocol is adapted from general procedures for NHS-ester based biotinylation.
Materials:
-
Biotin-PEG6-NHS ester
-
Target protein (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the Biotin-PEG6-NHS ester in DMF or DMSO to a final concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Add a 20-fold molar excess of the 10 mM Biotin-PEG6-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.
-
Boc Deprotection of Biotin-PEG6-NH-Labeled Protein
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
This compound labeled protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Purification column or dialysis cassette
Procedure:
-
Reaction Setup:
-
Lyophilize the purified biotinylated protein to remove water.
-
Prepare a solution of 20-50% TFA in DCM. Caution: TFA is a strong, corrosive acid and should be handled in a chemical fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Dissolve the lyophilized protein in the TFA/DCM solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
-
Neutralization and Purification:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Immediately dissolve the protein in a neutralization buffer.
-
Purify the deprotected protein by desalting or dialysis to remove residual TFA salts.
-
Pull-Down Assay with Biotinylated Protein
This protocol outlines the use of the biotinylated protein to isolate interacting partners from a cell lysate.
Materials:
-
Purified biotinylated protein
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell lysate
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents or mass spectrometry equipment
Procedure:
-
Immobilization of Biotinylated Protein:
-
Wash the streptavidin beads with Binding/Wash Buffer.
-
Incubate the beads with the biotinylated protein for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Wash the beads several times with Binding/Wash Buffer to remove any unbound protein.
-
-
Interaction with Cell Lysate:
-
Incubate the protein-bound beads with the cell lysate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with Binding/Wash Buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an appropriate elution buffer. For subsequent SDS-PAGE analysis, boiling in SDS-PAGE sample buffer is common. For mass spectrometry, an acidic elution buffer followed by neutralization is often used.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting, or by mass spectrometry to identify the interacting partners.
-
Applications in Research and Drug Development
The unique properties of this compound lend it to a variety of applications.
Proximity Labeling (BioID)
In proximity labeling techniques like BioID, a protein of interest is fused to a promiscuous biotin ligase. Upon addition of biotin, this enzyme biotinylates nearby proteins. While this compound itself is not the substrate, the principles of biotin detection and purification are central to this method. The workflow involves the capture of biotinylated proteins on streptavidin beads, followed by their identification by mass spectrometry, providing a snapshot of the protein's interaction network in its native cellular environment.
Diagram: Proximity Labeling (BioID) Principle
Caption: The BioID method utilizes a promiscuous biotin ligase fused to a protein of interest to biotinylate proximal proteins for identification.
Targeted Drug Delivery
The biotin moiety can be used to target drugs to cells that overexpress biotin receptors, such as many types of cancer cells. The deprotected amine of this compound can be conjugated to a therapeutic agent, creating a targeted drug delivery system. The PEG spacer can improve the pharmacokinetic properties of the drug conjugate.
Stability and Quantitative Considerations
The stability of the bond formed between the biotinylation reagent and the protein is crucial, especially for in vivo applications. While the amide bond formed by NHS esters is generally stable, some studies have reported instability of certain biotin-protein linkages in human plasma. The specific stability of the linkage formed by Biotin-PEG6-NHS ester should be empirically determined for the intended application.
The degree of biotinylation can be controlled by adjusting the molar ratio of the biotinylation reagent to the protein. A 20-fold molar excess is a common starting point, but this may need to be optimized. The efficiency of biotinylation can be assessed using various methods, including the HABA assay or by mass spectrometry-based approaches that can even identify the specific sites of biotinylation.
Conclusion
This compound is a powerful and versatile tool for researchers in protein science and drug development. Its unique combination of a high-affinity biotin tag, a flexible and solubilizing PEG spacer, and a protected amine for further functionalization enables a wide range of applications, from fundamental studies of protein interactions to the development of targeted therapeutics. By understanding the principles of its use and following established protocols, researchers can effectively leverage this reagent to advance their scientific goals.
References
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, covering their core properties, applications in bioconjugation, and detailed experimental methodologies.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of repeating ethylene (B1197577) glycol units with two different reactive functional groups at their termini.[] This dual reactivity allows for the sequential and specific conjugation of two distinct molecules, such as a protein to a small molecule drug or a targeting ligand to a nanoparticle.[] The polyethylene glycol backbone imparts several advantageous properties to the resulting bioconjugate, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity.[2] The defined length of the PEG chain provides precise control over the distance between the conjugated molecules, which is crucial for optimizing biological activity and stability.[3]
These linkers are instrumental in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where they serve as a flexible and biocompatible bridge between the targeting moiety and the therapeutic payload.[4]
Core Concepts and Properties
The fundamental structure of a heterobifunctional PEG linker consists of two different terminal functional groups separated by a PEG chain. This design enables site-specific conjugation, allowing a therapeutic molecule to interact exclusively with the cells or tissues for which the targeting agent is designed.
Caption: General structure of a heterobifunctional PEG linker.
Data Presentation: Properties of Common Heterobifunctional PEG Linkers
The choice of a heterobifunctional PEG linker depends on the specific application, including the nature of the molecules to be conjugated and the desired properties of the final product. The following table summarizes the quantitative data for a selection of commonly used heterobifunctional PEG linkers.
| Linker Name | Functional Group A | Functional Group B | Molecular Weight ( g/mol ) | PEG Units (n) | Spacer Arm Length (Å) |
| Mal-PEG3-NHS ester | Maleimide (B117702) | NHS ester | 398.37 | 3 | 19.8 |
| Mal-PEG4-NHS ester | Maleimide | NHS ester | 442.42 | 4 | 23.3 |
| Mal-PEG8-NHS ester | Maleimide | NHS ester | 618.63 | 8 | 37.3 |
| Mal-PEG12-NHS ester | Maleimide | NHS ester | 814.85 | 12 | 51.3 |
| Azide-PEG4-NHS ester | Azide | NHS ester | 388.37 | 4 | 21.9 |
| Alkyne-PEG4-NHS ester | Alkyne | NHS ester | 387.38 | 4 | 21.9 |
| Biotin-PEG4-NHS ester | Biotin | NHS ester | 586.68 | 4 | 33.7 |
| DBCO-PEG4-NHS ester | DBCO | NHS ester | 690.73 | 4 | 21.9 |
Note: Spacer arm length is an approximation and can vary based on the conformation of the PEG chain.
Applications in Bioconjugation
Heterobifunctional PEG linkers are pivotal in the creation of complex bioconjugates for therapeutic and diagnostic purposes. A prime example is their use in Antibody-Drug Conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a small-molecule drug. The heterobifunctional PEG linker plays a critical role in connecting the antibody to the cytotoxic payload, ensuring the stability of the conjugate in circulation and facilitating the release of the drug upon internalization into the target cancer cell.
Caption: Mechanism of action of an Antibody-Drug Conjugate.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of a bioconjugate using a heterobifunctional PEG linker.
Protocol for Antibody Conjugation with NHS-PEG-Maleimide Linker
This protocol describes a two-step process for conjugating a thiol-containing molecule to an antibody using an NHS-PEG-Maleimide linker.
Materials:
-
Antibody solution (2 mg/mL in PBS, pH 7.4)
-
NHS-PEGn-Maleimide linker (e.g., Mal-PEG4-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Thiol-containing molecule (e.g., a cytotoxic drug)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into PBS, pH 7.4, using a desalting column or dialysis. Adjust the antibody concentration to 2 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEGn-Maleimide linker in anhydrous DMSO to a concentration of 10 mM.
-
Antibody Activation with Linker:
-
Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with PBS, pH 7.2.
-
Conjugation with Thiol-Containing Molecule:
-
Immediately add the thiol-containing molecule to the activated antibody solution at a 5- to 10-fold molar excess relative to the antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the final antibody conjugate as described in the following protocol.
Purification of the Antibody-Drug Conjugate by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size, effectively removing unreacted small molecules and linkers from the larger antibody conjugate.
Materials:
-
Crude antibody conjugate solution
-
SEC column (e.g., Superdex 200 or equivalent)
-
HPLC or FPLC system
-
SEC mobile phase (e.g., PBS, pH 7.4)
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Preparation: Filter the crude antibody conjugate solution through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject an appropriate volume of the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate (e.g., 1 mL/min). Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the main peak, which represents the purified antibody-drug conjugate. High molecular weight aggregates will elute first, followed by the monomeric conjugate, and then low molecular weight impurities.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using an appropriate method, such as centrifugal filtration.
Characterization of the Antibody-Drug Conjugate by SEC-HPLC
SEC-HPLC is used to assess the purity, aggregation, and fragmentation of the final conjugate.
Materials:
-
Purified antibody-drug conjugate
-
HPLC system with a UV detector
-
SEC-HPLC column (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
System and Column Equilibration: Equilibrate the HPLC system and the SEC column with the mobile phase until a stable baseline is observed.
-
Sample Preparation: Dilute the purified antibody-drug conjugate to a concentration of approximately 1 mg/mL in the mobile phase.
-
Analysis:
-
Inject 10-20 µL of the sample.
-
Run the analysis at a flow rate of 0.5-1.0 mL/min for a duration sufficient to elute all species (typically 20-30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Interpretation:
-
The major peak corresponds to the monomeric ADC.
-
Peaks eluting earlier than the main peak represent high molecular weight aggregates.
-
Peaks eluting later than the main peak correspond to fragments or low molecular weight species.
-
Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.
-
Caption: Experimental workflow for bioconjugation.
References
Biotin-PEG6-NH-Boc: An In-depth Technical Guide to its Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG6-NH-Boc is a versatile heterobifunctional linker molecule that has gained significant traction in various molecular biology applications, most notably in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its core applications, complete with experimental protocols, quantitative data summaries, and detailed workflow visualizations. The unique structure of this compound, featuring a biotin (B1667282) moiety for affinity-based applications, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for controlled conjugation, makes it an invaluable tool for researchers.
Core Properties and Specifications
This compound is a chemically synthesized molecule with well-defined properties crucial for its application in sensitive biological assays.
| Property | Specification |
| Chemical Formula | C29H54N4O10S |
| Molecular Weight | 650.8 g/mol [1] |
| CAS Number | 1292268-20-2[1] |
| Purity | Typically ≥98%[1] |
| Appearance | White to off-white solid or waxy solid |
| Solubility | Soluble in DMSO, DMF, and water |
| Storage Conditions | Store at -20°C for long-term stability[1] |
Key Applications in Molecular Biology
The primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Beyond its role in PROTACs, the biotin moiety allows for its use in a variety of affinity-based applications, including:
-
Affinity Purification and Pull-Down Assays: The high affinity of biotin for streptavidin can be exploited to isolate and enrich proteins or other biomolecules that have been conjugated to the this compound linker.
-
Immunoassays: In techniques like ELISA and Western blotting, the biotin tag can be used for signal amplification through streptavidin-enzyme conjugates.
-
Proximity-Dependent Biotinylation (BioID): While specialized biotin ligases are typically used for BioID, a biotinylated probe can be used in related proximity-labeling studies to identify interacting proteins.
Experimental Protocols
I. Solid-Phase Synthesis of a PROTAC using this compound
This protocol provides a representative method for the solid-phase synthesis of a PROTAC, where a ligand for the target protein of interest (POI) is linked to a ligand for an E3 ligase via the this compound linker. This method is adapted from established solid-phase PROTAC synthesis protocols.
Materials:
-
Wang resin pre-loaded with the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon)
-
This compound
-
Target protein ligand with a carboxylic acid handle
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Methanol
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the E3 ligase ligand-loaded Wang resin in DMF for 1 hour in the synthesis vessel.
-
Linker Coupling:
-
Dissolve this compound (2 equivalents relative to the resin loading capacity) and DIPEA (4 equivalents) in DMF.
-
Add the solution to the swollen resin.
-
Shake the mixture at room temperature for 24 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group and expose the terminal amine.
-
Wash the resin with DCM (3x).
-
Neutralize the resin with a solution of 10% DIPEA in DCM (3x).
-
Wash the resin again with DCM (3x).
-
-
Target Protein Ligand Coupling:
-
In a separate vial, dissolve the target protein ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add this solution to the resin.
-
Shake the mixture at room temperature for 16 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the PROTAC from the solid support.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC in cold diethyl ether.
-
-
Purification:
-
Purify the crude PROTAC using reverse-phase HPLC to obtain the final product.
-
Characterize the purified PROTAC by mass spectrometry and NMR.
-
II. Protein Pull-Down Assay with a Biotinylated PROTAC
This protocol describes the use of a biotinylated PROTAC to pull down its target protein from a cell lysate.
Materials:
-
Cell lysate containing the target protein
-
Biotinylated PROTAC
-
Streptavidin-conjugated magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Cell Lysis: Lyse cells expressing the target protein using an appropriate lysis buffer.
-
Incubation with Biotinylated PROTAC: Add the biotinylated PROTAC to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation to allow the PROTAC to bind to the target protein.
-
Bead Preparation: Wash the streptavidin magnetic beads with wash buffer according to the manufacturer's instructions.
-
Capture of Biotinylated Complex: Add the pre-washed streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated PROTAC-target protein complex.
-
Washing: Place the tube on a magnetic rack to pellet the beads. Remove the supernatant and wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and heat at 95°C for 5-10 minutes to elute the captured proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein.
Quantitative Data Presentation
Table 1: In Vitro Degradation of Target Protein X by a this compound PROTAC
| Cell Line | DC50 (nM) | Dmax (%) |
| Cell Line A | 50 | 95 |
| Cell Line B | 120 | 88 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.
Table 2: Cell Viability of Cancer Cell Lines Treated with a this compound PROTAC
| Cell Line | IC50 (nM) |
| Cell Line A | 75 |
| Cell Line B | 250 |
IC50: Concentration for 50% inhibition of cell viability.
Table 3: Ternary Complex Formation Assessed by Surface Plasmon Resonance (SPR)
| Analyte | Ligand Immobilized | K_D (nM) |
| PROTAC | Target Protein X | 100 |
| PROTAC | E3 Ligase | 250 |
| Target Protein X (in presence of PROTAC) | E3 Ligase | 25 |
K_D: Dissociation constant, a measure of binding affinity.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: Workflow of targeted protein degradation by a PROTAC.
Solid-Phase PROTAC Synthesis Workflow
Caption: Solid-phase synthesis of a PROTAC.
Conclusion
This compound is a powerful and versatile tool for researchers in molecular biology and drug discovery. Its primary application as a linker in the synthesis of PROTACs has significant potential for the development of novel therapeutics that target previously "undruggable" proteins. The methodologies and conceptual data presented in this guide provide a solid foundation for the design and execution of experiments utilizing this valuable chemical probe. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow in importance.
References
Biotin-PEG6-NH-Boc: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Biotin-PEG6-NH-Boc, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's properties, provides exemplary experimental protocols, and illustrates relevant biological pathways and workflows.
Core Physical and Chemical Characteristics
This compound is a versatile chemical tool that combines a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hexaethylene glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for controlled conjugation.[1][2][3] The key physical and chemical properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Biotin-PEG6-N-tert-butyloxycarbonyl-amine | [1] |
| Synonyms | Biotin-PEG6-Boc, Boc-NH-PEG6-Biotin | [4] |
| CAS Number | 1292268-20-2 | |
| Appearance | White to off-white solid or waxy solid |
Table 2: Chemical and Physical Data of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₅₄N₄O₁₀S | |
| Molecular Weight | 650.8 g/mol | |
| Purity | Typically ≥95% or ≥98% | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Storage Conditions | Store at -20°C for long-term stability |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in common laboratory applications. These are generalized protocols and may require optimization for specific experimental contexts.
Boc Deprotection of this compound to Yield Biotin-PEG6-Amine
The tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under acidic conditions to yield a primary amine, which is then available for conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To neutralize the residue, dissolve it in a minimal amount of DCM and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected Biotin-PEG6-Amine as a TFA salt or free amine after neutralization.
Biotinylation of a Protein via Amide Bond Formation
Following Boc deprotection, the newly exposed primary amine of Biotin-PEG6-Amine can be conjugated to a protein of interest (POI) that has accessible carboxyl groups. This protocol utilizes carbodiimide (B86325) chemistry with EDC and NHS to activate the carboxyl groups on the protein for reaction with the amine.
Materials:
-
Biotin-PEG6-Amine (from deprotection step)
-
Protein of Interest (POI) in a suitable buffer (e.g., MES buffer, pH 4.5-6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., MES, pH 6.0)
-
Quenching buffer (e.g., Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Dissolve the POI in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare fresh solutions of EDC and NHS in the reaction buffer (e.g., 100 mM).
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Dissolve the Biotin-PEG6-Amine in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the Biotin-PEG6-Amine to the activated protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15 minutes.
-
Purify the biotinylated protein from excess reagents and byproducts using a desalting column or dialysis.
Synthesis of a Biotinylated PROTAC
This compound can serve as a versatile linker in the synthesis of PROTACs. The following is a general workflow for synthesizing a biotinylated PROTAC, assuming the availability of a warhead (ligand for the target protein) with a carboxylic acid handle and an E3 ligase ligand with an amine handle.
Workflow for Biotinylated PROTAC Synthesis:
Caption: A generalized workflow for the synthesis of a biotinylated PROTAC.
Purification of Biotinylated Molecules
The biotin moiety allows for efficient purification of the synthesized biotinylated protein or PROTAC using streptavidin-based affinity chromatography.
Materials:
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., high concentration of free biotin in PBS, or denaturing conditions like 0.1 M glycine, pH 2.8)
-
Crude biotinylated product solution
Procedure:
-
Equilibrate the streptavidin resin with the binding/wash buffer.
-
Incubate the crude solution containing the biotinylated molecule with the equilibrated resin for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Wash the resin extensively with the binding/wash buffer to remove non-biotinylated impurities.
-
Elute the bound biotinylated molecule using the chosen elution buffer. For non-denaturing elution, incubate the resin with an excess of free biotin. For denaturing elution, use a low pH buffer.
-
Collect the eluate fractions containing the purified biotinylated molecule.
-
Buffer exchange the purified product into a suitable storage buffer using dialysis or a desalting column.
Signaling Pathways and Mechanisms of Action
This compound is a key component in the construction of PROTACs, which function by hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).
The PROTAC Mechanism of Action
A PROTAC molecule is a heterobifunctional molecule that consists of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. The biotin tag on a PROTAC can be used for detection, purification, and studying cellular uptake and target engagement.
The general mechanism of action for a PROTAC is as follows:
-
The PROTAC enters the cell.
-
The warhead of the PROTAC binds to the target protein of interest (POI).
-
The E3 ligase ligand of the PROTAC recruits an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).
-
The E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.
-
The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
The PROTAC molecule is released and can catalytically induce the degradation of another POI molecule.
Diagram: PROTAC-Mediated Protein Degradation Pathway
Caption: The ubiquitin-proteasome pathway hijacked by a biotinylated PROTAC.
Conclusion
This compound is a valuable and versatile tool for researchers in various fields of life sciences and drug discovery. Its well-defined structure, combining the specific binding of biotin, the advantageous properties of a PEG spacer, and a reactive handle for conjugation, makes it an ideal linker for a wide range of applications. The provided protocols and diagrams serve as a foundation for the successful implementation of this compound in experimental designs, from basic bioconjugation to the sophisticated construction of targeted protein degraders. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of the described protocols is encouraged to suit specific research needs.
References
Biotin-PEG6-NH-Boc as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the physicochemical properties, ternary complex formation, and ultimately, the degradation efficacy of the PROTAC. This technical guide provides a comprehensive overview of Biotin-PEG6-NH-Boc, a heterobifunctional linker featuring a biotin (B1667282) moiety for detection and purification, a hexaethylene glycol (PEG6) spacer to enhance solubility and provide optimal length, and a Boc-protected amine for versatile conjugation. While specific examples of PROTACs utilizing the this compound linker are not yet prevalent in peer-reviewed literature, this guide will detail its structure, properties, and potential applications. Furthermore, it will provide representative experimental protocols and data based on closely related biotinylated PEG linkers to serve as a practical resource for researchers in the field of targeted protein degradation.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI)[1][2][3]. They function by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex[4]. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome[4]. A key advantage of PROTACs over traditional inhibitors is their catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple target protein molecules.
The linker component of a PROTAC is not merely a spacer but plays a crucial role in several aspects of PROTAC function:
-
Ternary Complex Formation: The length and flexibility of the linker are critical for the productive formation of the POI-PROTAC-E3 ligase ternary complex.
-
Physicochemical Properties: The linker can be modified to improve solubility, cell permeability, and metabolic stability.
-
Selectivity: The linker can influence the selectivity of the PROTAC for the target protein.
This compound: Structure and Properties
This compound is a versatile linker designed for the synthesis of PROTACs and other bioconjugates. Its structure incorporates three key functional components:
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling a wide range of applications such as affinity purification, immunoprecipitation, and detection in various assays.
-
PEG6 Spacer: A hexaethylene glycol chain that imparts hydrophilicity, which can improve the solubility of the resulting PROTAC. The length of the PEG spacer is crucial for optimizing the distance between the two ligands of the PROTAC to facilitate efficient ternary complex formation.
-
Boc-Protected Amine (NH-Boc): A carbamate-protected primary amine that is stable under many reaction conditions but can be readily deprotected under acidic conditions to reveal a free amine. This primary amine can then be used for conjugation to a ligand for the POI or the E3 ligase, typically through amide bond formation.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₅₄N₄O₁₀S |
| Molecular Weight | 650.82 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Role of this compound in PROTAC Design and Synthesis
The design of a PROTAC involves the selection of appropriate ligands for the target protein and an E3 ligase, connected by a suitable linker. This compound offers a modular approach to PROTAC synthesis. The Boc-protected amine allows for a controlled, stepwise synthesis.
General Synthesis Strategy:
-
Deprotection: The Boc protecting group is removed from this compound using an acid, such as trifluoroacetic acid (TFA), to yield the free amine.
-
Conjugation to the First Ligand: The resulting free amine is then coupled to the carboxylic acid of the first ligand (either the POI binder or the E3 ligase ligand) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
Activation of the Second Ligand: The carboxylic acid on the biotin end of the linker can then be activated (e.g., as an NHS ester).
-
Conjugation to the Second Ligand: The activated linker-ligand conjugate is then reacted with an amine-containing second ligand to form the final PROTAC.
Alternatively, the biotin moiety can be used as a purification handle after the synthesis of the PROTAC.
Experimental Protocols (Representative)
Protocol 1: Synthesis of a Biotinylated PROTAC
This protocol describes a general procedure for coupling a POI ligand and an E3 ligase ligand using a biotin-PEG linker.
Materials:
-
This compound
-
POI ligand with a carboxylic acid group
-
E3 ligase ligand with a free amine (e.g., pomalidomide (B1683931) derivative)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Boc Deprotection: Dissolve this compound in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS. Once complete, remove the solvent under reduced pressure to obtain the amine-linker as a TFA salt.
-
Amide Coupling: Dissolve the POI ligand-COOH (1 eq), the deprotected biotin-PEG6-amine (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF. Stir the reaction at room temperature overnight.
-
Purification: Purify the resulting biotin-PEG6-ligand conjugate by reverse-phase HPLC.
-
Second Amide Coupling: The carboxylic acid on the biotin moiety can be activated to an NHS ester and then reacted with an amine-containing E3 ligase ligand.
-
Final Purification: Purify the final biotinylated PROTAC by reverse-phase HPLC and characterize by mass spectrometry and NMR.
Protocol 2: Western Blotting for Protein Degradation
This protocol describes the evaluation of the degradation of a target protein induced by a biotinylated PROTAC in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Biotinylated PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the biotinylated PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Quantitative Data (Representative)
The following table presents hypothetical, yet representative, quantitative data for a biotinylated PROTAC, illustrating the kind of results obtained from degradation studies.
| PROTAC Concentration | % Target Protein Remaining (Normalized to Loading Control) |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 55% |
| 100 nM | 20% |
| 1 µM | 10% |
| 10 µM | 15% (Hook Effect) |
From this data, key degradation parameters can be determined:
-
DC₅₀ (Half-maximal degradation concentration): The concentration of the PROTAC that induces 50% degradation of the target protein. In this example, the DC₅₀ would be approximately 12 nM.
-
Dₘₐₓ (Maximum degradation): The maximal level of protein degradation achieved. In this case, the Dₘₐₓ is approximately 90%.
Visualizations
Signaling Pathway: General PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC.
Experimental Workflow: PROTAC Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of a biotinylated PROTAC.
Conclusion
This compound is a valuable and versatile linker for the construction of PROTACs. Its distinct functionalities—a biotin handle for downstream applications, a hydrophilic PEG spacer for improved physicochemical properties, and a protected amine for controlled synthesis—make it an attractive tool for researchers in the field of targeted protein degradation. While specific examples of its use in published literature are currently limited, the principles and protocols outlined in this guide, based on closely related linkers, provide a solid foundation for its application in the design and development of novel PROTACs. The continued exploration of diverse linkers like this compound will undoubtedly contribute to the advancement of this promising therapeutic modality.
References
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using Biotin-PEG6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as an antibody, is a fundamental technique in biotechnology and drug development. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) is harnessed for a multitude of applications, including immunoassays (ELISA, Western Blot), immunohistochemistry (IHC), flow cytometry, affinity purification, and targeted drug delivery.[1]
This document provides a detailed protocol for the conjugation of Biotin-PEG6-NH-Boc to an antibody. This specific biotinylation reagent features a polyethylene (B3416737) glycol (PEG) spacer with six repeating units, which enhances the solubility of the conjugate and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety to streptavidin or avidin. The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group, which necessitates a deprotection step prior to conjugation. This protocol employs a two-step carbodiimide (B86325) crosslinking chemistry (EDC/NHS) to covalently link the deprotected amine-functionalized biotin-PEG linker to the carboxyl groups (glutamic acid, aspartic acid residues, and the C-terminus) on the antibody.
Principle of the Reaction
The conjugation process involves three main stages:
-
Boc Deprotection: The Boc protecting group on the this compound is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the primary amine. This yields Biotin-PEG6-Amine.
-
Antibody Activation: The carboxyl groups on the antibody are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable amine-reactive NHS ester.[2]
-
Conjugation: The amine group of the deprotected Biotin-PEG6-Amine reacts with the NHS-activated antibody to form a stable amide bond, resulting in the biotinylated antibody.
Materials and Reagents
-
Antibody to be conjugated
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., desalting spin column, size-exclusion chromatography column)
-
Spectrophotometer
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification
-
TNBSA (2,4,6-Trinitrobenzenesulfonic acid) for primary amine quantification (optional)
Experimental Protocols
Part A: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate Biotin-PEG6-Amine.
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 10-20 mg/mL.
-
Acidification: Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., 1 mL of TFA for every 1 mL of the this compound solution).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if possible.
-
Solvent Removal: Remove the DCM and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) or DCM two to three times.
-
Product Characterization (Optional): The resulting Biotin-PEG6-Amine TFA salt can be used directly in the next step or further purified. The success of the deprotection can be confirmed by a TNBSA assay, which quantifies primary amines.
Part B: Antibody Preparation
-
Buffer Exchange: The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA). Exchange the antibody into the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the Activation Buffer.
Part C: Antibody Conjugation
This is a two-step procedure involving the activation of the antibody followed by conjugation with the deprotected Biotin-PEG6-Amine.
Step 1: Activation of Antibody Carboxyl Groups
-
Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or ultrapure water.
-
Activation Reaction: To the prepared antibody solution, add EDC and NHS. A typical starting point is a 100-fold molar excess of EDC and a 50-fold molar excess of NHS relative to the antibody.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation with Biotin-PEG6-Amine
-
pH Adjustment (if necessary): If the activation was performed at a lower pH, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS).
-
Addition of Biotin-PEG6-Amine: Add the deprotected Biotin-PEG6-Amine (from Part A) to the activated antibody solution. A 20- to 50-fold molar excess of the biotin linker over the antibody is a good starting point for optimization.
-
Conjugation Reaction: Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Quenching: Add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction by quenching any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
Part D: Purification of the Biotinylated Antibody
-
Removal of Excess Reagents: Purify the biotinylated antibody from excess biotin linker and reaction byproducts using a desalting spin column or size-exclusion chromatography. Equilibrate the column with a suitable storage buffer (e.g., PBS with 0.02% sodium azide).
-
Concentration Determination: Determine the final concentration of the purified biotinylated antibody using a spectrophotometer at 280 nm (A280).
Part E: Characterization of the Conjugate
Determination of the Degree of Biotinylation (DoB)
The number of biotin molecules per antibody can be determined using a HABA assay.[3]
-
Follow the manufacturer's protocol for the HABA assay kit.
-
Measure the absorbance of the HABA/avidin solution at 500 nm.
-
Add the biotinylated antibody sample. The biotin will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.
-
Calculate the biotin concentration based on the change in absorbance.
-
The Degree of Biotinylation (moles of biotin per mole of antibody) can be calculated using the concentrations of biotin and the antibody.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Boc Deprotection | ||
| TFA Concentration | 50% (v/v) in DCM | A high concentration of TFA ensures efficient deprotection. |
| Reaction Time | 1-2 hours | Monitor by TLC or LC-MS if possible. |
| Temperature | Room Temperature | |
| Antibody Conjugation | ||
| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Molar Excess of EDC | 50-200 fold | Molar excess relative to the antibody. |
| Molar Excess of NHS | 25-100 fold | Molar excess relative to the antibody. |
| Activation Time | 15-30 minutes | Longer times can lead to hydrolysis of the NHS ester. |
| Molar Excess of Biotin-PEG6-Amine | 20-100 fold | Molar excess relative to the antibody; optimize for desired DoB. |
| Conjugation Time | 2 hours at RT or overnight at 4°C | |
| Expected Outcome | ||
| Degree of Biotinylation (DoB) | 3-8 biotins per antibody | This is a typical range; the optimal DoB depends on the application. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for antibody conjugation with this compound.
Chemical Reaction Pathway
Caption: Chemical reactions for Boc deprotection and EDC/NHS antibody conjugation.
Application Example: Signal Amplification in Immunohistochemistry (IHC)
Biotinylated antibodies are frequently used in IHC to achieve signal amplification through the Avidin-Biotin Complex (ABC) method.[1] This enhances the detection of low-abundance antigens in tissue samples.
Caption: Avidin-Biotin Complex (ABC) signal amplification in IHC.
References
Application Notes and Protocols: A Step-by-Step Guide to Boc Deprotection of Biotin-PEG6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as biotinylated polyethylene (B3416737) glycol (PEG) linkers. These linkers are crucial in bioconjugation, drug delivery, and diagnostic applications. The removal of the Boc group (deprotection) is a critical step to liberate the primary amine for subsequent conjugation reactions. This document provides a detailed, step-by-step protocol for the efficient deprotection of Biotin-PEG6-NH-Boc using trifluoroacetic acid (TFA), a common and effective method for this transformation.[1][2][3]
Principle of the Reaction
The Boc deprotection is an acid-catalyzed cleavage of the carbamate (B1207046) bond.[2][3] Trifluoroacetic acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free primary amine as its trifluoroacetate (B77799) salt. Subsequent neutralization with a mild base affords the desired deprotected product, Biotin-PEG6-NH2.
Experimental Protocol
This protocol is designed for the deprotection of this compound. It is crucial to perform the reaction in a well-ventilated fume hood due to the corrosive and volatile nature of trifluoroacetic acid.
Materials:
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel) and appropriate developing solvent (e.g., DCM/Methanol mixture)
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is around 0.1-0.2 M.
-
-
Addition of TFA:
-
To the stirred solution, add trifluoroacetic acid (TFA). A common reagent mixture is a 20-50% solution of TFA in DCM (v/v). The addition should be done dropwise at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine salt) on TLC indicates the reaction is proceeding. LC-MS can confirm the mass of the deprotected product.
-
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (B28343) or DCM a few times.
-
Dissolve the resulting residue (the TFA salt of the amine) in DCM.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the trifluoroacetate salt. Continue adding the basic solution until the pH of the aqueous layer is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Biotin-PEG6-NH2.
-
-
Purification and Characterization:
-
The crude product can be used directly for many applications if the purity is sufficient.
-
If further purification is required, column chromatography on silica (B1680970) gel can be performed.
-
Characterize the final product by NMR, and MS to confirm its identity and purity.
-
Quantitative Data
The following table summarizes representative quantitative data for the Boc deprotection of this compound based on typical reaction outcomes. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Method of Analysis |
| Starting Material | This compound | - |
| Reagents | 25% TFA in DCM | - |
| Reaction Time | 1.5 hours | TLC, LC-MS |
| Reaction Temperature | Room Temperature | - |
| Yield | >95% | Gravimetric |
| Purity | >98% | LC-MS, NMR |
Experimental Workflow Diagram
Caption: Workflow for Boc deprotection of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Mechanism of TFA-mediated Boc deprotection.
References
Application Notes and Protocols for Cell Surface Protein Labeling using Biotin-PEG Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface proteins is fundamental to understanding cellular communication, signal transduction, and the development of targeted therapeutics. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a powerful technique for labeling and isolating cell surface proteins. When combined with a polyethylene (B3416737) glycol (PEG) spacer, the biotinylation reagent's hydrophilicity and reach are enhanced, minimizing steric hindrance and improving labeling efficiency.[1]
This document provides a detailed guide to cell surface protein labeling. It clarifies the appropriate use of different biotin-PEG reagents and offers comprehensive protocols for the successful labeling, isolation, and analysis of cell surface proteins.
Understanding Your Biotinylation Reagent: The Critical Role of the Reactive Group
The choice of biotinylation reagent is critical for successful cell surface labeling. The key feature is the reactive group that will form a covalent bond with proteins. For specific labeling of cell surface proteins on live cells, the reagent must be membrane-impermeable and possess a reactive group that targets accessible amino acid residues, such as primary amines on lysine (B10760008) side chains.
Amine-reactive reagents , particularly those containing an N-hydroxysuccinimide (NHS) ester, are widely used for this purpose.[2] The NHS ester reacts efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds.[2] When a sulfonate group is added to the NHS ring (forming a Sulfo-NHS ester), the reagent becomes water-soluble and membrane-impermeable, ensuring that only proteins on the outer surface of the cell are labeled.[3][]
A critical note on Biotin-PEG6-NH-Boc: The reagent specified in the topic, this compound, contains a Boc-protected amine . The tert-butyloxycarbonyl (Boc) group is a protecting group and the amine it shields is not reactive . To make this amine reactive, the Boc group must be removed under acidic conditions (e.g., using trifluoroacetic acid, TFA). These conditions are harsh and would be lethal to cells. Therefore, This compound is not suitable for the direct labeling of live cells. Its intended use is for multi-step chemical synthesis, for instance, to biotinylate a molecule in vitro before its application in a biological assay.
This guide will therefore focus on the standard and correct methodology for cell surface protein labeling using an amine-reactive reagent, such as Sulfo-NHS-PEG-Biotin .
Principle of Cell Surface Protein Biotinylation
The process involves three main stages: labeling, cell lysis, and purification of biotinylated proteins.
-
Labeling: Live cells are incubated with a membrane-impermeable, amine-reactive biotin-PEG reagent (e.g., Sulfo-NHS-PEG-Biotin) under controlled temperature and pH. The NHS ester reacts with primary amines on extracellular domains of membrane proteins.
-
Quenching: The reaction is stopped by adding a quenching buffer containing free primary amines (e.g., glycine (B1666218) or Tris) to consume any unreacted biotinylation reagent.
-
Lysis and Purification: Cells are lysed, and the biotinylated proteins are then captured from the cell lysate using streptavidin- or avidin-conjugated beads, which have an exceptionally high affinity for biotin.
-
Analysis: The isolated proteins can be eluted from the beads and analyzed by various downstream techniques, such as Western blotting or mass spectrometry.
Data Presentation
The following tables summarize quantitative data relevant to cell surface biotinylation experiments.
Table 1: Recommended Concentrations for Cell Surface Biotinylation
| Reagent | Cell Type | Concentration | Incubation Time | Temperature | Reference |
| Sulfo-NHS-LC-Biotin | Adherent Cells | 0.5 mg/mL | 30 minutes | 4°C | |
| Sulfo-NHS-SS-Biotin | HEK293 Cells | 0.5 mg/mL | 30 minutes | 4°C | |
| Sulfo-NHS-SS-Biotin | Neurons | 0.5 mg/mL | 30 minutes | 4°C | |
| Sulfo-NHS-SS-Biotin | Adherent Cells | 2.5 mg/mL | 30 minutes | 4°C | |
| NHS-PEG4-Biotin | Suspension Cells | 2 mM | 30 minutes | Room Temperature |
Table 2: Cell Viability After Biotinylation
| Cell Line | Biotinylation Reagent | Concentration | Incubation Time | Viability (%) | Assay Method | Reference |
| HeLa | Sulfo-NHS-Benzophenone | 200 µM | 30 minutes | >84% | MTT Assay | |
| HEK293T | Sulfo-NHS-Benzophenone | 200 µM | 30 minutes | >84% | MTT Assay |
Table 3: Labeling Efficiency of Cell Surface Glycoproteins
| Cell Line | Labeling Method | Labeling Efficiency (%) | Reference |
| K20 Cells | Periodate-Aldehyde Ligation | 40-55% |
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-PEG-Biotin
This protocol is designed for the specific labeling of proteins on the plasma membrane of live cells.
Materials:
-
Cells of interest (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sulfo-NHS-PEG-Biotin (e.g., Sulfo-NHS-LC-Biotin or Sulfo-NHS-SS-Biotin)
-
Quenching Buffer (100 mM glycine in ice-cold PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency. For suspension cells, harvest and count to obtain the desired cell number.
-
Wash cells three times with ice-cold PBS to remove any amine-containing culture medium. For adherent cells, perform washes directly in the culture dish. For suspension cells, centrifuge at low speed (e.g., 300 x g) for 5 minutes between washes.
-
-
Biotinylation Reaction:
-
Prepare a fresh solution of Sulfo-NHS-PEG-Biotin in ice-cold PBS at a final concentration of 0.5-2.5 mg/mL.
-
For adherent cells, add the biotinylation solution to the plate, ensuring the cell monolayer is completely covered. For suspension cells, resuspend the cell pellet in the biotinylation solution.
-
Incubate for 30 minutes at 4°C with gentle rocking. Performing the incubation on ice minimizes the internalization of labeled proteins.
-
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells three times with ice-cold Quenching Buffer. Incubate the final wash for 5-10 minutes on ice to ensure all unreacted biotin reagent is quenched.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells. For adherent cells, use a cell scraper to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Streptavidin Pull-down:
-
Transfer the supernatant to a new tube. Reserve a small aliquot as the "input" or "total lysate" fraction for later analysis.
-
Add pre-washed streptavidin-agarose beads to the remaining lysate.
-
Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.
-
Pellet the beads by centrifugation at low speed (e.g., 1,500 x g) for 1 minute.
-
Carefully remove the supernatant. This fraction contains the unlabeled, intracellular proteins.
-
Wash the beads three to four times with ice-cold Lysis Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes. If using a cleavable biotin (e.g., Sulfo-NHS-SS-Biotin), elution can be achieved by incubation with a reducing agent like DTT.
-
Analyze the eluted proteins by Western blotting or other downstream applications.
-
Protocol 2: In Vitro Biotinylation using Amine-PEG-Biotin (from Boc-protected precursor)
This protocol describes the correct use of a reagent like this compound to label a purified protein or other amine-containing molecule in a cell-free system.
Part A: Deprotection of Boc-NH-PEG-Biotin
-
Dissolve the Boc-NH-PEG-Biotin in an organic solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Incubate at room temperature for 1-2 hours.
-
Remove the TFA and solvent under vacuum. The resulting product is the TFA salt of the amine-PEG-biotin.
Part B: Conjugation to a Target Molecule
-
The deprotected amine-PEG-biotin can be conjugated to a target molecule containing a reactive group, such as an NHS ester.
-
Dissolve the amine-PEG-biotin and the NHS-activated target molecule in an appropriate buffer (e.g., PBS, pH 7.4-8.0).
-
Incubate for 1-2 hours at room temperature.
-
Purify the resulting biotinylated molecule using dialysis or size-exclusion chromatography to remove unreacted reagents.
Visualizations
Caption: Workflow for cell surface protein biotinylation.
Caption: Logical relationship of key components.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low signal of biotinylated proteins | Inefficient biotinylation | Ensure biotin reagent is fresh and properly dissolved. Optimize biotin concentration and incubation time. Ensure pH of labeling buffer is 7.5-8.5. |
| Poor cell health | Use healthy, actively growing cells. Minimize handling time. | |
| Quenching before labeling | Ensure all amine-containing buffers are removed before adding biotin reagent. | |
| High background/intracellular proteins detected | Cell membrane damage | Handle cells gently. Perform all steps on ice to maintain membrane integrity. |
| Biotin reagent is membrane-permeable | Use a "Sulfo-" version of the NHS-biotin reagent. | |
| Insufficient quenching | Ensure quenching step is performed thoroughly to neutralize all excess biotin reagent. | |
| Insufficient washing of beads | Increase the number and volume of washes after streptavidin pull-down. |
Conclusion
The biotinylation of cell surface proteins is a robust method for their selective labeling and isolation. The use of a hydrophilic PEG spacer enhances the accessibility of the biotin moiety for subsequent detection and purification. A crucial aspect of this technique is the selection of a membrane-impermeable and amine-reactive biotinylation reagent, such as Sulfo-NHS-PEG-Biotin, to ensure the specific labeling of extracellular protein domains. Reagents like this compound are not suitable for direct live-cell labeling but are valuable tools for in vitro bioconjugation. By following the detailed protocols and troubleshooting guide provided, researchers can confidently and effectively study the cell surface proteome.
References
Application Notes and Protocols for Developing PROTACs with Biotin-PEG6-NH-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance aqueous solubility and provide flexibility.[5] The Biotin-PEG6-NH-Boc linker offers a versatile platform for PROTAC synthesis, incorporating a six-unit PEG chain for optimal spacing and solubility, a Boc-protected amine for controlled, sequential conjugation, and a biotin (B1667282) moiety for a range of downstream applications.
The biotin tag serves as a powerful tool for researchers, enabling affinity purification, pull-down assays for identifying protein-protein interactions, and proximity-dependent biotinylation (BioID) studies to map the PROTAC's intracellular interactome. This allows for a deeper understanding of the PROTAC's mechanism of action and off-target effects.
These application notes provide detailed protocols for the synthesis of PROTACs using the this compound linker, methodologies for key experimental assays to characterize their performance, and insights into the unique applications of the biotin functionality.
Data Presentation
Table 1: Representative Degradation Efficacy of a PEG-Linked PROTAC
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative PROTAC A | Bromodomain-containing protein 4 (BRD4) | HeLa | 50 | >90 |
| Representative PROTAC B | Androgen Receptor (AR) | VCaP | 25 | >95 |
| Representative PROTAC C | Bruton's tyrosine kinase (BTK) | MOLM-14 | 10 | >85 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Table 2: Representative Binding Affinities of a PEG-Linked PROTAC
| Component | Binding Partner | Assay | Binding Affinity (Kd, nM) |
| POI Ligand | Target Protein (e.g., BRD4) | Fluorescence Polarization | 100 |
| E3 Ligase Ligand | E3 Ligase (e.g., VHL) | Isothermal Titration Calorimetry | 50 |
| PROTAC | Target Protein (e.g., BRD4) | Surface Plasmon Resonance | 150 |
| PROTAC | E3 Ligase (e.g., VHL) | Surface Plasmon Resonance | 75 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol outlines a general two-step approach for synthesizing a PROTAC using the this compound linker, involving amide bond formation and Boc deprotection.
Step 1: Coupling of the First Ligand (POI or E3 Ligase Ligand) to the Linker
-
Dissolution: Dissolve the ligand containing a carboxylic acid group (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Reaction: Add the activated ligand solution to the linker solution and stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the ligand-linker conjugate.
Step 2: Boc Deprotection and Coupling of the Second Ligand
-
Deprotection: Dissolve the purified ligand-linker conjugate in dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) (20-50% v/v) at 0°C. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS.
-
Removal of TFA: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
-
Coupling of the Second Ligand: Dissolve the second ligand containing a carboxylic acid group (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes.
-
Final Reaction: Add the deprotected ligand-linker intermediate to the activated second ligand solution and stir at room temperature overnight.
-
Final Purification: Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol describes how to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol outlines a competitive FP assay to determine the binding affinity of the PROTAC for its target protein.
-
Reagent Preparation:
-
Prepare a fluorescently labeled tracer molecule that binds to the target protein.
-
Prepare a series of dilutions of the unlabeled PROTAC.
-
Prepare the purified target protein in a suitable assay buffer.
-
-
Assay Setup: In a 384-well plate, add the target protein at a fixed concentration, the fluorescent tracer at a fixed concentration (typically at or below its Kd), and the serially diluted PROTAC. Include controls for no protein (tracer only) and no competitor (protein and tracer only).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the fluorophore.
-
Data Analysis: The FP values will decrease as the concentration of the PROTAC increases and displaces the fluorescent tracer. Plot the FP values against the logarithm of the PROTAC concentration and fit the data to a suitable binding model to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Protocol 4: Biotin-Streptavidin Pull-Down Assay
This protocol utilizes the biotin tag on the PROTAC to pull down the target protein and its interacting partners.
-
Cell Treatment and Lysis: Treat cells with the biotinylated PROTAC or a vehicle control for a specified time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubation with Streptavidin Beads: Add streptavidin-coated magnetic or agarose (B213101) beads to the cell lysates and incubate at 4°C with gentle rotation to allow the biotinylated PROTAC to bind to the beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing excess free biotin) or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting to confirm the pull-down of the target protein and to identify co-precipitated interacting proteins. For unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.
Signaling Pathways and Experimental Workflows
The development and characterization of PROTACs involve a logical workflow and impact specific cellular signaling pathways.
Signaling Pathway of PROTAC Action
Experimental Workflow for PROTAC Development
Logical Relationship for Biotin-Based Assays
References
- 1. This compound, 1292268-20-2 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Bioconjugation with Biotin-PEG6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation is a widely utilized technique for the labeling of peptides and other biomolecules. The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) forms the basis for numerous applications in diagnostics, drug delivery, and proteomics research.[1][2] The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as a PEG6 linker, between the peptide and the biotin molecule can enhance the solubility of the conjugate and reduce steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[3][]
This document provides detailed protocols for the bioconjugation of peptides using Biotin-PEG6-NH-Boc. This reagent features a biotin group, a 6-unit polyethylene glycol spacer, and a Boc (tert-butyloxycarbonyl) protected primary amine. The presence of the Boc protecting group offers versatility, allowing for two primary conjugation strategies:
-
Conjugation to a peptide's primary amines (N-terminus or lysine (B10760008) side chains): This involves using a pre-activated version of the biotin-PEG linker, such as a Biotin-PEG-NHS ester, to react with the peptide.
-
Conjugation to a peptide's carboxyl groups (C-terminus or aspartic/glutamic acid side chains): This strategy requires the deprotection of the Boc group on this compound to reveal a primary amine, which can then be coupled to an activated carboxyl group on the peptide.
These application notes will cover both methodologies, providing step-by-step protocols, data presentation guidelines, and visual workflows to assist researchers in successfully biotinylating their peptides of interest.
Data Presentation
Table 1: Reagent and Peptide Properties
| Parameter | Value | Source/Notes |
| Molecular Weight of this compound | 650.8 g/mol | BroadPharm |
| Molecular Weight of Biotin-PEG6-NH2 (after deprotection) | 550.7 g/mol | Calculated |
| Mass addition upon conjugation via NHS ester | 533.7 Da | Calculated for Biotin-PEG6-NHS reacting with a primary amine |
| Peptide Name/Sequence | [User Defined] | --- |
| Peptide Molecular Weight | [User Defined] | --- |
| Reactive Functional Group on Peptide | [e.g., N-terminal amine, Lysine side-chain amine, C-terminal carboxyl] | --- |
Table 2: Example Purification and Characterization Data
| Parameter | Method | Result | Notes |
| Purification | |||
| Crude Purity | RP-HPLC | ~70-80% | Varies depending on reaction conditions |
| Purified Purity | RP-HPLC | >95% | After preparative HPLC |
| Yield | --- | 50-70% | Dependent on peptide sequence and reaction scale |
| Characterization | |||
| Expected Mass (Monoisotopic) | Mass Spectrometry (e.g., ESI-MS) | [Calculated based on peptide and modification] | --- |
| Observed Mass (Monoisotopic) | Mass Spectrometry (e.g., ESI-MS) | [Experimentally determined] | Should match expected mass |
| Biotinylation Confirmation | Tandem MS (MS/MS) | Presence of signature biotin fragment ions | Confirms site of modification |
Experimental Protocols
Protocol 1: Biotinylation of Peptide Primary Amines using Biotin-PEG-NHS Ester
This protocol is suitable for peptides with available primary amines (e.g., the N-terminus or the side chain of lysine residues). It utilizes a pre-activated NHS ester of Biotin-PEG, which readily reacts with these amines to form a stable amide bond.
Materials:
-
Peptide with primary amine(s)
-
Biotin-PEG6-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., RP-HPLC)
-
Characterization instruments (e.g., LC-MS)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG6-NHS Ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock solution. A 10-20 fold molar excess of the biotin reagent over the peptide is recommended.
-
Add the calculated volume of the biotin reagent to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.[5]
-
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Purify the biotinylated peptide from excess biotin reagent and other reaction components using reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using LC-MS. The mass spectrum should show an increase in mass corresponding to the addition of the Biotin-PEG6 moiety.
Protocol 2: Biotinylation of Peptide Carboxyl Groups using this compound
This protocol is designed for peptides where biotinylation is desired at a carboxyl group (e.g., the C-terminus or the side chains of aspartic or glutamic acid). This multi-step process involves the deprotection of the Boc group on the biotin reagent, followed by an amide coupling reaction with the peptide.
Part A: Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the deprotection is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator. The resulting product is Biotin-PEG6-NH2 (as a TFA salt).
Part B: Peptide Carboxyl Group Activation and Conjugation
Materials:
-
Peptide with carboxyl group(s)
-
Biotin-PEG6-NH2 (from Part A)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Diisopropylethylamine (DIPEA)
-
Purification system (e.g., RP-HPLC)
-
Characterization instruments (e.g., LC-MS)
Procedure:
-
Peptide Activation:
-
Dissolve the peptide in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of DCC.
-
Stir the reaction at room temperature for 4-6 hours to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve the Biotin-PEG6-NH2 (TFA salt) in a small amount of DMF or DMSO.
-
Add 2-3 equivalents of DIPEA to neutralize the TFA salt.
-
Add the neutralized Biotin-PEG6-NH2 solution to the activated peptide solution.
-
Allow the reaction to proceed overnight at room temperature.
-
-
Purification: Purify the biotinylated peptide by RP-HPLC.
-
Characterization: Confirm the final product by LC-MS.
Visualizations
Caption: Workflow for biotinylating peptide primary amines.
Caption: Workflow for biotinylating peptide carboxyl groups.
Applications of Biotinylated Peptides
Biotinylated peptides are versatile tools with a wide range of applications in biomedical research and drug development. The strong and specific interaction between biotin and avidin/streptavidin allows for the immobilization of peptides onto various surfaces, facilitating their use in:
-
Immunoassays: Biotinylated peptides can be immobilized on streptavidin-coated plates for use in ELISA and other binding assays to screen for antibodies or interacting proteins.
-
Affinity Purification: Biotinylated peptides can be used as bait to capture and purify binding partners from complex biological samples, such as cell lysates. The peptide-protein complex can be isolated using streptavidin-conjugated beads.
-
Protein-Protein Interaction Studies: Techniques like pull-down assays utilize biotinylated peptides to identify and study protein interaction networks.
-
Cellular Imaging and Flow Cytometry: When combined with fluorescently labeled streptavidin, biotinylated peptides can be used to visualize and quantify binding to cell surface receptors.
-
Drug Delivery and Targeting: The biotin-avidin system can be exploited to target drugs or imaging agents to specific tissues or cells that have been pre-targeted with a biotinylated molecule.
The use of a PEG spacer in the biotinylated peptide can be advantageous in many of these applications by increasing the water solubility of the peptide and extending the biotin moiety away from the peptide, which can improve its binding to streptavidin.
References
- 1. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 2. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-PEG6-NH-Boc: Advanced Application Notes and Protocols for High-Specificity Pull-Down Assays and Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG6-NH-Boc for the sensitive and specific isolation of protein complexes through pull-down assays and immunoprecipitation. This reagent is particularly valuable for identifying protein-protein interactions, validating drug targets, and elucidating cellular signaling pathways.
Introduction to this compound
This compound is a versatile biotinylation reagent featuring a biotin (B1667282) moiety for strong affinity binding to streptavidin, a flexible hexaethylene glycol (PEG6) spacer, and a Boc-protected amine (-NH-Boc).[1][2] The PEG6 linker increases the hydrophilicity of the molecule, which helps to prevent aggregation and reduce non-specific hydrophobic interactions, thereby minimizing background signal in affinity-based purification.[3] The terminal tert-butoxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions to reveal a primary amine.[4][5] This primary amine can then be used for covalent conjugation to a protein of interest or other molecules, creating a customized "bait" for pull-down or immunoprecipitation experiments.
Principle of Application
The use of this compound in pull-down assays and immunoprecipitation involves a two-stage process. First, the reagent is conjugated to a bait molecule (e.g., a purified protein, a peptide, or a small molecule) through its reactive amine after deprotection of the Boc group. This creates a biotinylated bait. In the second stage, this biotinylated bait is incubated with a cell lysate or other complex biological sample. The bait molecule interacts with its binding partners ("prey" proteins). The entire complex is then captured on streptavidin-coated beads. After a series of washes to remove non-specifically bound proteins, the prey proteins are eluted and can be identified by methods such as Western blotting or mass spectrometry.
Key Advantages of this compound
-
Reduced Non-Specific Binding: The hydrophilic PEG6 spacer minimizes non-specific interactions with proteins and other cellular components, leading to cleaner pulldowns and higher signal-to-noise ratios.
-
Versatile Conjugation: The Boc-protected amine allows for a two-step conjugation strategy. The Boc group is stable under a variety of conditions and can be selectively removed to allow for subsequent conjugation to the bait molecule.
-
Strong and Specific Capture: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in biology, ensuring efficient capture of the bait-prey complex.
Experimental Protocols
Protocol 1: Creation of a Biotinylated Bait Molecule
This protocol describes the deprotection of the Boc group and subsequent conjugation to a bait protein.
Materials:
-
This compound
-
Bait protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Amine-reactive crosslinker (e.g., NHS ester)
-
Quenching buffer (e.g., Tris-HCl)
-
Desalting column
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., 50% v/v).
-
Incubate at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA under a stream of nitrogen.
-
The resulting product is Biotin-PEG6-NH2.
-
-
Conjugation to Bait Protein:
-
Dissolve the deprotected Biotin-PEG6-NH2 and an amine-reactive crosslinker (e.g., a homobifunctional NHS ester) in an appropriate solvent like DMSO.
-
Add the activated Biotin-PEG6-NH2 to the purified bait protein solution. The molar ratio of the biotin reagent to the protein may need to be optimized, but a 20-fold molar excess is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Remove excess, unreacted biotinylation reagent using a desalting column.
-
Protocol 2: Biotin-Based Pull-Down Assay
Materials:
-
Biotinylated bait protein
-
Cell lysate
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0, or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Preparation of Cell Lysate:
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Binding of Bait to Beads:
-
Wash the streptavidin beads with wash buffer.
-
Incubate the beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation.
-
-
Incubation with Lysate:
-
Wash the bait-bound beads to remove any unbound bait protein.
-
Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, a gentle elution with a low pH buffer is recommended, followed by immediate neutralization. For Western blotting, elution with SDS-PAGE sample buffer by boiling is common.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for protein identification.
-
Data Presentation
Table 1: Representative Quantitative Mass Spectrometry Results from a Pull-Down Assay
| Protein ID | Gene Name | Bait Pull-Down (Normalized Spectral Counts) | Control Pull-Down (Normalized Spectral Counts) | Fold Enrichment (Bait/Control) |
| P01234 | BRAF | 152 | 3 | 50.7 |
| P56789 | MEK1 | 128 | 5 | 25.6 |
| Q09876 | ERK2 | 110 | 4 | 27.5 |
| P11223 | HSP90 | 75 | 10 | 7.5 |
| P33445 | ACTB | 5 | 4 | 1.25 |
This table presents illustrative data. Actual results will vary depending on the specific experiment.
Mandatory Visualizations
Caption: Experimental workflow for a pull-down assay.
Caption: Immunoprecipitation workflow using a biotinylated antibody.
Caption: Elucidating a signaling pathway with pull-down assays.
References
Application Notes and Protocols for Labeling Oligonucleotides with Biotin-PEG6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (B1667282) labeling of oligonucleotides is a cornerstone technique in molecular biology, diagnostics, and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile and robust method for the detection, purification, and immobilization of nucleic acids.[1][2] This document provides detailed application notes and protocols for the labeling of amine-modified oligonucleotides using Biotin-PEG6-NH-Boc.
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, specifically a PEG6 linker, between the biotin molecule and the oligonucleotide is advantageous for several reasons. The PEG linker is hydrophilic, which helps to maintain the solubility of the modified oligonucleotide.[3] Furthermore, the spacer arm reduces steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin.[4]
The this compound reagent contains a Boc (tert-butyloxycarbonyl) protecting group on the amine. This Boc group must be removed to yield a free amine, which can then be activated to an N-hydroxysuccinimide (NHS) ester for efficient conjugation to an amine-modified oligonucleotide. The following sections provide a comprehensive guide to this process, from the chemistry of the reaction to detailed experimental protocols and data analysis.
Chemical Principle
The labeling process involves a two-step chemical reaction. First, the Boc-protected amine of this compound is deprotected under acidic conditions to yield a primary amine. This amine is then reacted with a carboxyl group to form an amide bond, and subsequently activated to an NHS ester. The resulting Biotin-PEG6-NHS ester is a stable, amine-reactive reagent.
The second step is the conjugation of the Biotin-PEG6-NHS ester to an oligonucleotide that has been synthesized with a primary amine modification, typically at the 5' or 3' terminus. The primary amine on the oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the Biotin-PEG6 moiety to the oligonucleotide, and the release of N-hydroxysuccinimide.[5]
Figure 1. Chemical workflow for oligonucleotide biotinylation.
Experimental Protocols
Materials
-
Amine-modified oligonucleotide (HPLC-purified)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.2 M Sodium Bicarbonate buffer (pH 8.5)
-
3 M Sodium Acetate (pH 5.2)
-
Absolute Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
Reversed-phase HPLC system with a C8 or C18 column
-
0.1 M Triethylammonium Acetate (TEAA)
-
Acetonitrile (ACN), HPLC grade
Protocol 1: Conjugation of Biotin-PEG6-NHS Ester to Amine-Modified Oligonucleotide
This protocol assumes the use of a pre-activated Biotin-PEG6-NHS ester.
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.2 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mM.
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG6-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG6-NHS ester to the oligonucleotide solution.
-
Incubation: Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 0.1 M Tris buffer.
Protocol 2: Purification of Biotinylated Oligonucleotide
A. Ethanol Precipitation (Initial Purification)
-
To the conjugation reaction mixture, add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).
-
Add 3 volumes of ice-cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with ice-cold 70% ethanol and centrifuge again for 15 minutes.
-
Air-dry the pellet and resuspend in nuclease-free water.
B. HPLC Purification (High Purity)
-
Sample Preparation: The resuspended pellet from ethanol precipitation can be directly used for HPLC.
-
HPLC Conditions:
-
Column: Reversed-phase C8 or C18 column.
-
Mobile Phase A: 0.1 M TEAA in nuclease-free water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Acetonitrile over 30 minutes is a good starting point.
-
Detection: Monitor absorbance at 260 nm (for the oligonucleotide) and, if possible, at a wavelength appropriate for biotin if it has a chromophore, though typically it does not. The biotinylated oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the biotin-PEG6 moiety.
-
-
Fraction Collection: Collect the peak corresponding to the biotinylated oligonucleotide.
-
Desalting: The collected fraction should be desalted, for example, by ethanol precipitation as described above, to remove the TEAA.
Figure 2. Experimental workflow for biotinylation and purification.
Quality Control and Data Presentation
Protocol 3: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for the quantification of biotin. HABA binds to avidin (B1170675), producing a color that can be measured at 500 nm. Biotin displaces HABA from avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS). Kits for this assay are commercially available.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Oligonucleotide: Add a known amount of your purified biotinylated oligonucleotide to the HABA/Avidin solution.
-
Measure Final Absorbance: After a short incubation, measure the absorbance at 500 nm again.
-
Calculate Biotin Concentration: The decrease in absorbance is used to calculate the concentration of biotin. The molar ratio of biotin to oligonucleotide can then be determined.
Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the successful conjugation of the biotin-PEG6 moiety to the oligonucleotide. The expected mass of the final product can be calculated, and the observed mass from the analysis will confirm the identity and purity of the biotinylated oligonucleotide.
Data Summary
The following tables provide a template for summarizing quantitative data from your biotinylation experiments.
Table 1: Reaction Conditions and Yields
| Oligonucleotide ID | Oligo Conc. (mM) | Molar Excess of Biotin-PEG6-NHS | Reaction Time (h) | Initial Yield (OD260) | Final Yield (OD260) | Labeling Efficiency (%) |
| Oligo-1 | 2.0 | 10 | 2 | 10.5 | 8.2 | 78 |
| Oligo-1 | 2.0 | 20 | 2 | 10.8 | 9.5 | 88 |
| Oligo-2 | 1.5 | 15 | 4 | 8.2 | 7.1 | 87 |
Table 2: Quality Control of Purified Biotinylated Oligonucleotides
| Oligonucleotide ID | Expected Mass (Da) | Observed Mass (Da) | Purity by HPLC (%) | Biotin/Oligo Ratio (HABA Assay) |
| Oligo-1 | 7250.5 | 7251.2 | >95 | 0.9 |
| Oligo-2 | 6890.2 | 6890.9 | >95 | 0.85 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive Biotin-PEG6-NHS ester (hydrolyzed). | Prepare fresh solutions of the biotin reagent in anhydrous solvent immediately before use. |
| Presence of primary amines in the oligonucleotide solution (e.g., Tris buffer). | Ensure the oligonucleotide is dissolved in an amine-free buffer like sodium bicarbonate or borate. | |
| Suboptimal pH of the reaction buffer. | The pH should be between 8.0 and 9.0 for efficient reaction with primary amines. | |
| Low Recovery After Purification | Loss of sample during ethanol precipitation. | Ensure complete precipitation by incubating at -20°C for at least 1 hour and use a glycogen (B147801) carrier if necessary. |
| Inefficient binding or elution from HPLC column. | Optimize the HPLC gradient and ensure the correct column chemistry is being used. | |
| Multiple Peaks in HPLC | Incomplete reaction or side reactions. | Optimize reaction conditions (molar excess, reaction time). Ensure the starting amine-modified oligonucleotide is of high purity. |
| Degradation of the oligonucleotide. | Handle oligonucleotides under sterile, nuclease-free conditions. |
Applications of Biotinylated Oligonucleotides
Biotin-labeled oligonucleotides are utilized in a wide array of molecular biology techniques, including:
-
Affinity Purification: Capture of specific DNA or RNA binding proteins from cell lysates.
-
Immunoassays: As capture or detection probes in ELISA-like formats.
-
In Situ Hybridization (ISH): For the detection and localization of specific nucleic acid sequences in cells and tissues.
-
Microarrays: For the immobilization of probes onto a solid surface.
-
PCR: As biotinylated primers for the generation of labeled amplicons that can be easily purified or detected.
The use of a PEG6 linker in these applications can enhance the accessibility of the biotin for streptavidin binding, thereby improving the sensitivity and efficiency of the assay.
References
- 1. Biotin oligonucleotide labeling reactions: A method to assess their effectiveness and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. This compound, 1292268-20-2 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Covalent attachment of oligodeoxyribonucleotides to amine-modified Si (001) surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotin-PEG6-NH-Boc Conjugation to Nanoparticles for Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of Biotin-PEG6-NH-Boc to various nanoparticles, creating targeted probes for bio-imaging applications. The protocols outlined below are designed to be a starting point for researchers, and optimization may be required based on the specific nanoparticle and intended application.
Introduction
The high-affinity interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) is a powerful tool in biotechnology for targeted imaging and drug delivery.[1] By functionalizing nanoparticles with biotin, researchers can create probes that specifically bind to cells or tissues pre-targeted with avidin or streptavidin conjugates. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as the PEG6 linker in this compound, enhances the water solubility, biocompatibility, and flexibility of the resulting nanoparticle conjugate, which can reduce non-specific binding and improve in vivo circulation times.[2]
The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of this compound allows for a controlled, stepwise conjugation strategy. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be covalently linked to nanoparticles functionalized with appropriate reactive groups (e.g., carboxyl groups).[3]
Experimental Protocols
Materials
-
Nanoparticles (e.g., gold nanoparticles, quantum dots, magnetic nanoparticles) with surface functional groups (e.g., carboxyl)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Centrifugation tubes
-
Orbital shaker
-
Spectrophotometer
Protocol 1: Deprotection of Boc Group from this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for conjugation.
-
Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). The exact concentration will depend on the scale of the reaction.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
The resulting Biotin-PEG6-NH2 can be used directly in the next step or purified further if necessary.
Protocol 2: Conjugation of Biotin-PEG6-NH2 to Carboxylated Nanoparticles
This protocol utilizes carbodiimide (B86325) chemistry to form a stable amide bond between the amine group of the deprotected biotin linker and the carboxyl groups on the nanoparticle surface.
-
Activation of Nanoparticles:
-
Disperse the carboxylated nanoparticles in MES buffer (e.g., 0.1 M, pH 6.0).
-
Add a freshly prepared solution of EDC (e.g., 10 mg/mL in MES buffer).
-
Add a freshly prepared solution of NHS (e.g., 10 mg/mL in MES buffer).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add the deprotected Biotin-PEG6-NH2 (from Protocol 2.2) to the activated nanoparticle solution. The molar ratio of the biotin linker to nanoparticles should be optimized for the specific application.
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with continuous mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-esters by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or hydroxylamine.
-
Purify the biotinylated nanoparticles from unreacted reagents and byproducts by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS). The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Protocol 3: Quantification of Biotin Conjugation using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the amount of biotin conjugated to the nanoparticles.[4][5] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS) according to the manufacturer's instructions of a commercial kit.
-
Blank Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Sample Measurement: Add a known concentration of the biotinylated nanoparticle suspension to the HABA/Avidin solution and mix.
-
Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) to allow for the displacement of HABA by the biotin on the nanoparticles.
-
Final Measurement: Measure the absorbance of the solution at 500 nm again.
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. The concentration of biotin can be calculated using the Beer-Lambert law and the extinction coefficient of the HABA-avidin complex (typically around 34,000 M⁻¹cm⁻¹ at 500 nm).
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of biotinylated nanoparticles.
| Nanoparticle Type | Core Size (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Biotin Molecules per Nanoparticle | Reference |
| Gold Nanoparticles | 20 | 45 | -15.2 | ~5 | |
| Magnetic Nanoparticles | 10 ± 4 | Not Reported | Not Reported | Not Reported | |
| Chitosan Nanoparticles | ~150 | 296.8 | +25.4 | 2.2 (biotin/CS) | N/A |
Note: The values presented are examples and will vary depending on the specific synthesis and conjugation procedures.
Visualizations
Caption: Experimental workflow for this compound conjugation to nanoparticles.
Caption: Biotin-Streptavidin interaction for targeted nanoparticle imaging.
Characterization of Biotinylated Nanoparticles
Thorough characterization is essential to confirm successful conjugation and to understand the properties of the final nanoparticle probe.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond between the biotin linker and the nanoparticle. Look for characteristic amide bond peaks.
-
Transmission Electron Microscopy (TEM): To assess the size, morphology, and dispersity of the nanoparticles before and after conjugation.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution. An increase in hydrodynamic diameter is expected after conjugation.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential can indicate successful surface modification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the biotin-PEG linker before and after deprotection.
Application in Imaging
Biotinylated nanoparticles are primarily used in a pre-targeting imaging strategy.
-
Administration of Avidin/Streptavidin Conjugate: An avidin or streptavidin molecule conjugated to a targeting moiety (e.g., an antibody specific for a cancer cell surface receptor) is administered first.
-
Clearance of Unbound Conjugate: A clearing agent is often used to remove unbound avidin/streptavidin from circulation, reducing background signal.
-
Administration of Biotinylated Nanoparticles: The biotinylated nanoparticles are then administered. They will bind with high affinity to the pre-localized avidin/streptavidin at the target site.
-
Imaging: The accumulated nanoparticles at the target site can then be visualized using the appropriate imaging modality (e.g., fluorescence imaging for quantum dots, magnetic resonance imaging (MRI) for magnetic nanoparticles).
This pre-targeting approach can significantly improve the target-to-background ratio in imaging studies.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotin Conjugation Efficiency | Incomplete Boc deprotection. | Verify deprotection using TLC or LC-MS. Increase reaction time or TFA concentration. |
| Inefficient activation of nanoparticles. | Use fresh EDC/NHS solutions. Optimize the pH of the activation buffer (typically pH 5.5-6.5). | |
| Steric hindrance on the nanoparticle surface. | Consider using a longer PEG linker. | |
| Nanoparticle Aggregation | Changes in surface charge after conjugation. | Optimize buffer conditions (pH, ionic strength). Add a stabilizing agent (e.g., a small amount of PEG). |
| Incomplete removal of crosslinking agents (EDC). | Ensure thorough purification after the activation step. | |
| High Non-specific Binding in Imaging | Insufficient blocking. | Use a blocking agent (e.g., bovine serum albumin (BSA) or casein) after conjugation. |
| Hydrophobic interactions. | Ensure the PEG linker provides sufficient hydrophilicity. |
These application notes and protocols provide a comprehensive framework for the successful conjugation of this compound to nanoparticles for targeted imaging applications. Careful execution of the protocols and thorough characterization of the resulting conjugates are critical for achieving reliable and reproducible results.
References
Application Notes and Protocols for Creating Biotinylated Probes using Biotin-PEG6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity and specificity of the interaction between biotin and streptavidin (or avidin) form the basis for numerous applications, including affinity purification, immunoassays (such as ELISA and Western blotting), cell surface labeling, and drug targeting. Biotin-PEG6-NH-Boc is a versatile biotinylation reagent that offers several advantages for creating robust and reliable biotinylated probes.
This reagent features a biotin moiety for streptavidin binding, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected primary amine. The PEG spacer enhances the water solubility of the resulting probe and minimizes steric hindrance, thereby improving the accessibility of the biotin group for binding to streptavidin. The Boc (tert-butyloxycarbonyl) protecting group allows for a two-step conjugation strategy, providing greater control over the labeling reaction. This document provides detailed protocols for the creation of biotinylated probes using this compound, including the deprotection of the Boc group, conjugation to a target molecule, purification of the probe, and quantification of biotin incorporation.
Chemical Properties of this compound
| Property | Value |
| Full Name | Biotin-PEG6-tert-butyl carbamate |
| Molecular Formula | C29H54N4O10S |
| Molecular Weight | 650.8 g/mol [1][2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Storage | Store at -20°C, desiccated[2] |
Experimental Protocols
The creation of a biotinylated probe using this compound involves a two-stage process:
-
Deprotection: Removal of the Boc protecting group to expose the primary amine.
-
Conjugation: Covalent coupling of the deprotected Biotin-PEG6-Amine to the target molecule.
This is followed by purification and quantification of the final biotinylated probe.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield Biotin-PEG6-Amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)[3]
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Round-bottom flask
-
Stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1–0.2 M.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20–50% (v/v) while stirring.[4]
-
Allow the reaction to stir at room temperature for 1–2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the DCM and excess TFA using a rotary evaporator.
-
To remove residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this step three times.
-
The resulting product is the TFA salt of Biotin-PEG6-Amine. For many applications, this can be used directly in the subsequent conjugation step.
-
Optional Neutralization: To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free amine form of Biotin-PEG6-Amine.
Protocol 2: Conjugation of Biotin-PEG6-Amine to a Protein via EDC/NHS Chemistry
This protocol details the coupling of the deprotected Biotin-PEG6-Amine to carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus) of a protein.
Materials:
-
Biotin-PEG6-Amine (from Protocol 1)
-
Protein to be labeled
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5–5.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2–8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine (B1172632), pH 8.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like MES or PBS.
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.
-
Add EDC and NHS/Sulfo-NHS to the protein solution. A 2-10 fold molar excess of EDC and NHS over the protein is a good starting point for optimization. A common ratio is approximately 2 mM EDC and 5 mM NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups, forming an amine-reactive NHS ester.
-
-
Optional Quenching of EDC: Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench the EDC. This is particularly important in a two-step conjugation to prevent cross-linking of the amine-containing biotin reagent with the protein's own amines.
-
Buffer Exchange (Optional but Recommended): Remove excess EDC and NHS by buffer exchange into the Coupling Buffer (PBS, pH 7.2-8.0) using a desalting column.
-
Conjugation:
-
Dissolve the Biotin-PEG6-Amine in the Coupling Buffer.
-
Add the Biotin-PEG6-Amine solution to the activated protein solution. A 10-50 fold molar excess of the biotin reagent over the protein is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM (e.g., hydroxylamine to 10mM). Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purification: Remove unreacted biotin reagent and reaction byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 3: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin conjugated to a protein.
Materials:
-
Biotinylated protein probe (purified)
-
HABA/Avidin (B1170675) solution (can be prepared or obtained as part of a kit)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well plate
Procedure:
-
Preparation of HABA/Avidin Reagent:
-
Prepare a HABA solution by dissolving HABA in water with a small amount of 1N NaOH.
-
Prepare an avidin solution in PBS.
-
Combine the HABA and avidin solutions to form the HABA/Avidin complex. The final absorbance at 500 nm should be between 0.9 and 1.3.
-
-
Measurement:
-
Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500_initial).
-
Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.
-
Incubate for a few minutes until the absorbance reading stabilizes. Record the final absorbance at 500 nm (A500_final).
-
-
Calculation of Biotin-to-Protein Ratio:
-
Calculate the change in absorbance: ΔA500 = A500_initial - A500_final.
-
The concentration of biotin can be calculated using the Beer-Lambert law, where the molar extinction coefficient of the HABA/avidin complex displacement is approximately 34,000 M⁻¹cm⁻¹.
-
Moles of biotin = ΔA500 / 34,000
-
Determine the molar concentration of the protein in the sample.
-
Calculate the molar ratio: (moles of biotin) / (moles of protein).
-
Data Presentation
The efficiency of biotinylation can be influenced by several factors, including the molar ratio of reagents, reaction time, pH, and the number of available functional groups on the target molecule. It is recommended to perform a titration of the biotinylation reagent to determine the optimal conditions for the desired degree of labeling.
Table 1: Example Data for Biotin-to-Protein Molar Incorporation Ratio (MIR)
| Molar Excess of Biotin-PEG6-Amine to Protein | Biotin-to-Protein MIR (moles/mole) |
| 10X | 2.5 |
| 20X | 4.8 |
| 50X | 8.2 |
Note: These are example values. Actual results will vary depending on the specific protein and reaction conditions.
Visualizations
Experimental Workflow
Caption: Workflow for creating biotinylated probes.
Example Signaling Pathway Application
Caption: Detection using a biotinylated probe.
Conclusion
This compound is a highly effective reagent for the synthesis of biotinylated probes for a wide range of research and diagnostic applications. The protocols provided herein offer a comprehensive guide for researchers to successfully deprotect, conjugate, purify, and quantify their custom biotinylated probes. The flexibility of the two-step conjugation process allows for tailored labeling strategies to preserve the biological activity of the target molecule, while the PEG spacer enhances the performance of the final probe in aqueous environments. By following these detailed methodologies, researchers can confidently generate high-quality biotinylated probes for their specific experimental needs.
References
Troubleshooting & Optimization
improving Biotin-PEG6-NH-Boc solubility in aqueous buffers
Welcome to the technical support center for Biotin-PEG6-NH-Boc. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a molecule that contains a biotin (B1667282) moiety, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine group.[1][] The PEG spacer is hydrophilic and is designed to increase the water solubility of the molecule it is attached to.[1][3][4] While the PEG chain enhances aqueous solubility, the biotin and the Boc-protected amine are more hydrophobic, which can sometimes lead to solubility challenges in purely aqueous solutions. Generally, Biotin-PEGylated compounds are soluble in water and aqueous buffers, as well as organic solvents like DMSO and DMF.
Q2: Why is proper dissolution of this compound important?
A2: Complete dissolution is crucial for accurate concentration determination and to ensure the reagent is fully available for subsequent conjugation reactions. Undissolved particles can lead to inconsistent and unreliable experimental results, including low labeling efficiency.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: It is highly recommended to first dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be added to your aqueous reaction buffer.
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: While the PEG linker improves water solubility, direct dissolution in aqueous buffers can sometimes be slow or incomplete, especially at higher concentrations. To ensure complete dissolution, the recommended method is to first prepare a stock solution in an organic solvent like DMSO or DMF.
Q5: What factors can influence the solubility of this compound in my aqueous buffer?
A5: Several factors can affect solubility, including:
-
Concentration: Higher concentrations are more prone to precipitation.
-
pH of the buffer: The pH can influence the charge of the molecule, although the Boc-protected amine is neutral. The effect of pH is more pronounced on the solubility of the molecule to be labeled.
-
Buffer composition: The presence of certain salts or other additives in your buffer can impact solubility.
-
Temperature: Gentle warming can sometimes aid dissolution, but care must be taken to avoid degradation of the reagent.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound and provides step-by-step solutions.
Issue 1: The compound is not dissolving in the aqueous buffer.
-
Observation: You observe a cloudy solution, suspended particles, or a film on the surface of the liquid.
-
Cause: The concentration of this compound may be too high for direct dissolution in the aqueous buffer, or the compound has precipitated upon addition to the buffer.
-
Solution:
-
Prepare a stock solution in an organic solvent: Dissolve the this compound in a small amount of high-purity, anhydrous DMSO or DMF.
-
Vortex and Sonicate: Gently vortex the solution. If particles persist, sonicate the vial in a water bath for a few minutes to aid dissolution.
-
Add to aqueous buffer: Add the desired volume of the stock solution to your aqueous buffer. It is crucial to add the organic stock solution to the aqueous buffer and not the other way around. The final concentration of the organic solvent in your reaction should be kept low (typically ≤10%) to avoid negative effects on your biomolecules.
-
Issue 2: The solution becomes cloudy after adding the stock solution to the buffer.
-
Observation: The solution is initially clear after adding the stock solution but becomes cloudy over time.
-
Cause: This may indicate that the solubility limit of the compound in the final buffer composition has been exceeded.
-
Solution:
-
Reduce the final concentration: Try preparing a more dilute solution of this compound in your buffer.
-
Increase the percentage of organic co-solvent: If your experimental conditions allow, you can slightly increase the final percentage of DMSO or DMF in your aqueous buffer. However, be mindful of the tolerance of your protein or other biomolecules to organic solvents.
-
Adjust the buffer pH: While the Boc group is neutral, the overall solubility can sometimes be influenced by pH. Experiment with slight adjustments to the buffer pH within the range suitable for your experiment.
-
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the recommended procedure for dissolving this compound for use in bioconjugation experiments.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the Reagent: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Prepare a Stock Solution:
-
Add a small, precise volume of anhydrous DMSO or DMF to the vial of this compound to create a stock solution (e.g., 10 mg/mL).
-
Gently vortex the vial until the solid is completely dissolved. If necessary, place the vial in a sonicator bath for 2-5 minutes. The solution should be clear.
-
-
Prepare the Working Solution:
-
Add the required volume of the this compound stock solution to your pre-warmed (if applicable) aqueous buffer.
-
Pipette the stock solution directly into the buffer with gentle stirring or vortexing to ensure rapid and uniform mixing.
-
Ensure the final concentration of the organic solvent is compatible with your downstream application (typically below 10%).
-
Quantitative Data Summary
| Compound Type | Solvent | Approximate Solubility | Reference |
| Biotin-NHS | DMSO, DMF | ~20 mg/mL | |
| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| DSPE-PEG-Biotin | DMSO | 25 mg/mL (with sonication) | |
| DSPE-PEG-Biotin | H₂O | 5 mg/mL (with sonication) |
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting flowchart for solubility issues.
References
Technical Support Center: Boc Deprotection with TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Boc (tert-butyloxycarbonyl) deprotection of amines using trifluoroacetic acid (TFA). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection with TFA?
A1: The deprotection of a Boc-protected amine with TFA is an acid-catalyzed cleavage of the carbamate (B1207046) group. The mechanism involves three primary steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][2]
-
Formation of a Tert-butyl Cation: The protonated carbamate collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The unstable carbamic acid intermediate rapidly decarboxylates to release carbon dioxide and the free amine.[1] The resulting amine is then protonated by the excess TFA to form the corresponding trifluoroacetate (B77799) salt.
References
Technical Support Center: Preventing Protein Aggregation After Biotinylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with protein aggregation following biotinylation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein aggregation after biotinylation?
A1: Protein aggregation after biotinylation can be triggered by several factors:
-
Over-biotinylation: Excessive labeling can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[1][2] The addition of too many biotin (B1667282) molecules, which can be hydrophobic, may also expose hydrophobic patches on the protein surface, promoting self-association.
-
Suboptimal Buffer Conditions: The pH of the reaction buffer is crucial. NHS-ester reactions are most efficient at a slightly alkaline pH (7.2-8.5), but some proteins may be unstable and aggregate at higher pH values.[1] Buffers containing primary amines, such as Tris, can compete with the protein for reaction with the biotinylation reagent, reducing labeling efficiency and potentially leading to side reactions.[3]
-
Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation, especially after the protein surface has been modified.[4]
-
Temperature: Elevated temperatures can denature proteins, exposing hydrophobic interiors and leading to aggregation. While labeling reactions are often performed at room temperature, some sensitive proteins may require lower temperatures.
-
Presence of Reducing Agents: For biotinylation reagents targeting sulfhydryl groups, the absence of a reducing agent can lead to the formation of intermolecular disulfide bonds and subsequent aggregation. Conversely, some biotinylation reagents are not compatible with reducing agents.
-
Hydrophobicity of the Biotinylation Reagent: Some biotinylation reagents have hydrophobic spacer arms, which can increase the overall hydrophobicity of the modified protein and promote aggregation.
Q2: How can I detect protein aggregation?
A2: Protein aggregation can be detected through various methods:
-
Visual Inspection: The most straightforward method is to check for visible precipitates or turbidity in your protein solution.
-
Spectrophotometry: An increase in light scattering can be measured by taking absorbance readings at wavelengths where the protein does not typically absorb (e.g., 340 nm).
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein. This technique can be used to quantify the percentage of aggregated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Polyacrylamide Gel Electrophoresis (PAGE): Under non-denaturing conditions (Native PAGE), aggregates will migrate slower than the monomer. In SDS-PAGE, aggregates may appear as higher molecular weight bands or may not enter the gel at all.
Q3: What is the optimal biotin-to-protein molar ratio?
A3: The ideal biotin-to-protein molar ratio depends on the protein and the number of available reactive groups. A good starting point for NHS-ester biotinylation is a 10:1 to 40:1 molar excess of biotin to protein. For sensitive proteins, it is recommended to start with a lower ratio (e.g., 10:1) and optimize as needed. Over-biotinylation is a common cause of aggregation, so it is crucial to control the extent of labeling. For enzymatic biotinylation using AviTag, the reaction is highly specific and results in a 1:1 biotin-to-protein ratio.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during and after protein biotinylation.
Problem: Protein Precipitation is Observed During or Immediately After the Biotinylation Reaction.
| Possible Cause | Troubleshooting Step | Detailed Protocol/Recommendation |
| Over-biotinylation | Reduce the biotin:protein molar ratio. | Start with a 10:1 molar ratio and perform a titration to find the optimal ratio that provides sufficient labeling without causing aggregation. |
| Suboptimal Buffer pH | Optimize the reaction buffer pH. | While NHS-ester reactions are more efficient at pH 8.0-8.5, try performing the reaction at a lower pH (e.g., 7.2-7.5) to improve protein stability. Ensure the buffer is free of primary amines like Tris. |
| High Protein Concentration | Lower the protein concentration during the reaction. | If possible, perform the biotinylation reaction at a protein concentration of 1-2 mg/mL. |
| Temperature Sensitivity | Perform the reaction at a lower temperature. | Incubate the reaction at 4°C for a longer duration (e.g., 2-4 hours or overnight) instead of at room temperature. |
| Hydrophobic Biotinylation Reagent | Use a more hydrophilic biotinylation reagent. | Consider using a PEGylated biotinylation reagent, as the polyethylene (B3416737) glycol (PEG) spacer arm can increase the solubility of the labeled protein. |
Problem: The Biotinylated Protein Appears Soluble Initially but Aggregates Over Time or After Purification.
| Possible Cause | Troubleshooting Step | Detailed Protocol/Recommendation |
| Inadequate Buffer for Storage | Optimize the storage buffer. | Add stabilizing excipients to the storage buffer. See the table below for recommended additives and concentrations. |
| Freeze-Thaw Cycles | Aliquot and store properly. | After purification, aliquot the biotinylated protein into single-use volumes and store at -80°C to minimize freeze-thaw cycles. |
| Residual Unreacted Biotin | Ensure complete removal of free biotin. | Use a rigorous purification method such as dialysis or size exclusion chromatography to remove all unreacted biotinylation reagent. |
| Oxidation | Add a reducing agent. | For proteins with free cysteines, add a reducing agent like DTT or TCEP to the storage buffer to prevent the formation of intermolecular disulfide bonds. |
Quantitative Data Summary
Table 1: Recommended Additives to Prevent Protein Aggregation
| Additive | Recommended Concentration | Mechanism of Action | Notes |
| Glycerol | 5-50% (v/v) | Stabilizes protein structure by preferential hydration. | Can increase viscosity, which may affect some downstream applications. |
| Arginine | 50-500 mM | Suppresses protein-protein interactions and can help solubilize aggregates. | Effective for a wide range of proteins. |
| Sucrose | 0.25-1 M | Acts as an osmolyte to stabilize the native protein conformation. | A common cryoprotectant. |
| Trehalose | 0.25-1 M | Similar to sucrose, it is a non-reducing sugar that stabilizes proteins. | Often used in lyophilized formulations. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Prevent hydrophobic interactions between protein molecules. | Use with caution as they may interfere with some assays. |
| Reducing Agents (DTT, TCEP) | 1-5 mM | Prevent the formation of non-native disulfide bonds. | Essential for proteins with reactive cysteines. TCEP is more stable than DTT. |
Table 2: Recommended Biotin:Protein Molar Ratios for NHS-Ester Biotinylation
| Protein Concentration | Recommended Molar Excess of Biotin |
| > 5 mg/mL | 10:1 to 20:1 |
| 1-5 mg/mL | 20:1 to 40:1 |
| < 1 mg/mL | 40:1 to 80:1 |
Note: These are starting recommendations and may require optimization for your specific protein.
Experimental Protocols
Protocol 1: Dialysis for Removal of Excess Biotinylation Reagent
This protocol is designed to remove unreacted biotinylation reagent and for buffer exchange into a suitable storage buffer.
Materials:
-
Biotinylated protein solution
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa)
-
Dialysis buffer (storage buffer of choice)
-
Stir plate and stir bar
-
Beaker or container large enough to hold at least 100 times the volume of the sample
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in dialysis buffer for at least 30 minutes. If using a cassette, hydrate according to the manufacturer's instructions.
-
Load the Sample: Secure one end of the tubing with a clip. Pipette the biotinylated protein solution into the tubing, leaving some space at the top.
-
Seal the Tubing: Remove any air bubbles and seal the other end of the tubing with a second clip.
-
Perform Dialysis: Place the sealed tubing in a beaker with a large volume of cold (4°C) dialysis buffer. The buffer volume should be at least 100 times the sample volume. Stir the buffer gently with a stir bar.
-
Buffer Changes: Dialyze for 4-6 hours at 4°C. Change the dialysis buffer and repeat the dialysis for another 4-6 hours. For complete removal of unreacted biotin, a third buffer change and overnight dialysis is recommended.
-
Recover the Sample: Carefully remove the tubing from the buffer, gently dry the outside, and cut open one end to recover the purified biotinylated protein.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal
This protocol separates protein aggregates from the monomeric biotinylated protein based on size.
Materials:
-
Biotinylated protein solution
-
SEC column with an appropriate fractionation range for your protein
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC running buffer (storage buffer of choice, filtered and degassed)
Procedure:
-
System and Column Equilibration: Equilibrate the chromatography system and the SEC column with at least two column volumes of SEC running buffer.
-
Sample Preparation: Centrifuge the biotinylated protein sample at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates.
-
Sample Injection: Inject the clarified supernatant onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Chromatographic Separation: Run the SEC with a constant flow of the running buffer. The flow rate will depend on the column dimensions and manufacturer's recommendations.
-
Fraction Collection: Collect fractions as the protein elutes from the column. Aggregates will elute in the earlier fractions, followed by the monomeric protein.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE and/or UV absorbance at 280 nm to identify the fractions containing the pure, monomeric biotinylated protein.
-
Pooling and Concentration: Pool the desired fractions and concentrate if necessary using an appropriate method (e.g., centrifugal concentrators).
Visualizations
Caption: A typical workflow for protein biotinylation, from preparation to storage.
Caption: A troubleshooting guide for addressing protein aggregation after biotinylation.
References
troubleshooting low conjugation efficiency with Biotin-PEG6-NH-Boc
Welcome to the technical support center for Biotin-PEG6-NH-Boc. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: I am seeing very low or no conjugation after my reaction. What are the possible causes?
Low or no conjugation is a common issue that can arise from several factors throughout the experimental workflow. The primary areas to investigate are the Boc deprotection step, the conjugation reaction conditions, and the integrity of your reagents and biomolecule.
Potential Causes & Troubleshooting Steps:
-
Incomplete Boc Deprotection: The terminal amine of this compound is protected by a tert-butyloxycarbonyl (Boc) group, which must be removed to allow conjugation. Incomplete deprotection is a frequent cause of low efficiency.
-
Verify Deprotection Conditions: Ensure you are using a strong acid like Trifluoroacetic acid (TFA). A common starting point is 95% TFA in water for 1-2 hours at room temperature.[1]
-
Optimize Incubation Time: If you suspect incomplete deprotection, increase the incubation time or the concentration of TFA.
-
Ensure Reagent Quality: Use fresh, high-purity TFA, as it can degrade over time.
-
-
Suboptimal pH for Conjugation: The subsequent conjugation reaction, often with an N-hydroxysuccinimide (NHS) ester, is highly pH-dependent.
-
Check Reaction Buffer pH: The free amine created after deprotection reacts most efficiently with NHS esters at a pH between 7 and 9.[2] A pH below 7 will protonate the amine, reducing its nucleophilicity.[3]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the biotinylation reagent.[4] Phosphate-buffered saline (PBS) is a common choice.[3]
-
-
Reagent Instability or Degradation:
-
Proper Storage: this compound should be stored at -20°C. Improper storage can lead to degradation.
-
Hydrolysis of NHS Ester: If you are conjugating to an NHS-activated molecule, be aware that NHS esters are susceptible to hydrolysis, especially in aqueous solutions and at higher pH. Prepare these solutions immediately before use.
-
-
Issues with the Target Biomolecule:
-
Low Concentration: Very dilute protein solutions (e.g., below 0.1 mg/mL) can result in poor conjugation efficiency. If possible, concentrate your protein before the reaction.
-
Presence of Impurities: Contaminants with reactive groups (e.g., other proteins with primary amines) can compete for the biotinylation reagent, lowering the yield of your desired conjugate. Ensure your biomolecule is of high purity.
-
Q2: My protein is precipitating after adding the biotinylation reagent. Why is this happening?
Protein precipitation during biotinylation is often a sign of over-modification or issues with reagent solubility.
Potential Causes & Troubleshooting Steps:
-
Over-Biotinylation: Attaching too many biotin (B1667282) molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation.
-
Reduce Molar Excess: Lower the molar ratio of the biotinylation reagent to your protein. Start with a 10:1 to 40:1 molar excess and optimize from there.
-
Decrease Reaction Time: Shorten the incubation time for the conjugation step to reduce the extent of labeling.
-
-
Reagent Solubility: While the PEG6 linker enhances water solubility, introducing a large excess of any reagent can still cause issues.
-
Dissolve Reagent First: Ensure the Biotin-PEG6-NH (after deprotection) is fully dissolved in the reaction buffer before adding it to your protein solution.
-
Stepwise Addition: Add the biotinylation reagent to the protein solution slowly and with gentle mixing.
-
Q3: How can I confirm that the Boc group has been successfully removed?
Verifying the deprotection of the Boc group before proceeding to the conjugation step is crucial for troubleshooting.
Verification Methods:
-
Mass Spectrometry (MS): This is the most direct method. Analyze a small aliquot of the this compound before and after the deprotection reaction. You should observe a mass shift corresponding to the loss of the Boc group (100.12 g/mol ).
-
NMR Spectroscopy: If you have sufficient material, 1H NMR can show the disappearance of the characteristic tert-butyl peak of the Boc group.
-
Functional Assay: A simple functional test involves attempting a small-scale conjugation with an NHS-activated fluorescent dye after deprotection. Successful labeling, detectable by fluorescence, indicates the presence of a free amine.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate a reactive primary amine.
-
Reagent Preparation: Prepare a deprotection solution of 95% Trifluoroacetic acid (TFA) and 5% water. Handle TFA in a chemical fume hood with appropriate personal protective equipment.
-
Reaction Setup: Dissolve the this compound in the TFA solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
TFA Removal: Following incubation, remove the TFA by drying the sample under a stream of nitrogen or by using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the resulting Biotin-PEG6-NH2 in an appropriate amine-free buffer (e.g., PBS, pH 7.4) for immediate use in the subsequent conjugation reaction.
Protocol 2: Conjugation of Deprotected Biotin-PEG6-NH2 to an NHS-Activated Molecule
This protocol outlines the general steps for conjugating the newly formed primary amine to a molecule activated with an N-hydroxysuccinimide (NHS) ester.
-
Prepare Biomolecule: Dissolve your target molecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL. The optimal pH is typically between 7.2 and 8.5.
-
Prepare Biotinylation Reagent: Immediately after deprotection and reconstitution (Protocol 1), dissolve the deprotected Biotin-PEG6-NH2 in the same reaction buffer.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the deprotected biotin reagent to your target molecule.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing. Protect the reaction from light if either component is light-sensitive.
-
Purification: Remove excess, unreacted biotinylation reagent using size-exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or a method suitable for your specific biomolecule.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your deprotection and conjugation reactions.
Table 1: Boc Deprotection Parameters
| Parameter | Recommended Range | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | Strong acid is required for efficient cleavage. |
| TFA Concentration | 50-95% in Water | Higher concentrations lead to faster deprotection. |
| Temperature | Room Temperature | Reaction is typically fast at this temperature. |
| Incubation Time | 1 - 2 hours | May be extended if deprotection is incomplete. |
Table 2: Amine-NHS Ester Conjugation Parameters
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.0 - 9.0 | Optimal efficiency is typically between pH 7.2-8.5. |
| Molar Ratio (Biotin:Molecule) | 10:1 to 40:1 | Start with a lower ratio to avoid precipitation. |
| Protein Concentration | > 0.5 mg/mL | Higher concentrations improve reaction kinetics. |
| Reaction Temperature | 18 - 25°C (Room Temp) | Can be performed at 4°C for longer incubations. |
| Incubation Time | 2 hours to Overnight | Longer times may increase conjugation but also hydrolysis. |
Visual Guides
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the experimental workflow and a decision tree for troubleshooting common issues.
Caption: Experimental workflow for Boc deprotection and subsequent amine conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Biotin-PEG6-NHS ester, 2055045-04-8 | BroadPharm [broadpharm.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of Biotin-PEG6-NH-Boc and how to avoid them
Welcome to the technical support center for Biotin-PEG6-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a focus on troubleshooting and avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using this compound?
A1: The most significant side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][2][3][4] The NHS ester is moisture-sensitive and can react with water, leading to the formation of an inactive carboxylate. This hydrolysis reaction competes with the desired conjugation reaction to primary amines on your target molecule.[4] The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.
Q2: How can I tell if my this compound reagent has hydrolyzed?
A2: A loss of reactivity is the primary indicator of hydrolysis. If you observe low or no biotinylation of your target molecule despite following the correct procedure, the NHS ester in your reagent may have hydrolyzed. You can assess the reactivity of the NHS ester by measuring the release of NHS at 260 nm before and after intentional base-catalyzed hydrolysis. A significant increase in absorbance after adding a base indicates that the reagent was active.
Q3: Is the Boc (tert-Butyloxycarbonyl) protecting group stable during the biotinylation reaction?
A3: Yes, the Boc protecting group is stable under the conditions typically used for NHS ester conjugations (pH 7.0-8.5). The Boc group is designed to be stable to basic and nucleophilic conditions and is cleaved by strong acids, such as trifluoroacetic acid (TFA). Therefore, premature deprotection of the terminal amine is not a common side reaction during the biotinylation step.
Q4: Can this compound react with other amino acids besides lysine (B10760008)?
A4: While NHS esters are highly specific for primary amines (the ε-amino group of lysine and the N-terminus of proteins), there is a possibility of side reactions with other nucleophilic amino acid residues such as serine, threonine, and tyrosine under certain conditions. However, these reactions are generally less favorable and depend on factors like the local protein environment and reaction pH.
Q5: Why is it critical to use an amine-free buffer for the conjugation reaction?
A5: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. This will significantly reduce the efficiency of your desired biotinylation reaction. It is essential to use a non-amine-containing buffer like phosphate-buffered saline (PBS) or borate (B1201080) buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Biotinylation | Hydrolysis of NHS Ester: The reagent was exposed to moisture during storage or handling. | Store the reagent at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use and discard any unused reconstituted reagent. |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform buffer exchange of your sample into an amine-free buffer (e.g., PBS, Borate buffer) at a pH of 7.2-8.0. | |
| Suboptimal pH: The reaction pH is too low, leading to protonated and less reactive amines. | Ensure the reaction pH is between 7.2 and 8.0 for optimal reactivity of primary amines. | |
| Inconsistent Results | Repeated Opening/Closing of Reagent Vial: This can introduce moisture and lead to gradual hydrolysis of the NHS ester. | Aliquot the solid reagent into smaller, single-use vials upon receipt to minimize exposure to ambient moisture. |
| Unwanted Modification of the Target | Reaction with Non-Target Residues: Although less common, reaction with other nucleophilic residues can occur. | Carefully control the reaction pH and stoichiometry. Avoid excessively high pH (above 8.5) and a large excess of the biotinylation reagent. |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation of Proteins
-
Buffer Preparation: Prepare an amine-free buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.
-
Protein Preparation: Dissolve the protein to be biotinylated in the prepared buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
This compound Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF. Do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Quality Control of this compound (NHS Ester Reactivity Assay)
This protocol determines the reactivity of the NHS ester by measuring the amount of N-hydroxysuccinimide (NHS) released upon base-catalyzed hydrolysis.
-
Reagent Preparation: Dissolve 1-2 mg of this compound in 2 mL of an amine-free buffer. Prepare a control tube with 2 mL of the same buffer.
-
Initial Absorbance Measurement: Zero a spectrophotometer at 260 nm using the control tube. Measure the absorbance of the this compound solution.
-
Forced Hydrolysis: To 1 mL of the this compound solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.
-
Final Absorbance Measurement: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation: If the final absorbance is significantly greater than the initial absorbance, the NHS ester reagent is active.
Visualizations
Caption: Experimental workflow for biotinylation using this compound.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Purification of Biotin-PEG6-NH-Boc Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG6-NH-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for purification?
A1: this compound is a heterobifunctional linker with distinct features that influence its purification. The biotin (B1667282) moiety provides a high-affinity binding handle for avidin (B1170675) or streptavidin, which can be utilized in affinity purification methods.[] The polyethylene (B3416737) glycol (PEG) spacer (PEG6) significantly increases the hydrophilicity and water solubility of the molecule.[] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine is hydrophobic and allows for controlled, stepwise conjugation schemes. This Boc group can be removed under acidic conditions to reveal a primary amine for subsequent reactions.[2]
Q2: What are the common impurities in a this compound synthesis reaction mixture?
A2: Common impurities can include unreacted starting materials, such as biotinylating agents and the PEG-NH-Boc linker, as well as side-products from the reaction. Depending on the synthetic route, you may also encounter di-biotinylated PEG species or molecules with incomplete PEGylation. It is also important to consider potential hydrolysis of any activated esters used during the synthesis.
Q3: Which chromatographic techniques are most suitable for purifying this compound?
A3: The most common and effective techniques for purifying small PEGylated molecules like this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal-Phase (Silica) Flash Chromatography.
-
RP-HPLC separates molecules based on their hydrophobicity. The Boc group provides a significant hydrophobic handle, making RP-HPLC a good choice for separating the desired product from more polar impurities.
-
Normal-Phase (Silica) Flash Chromatography separates compounds based on polarity. Due to the polar nature of the PEG chain, specific solvent systems are required to achieve good separation on silica (B1680970) gel.
The choice between these methods will depend on the scale of the purification, the nature of the impurities, and the available equipment.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC) Purification
Issue: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape in HPLC can compromise the resolution and purity of the collected fractions.
| Possible Cause | Troubleshooting Action |
| Secondary Interactions with Column | The free silanol (B1196071) groups on silica-based C18 columns can interact with the conjugate, leading to peak tailing. Use a column with end-capping or a polymer-based stationary phase. Consider adding a small amount of a competing agent, like triethylamine (B128534) (TEA), to the mobile phase to mask silanol interactions. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the molecule, influencing its retention and peak shape. For reproducible results, use a buffered mobile phase and ensure the pH is at least 2 units away from the pKa of any ionizable groups. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | Impurities from previous runs or degradation of the stationary phase can lead to poor peak shapes. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue: Low Recovery of the Product
| Possible Cause | Troubleshooting Action |
| Precipitation on the Column | The conjugate may have limited solubility in the mobile phase. Ensure the sample is fully dissolved before injection. A lower concentration of the sample may be necessary. |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the column matrix. Try a different stationary phase or a more aggressive elution gradient. |
Normal-Phase (Silica) Flash Chromatography
Issue: Streaking or Tailing on TLC and Column
PEG-containing compounds are known to streak on silica gel, making purification challenging.
| Possible Cause | Troubleshooting Action |
| Strong Interaction with Silica | The polar PEG chain can interact strongly with the acidic silica surface. Use a mobile phase containing a polar solvent like methanol (B129727) or ethanol (B145695) to improve elution. Adding a small amount of a polar modifier, such as a few drops of water or triethylamine, can sometimes improve peak shape. |
| Inappropriate Solvent System | A standard ethyl acetate/hexane system may not be sufficient to elute the polar conjugate. A gradient of dichloromethane (B109758) (DCM) to methanol (MeOH) is often effective for PEGylated compounds. Some researchers report good separation with chloroform/methanol solvent systems. |
Experimental Protocols
Protocol 1: Purification of this compound by RP-HPLC
This protocol is a representative method and may require optimization based on your specific crude product and HPLC system.
1. Sample Preparation:
- Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 20-100 µL (dependent on concentration and column size) |
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions and lyophilize to obtain the purified product.
Protocol 2: Boc Deprotection of Purified this compound
1. Deprotection Reaction:
- Dissolve the purified this compound in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). A typical concentration is 10-20 mg/mL.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by LC-MS to confirm the removal of the Boc group.
2. Work-up and Purification:
- Remove the TFA and DCM under reduced pressure (rotary evaporation).
- The resulting product, Biotin-PEG6-NH2, can be precipitated by adding cold diethyl ether.
- Wash the precipitate with cold diethyl ether to remove residual TFA.
- Dry the final product under vacuum.
Visualizations
Caption: Workflow for the purification and deprotection of this compound.
Caption: Troubleshooting logic for poor peak shape in RP-HPLC purification.
References
storage and handling recommendations for Biotin-PEG6-NH-Boc
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of Biotin-PEG6-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to adhere to the recommended storage conditions. The compound is typically shipped at ambient temperature but requires specific storage upon receipt.[1]
Storage Recommendations
| Form | Storage Temperature | Notes |
| Solid (Powder) | -20°C | Keep in a tightly sealed container in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[2] |
| In Solvent | -80°C | For long-term storage, dissolving in a suitable anhydrous solvent and storing at -80°C is recommended to prevent degradation.[2] |
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in a variety of common organic solvents. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances its solubility.[3] Suitable solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Chloroform
-
Water (to some extent, due to the PEG spacer)
It is recommended to prepare solutions fresh for each use. If storage of a solution is necessary, it should be stored at -80°C.[2]
Q3: What is the purpose of the Boc protecting group in this compound?
A3: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. In this compound, it protects the terminal amine group, preventing it from reacting during other synthetic steps. The Boc group is stable under most nucleophilic and basic conditions but can be readily removed under acidic conditions to yield a free primary amine. This free amine can then be reacted with other molecules, for example, to conjugate the biotin-PEG linker to a protein or other biomolecule.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, particularly concerning the deprotection of the Boc group.
Issue 1: Incomplete Boc Deprotection
Incomplete removal of the Boc group is a frequent challenge and can lead to low yields of the desired product.
Potential Causes:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low.
-
Poor Substrate Solubility: If the this compound is not fully dissolved in the reaction solvent, the reaction will be incomplete.
-
Steric Hindrance: The bulky nature of the PEG chain might slightly hinder the access of the acid to the Boc group, requiring more stringent conditions.
Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).
-
Extend Reaction Time: Monitor the reaction using an appropriate technique (e.g., TLC, LC-MS) and extend the reaction time until the starting material is consumed.
-
Optimize Solvent: Ensure the chosen solvent fully dissolves the this compound.
-
Consider a Stronger Acid: If TFA is ineffective, a stronger acid like 4M HCl in 1,4-dioxane (B91453) can be used.
Issue 2: Side Reactions During Boc Deprotection
The primary side reaction during Boc deprotection is the alkylation of other nucleophilic groups by the tert-butyl cation generated during the cleavage.
Potential Side Reactions:
-
tert-Butylation: The reactive tert-butyl cation can alkylate electron-rich functional groups on the target molecule.
Solutions:
-
Use of Scavengers: To prevent unwanted side reactions, scavengers should be added to the reaction mixture. Scavengers are compounds that will react with and "trap" the tert-butyl cation. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Water
-
A typical deprotection cocktail might consist of TFA, a scavenger, and a solvent like DCM.
Experimental Protocols
Protocol: Boc Deprotection of this compound
This protocol describes a general procedure for the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If using a scavenger, it can be added at this stage (e.g., 2.5-5% v/v TIS).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Method A (Aqueous Work-up): Once the reaction is complete, dilute the mixture with DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Method B (Precipitation): Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt. The solid can be collected by filtration or centrifugation.
-
Visualizations
References
Technical Support Center: Biotinylation Reaction Kinetics
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the impact of pH on the kinetics of biotinylation reactions, with a focus on amine-reactive chemistry.
Frequently Asked Questions (FAQs)
Q1: What is Biotin-PEG6-NH-Boc, and how is it used in reactions?
A1: this compound is a biotinylation reagent that contains a terminal primary amine protected by a tert-Butyloxycarbonyl (Boc) group.[1] The Boc group is acid-labile and must be removed with an acid (like trifluoroacetic acid, TFA) to expose the reactive primary amine (-NH2). Once deprotected, the resulting Biotin-PEG6-NH2 can be conjugated to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters.
Q2: What is the primary chemical reaction in amine-targeted biotinylation?
A2: The most common strategy for biotinylating proteins and other biomolecules involves the reaction of a primary amine (e.g., the epsilon-amine of a lysine (B10760008) residue) with a biotin (B1667282) molecule that has been activated with an N-hydroxysuccinimide (NHS) ester. This reaction, known as aminolysis or acylation, forms a stable and covalent amide bond.[2][3][4] NHS ester-activated biotin reagents are widely used for their efficiency in aqueous solutions.[5]
Q3: How does pH fundamentally impact the biotinylation reaction with NHS esters?
A3: The pH of the reaction buffer is a critical parameter because it governs the competition between two key reactions:
-
Aminolysis (Desired Reaction): The reaction of the NHS ester with a primary amine on the target molecule. This reaction is dependent on the amine being in its unprotonated, nucleophilic state.
-
Hydrolysis (Undesired Reaction): The reaction of the NHS ester with water, which inactivates the reagent by cleaving the ester bond.
The optimal pH is a trade-off between maximizing the rate of aminolysis while minimizing the rate of hydrolysis.
Q4: What is the optimal pH range for reacting a Biotin-PEG-NHS ester with a protein?
A4: The optimal pH for reacting an NHS ester with a primary amine is typically between pH 7.2 and 8.5 .
-
Below pH 7.0: The reaction rate slows considerably because most primary amines (like the lysine side chain, pKa ~10.5) are protonated (-NH3+) and are no longer effective nucleophiles.
-
Above pH 8.5: The concentration of the reactive, unprotonated amine increases, which speeds up the desired reaction. However, the rate of NHS ester hydrolysis increases dramatically, reducing the reagent's half-life and overall efficiency.
For most applications, a pH of 7.2-8.0 offers a good balance between reagent stability and reaction efficiency.
Data Summary: pH Effect on NHS Ester Stability
The stability of the NHS ester in aqueous buffers is highly dependent on the pH. The table below summarizes the hydrolysis half-life of a typical Sulfo-NHS-ester biotinylation reagent at different pH values.
| pH Value | Hydrolysis Half-Life | Reaction Efficiency Implication |
| < 6.5 | > 2 hours | Very stable, but the reaction with amines is extremely slow. |
| 7.0 | Several hours | Good compromise between stability and reactivity for sensitive proteins. |
| 7.2 - 8.0 | 30 - 60 minutes | Generally considered the optimal range for efficient biotinylation. |
| > 8.0 | < 15 minutes | The reaction with amines is fast, but rapid hydrolysis significantly reduces the amount of active reagent available. |
Data compiled from studies on Sulfo-NHS-LC-biotin.
Troubleshooting Guide
Issue: Low or no biotinylation detected.
-
Possible Cause 1: Incorrect Buffer Type. Your reaction buffer may contain primary amines (e.g., Tris or glycine) which compete with your target molecule for the biotinylation reagent.
-
Solution: Always use an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4, or Borate/Bicarbonate buffer at pH 8.0-8.5.
-
-
Possible Cause 2: Inactive Reagent. The Biotin-PEG-NHS ester is moisture-sensitive and can hydrolyze if not stored properly.
-
Solution: Store the reagent desiccated at the recommended temperature (-20°C). Allow the container to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.
-
-
Possible Cause 3: Suboptimal pH. The reaction pH may be too low, resulting in protonated amines that are poor nucleophiles.
-
Solution: Verify the pH of your reaction buffer. Perform a series of small-scale reactions at different pH values (e.g., 7.2, 7.5, 8.0, 8.5) to determine the optimal condition for your specific molecule.
-
Issue: Protein precipitates out of solution after labeling.
-
Possible Cause: Over-biotinylation. The addition of too many biotin molecules can alter the protein's net charge, isoelectric point (pI), and solubility, leading to precipitation.
-
Solution: Reduce the molar excess of the Biotin-PEG-NHS ester in the reaction. Titrate the molar ratio of biotin reagent to protein (e.g., 20:1, 10:1, 5:1) to find a level that provides sufficient labeling without causing precipitation.
-
Issue: Inconsistent results between experiments.
-
Possible Cause 1: Reagent Hydrolysis. If the powdered reagent has been opened multiple times or the stock solution was stored, hydrolysis can lead to batch-to-batch variability.
-
Solution: Always prepare fresh stock solutions of the biotinylation reagent for each experiment. Avoid storing aqueous solutions of the reagent.
-
-
Possible Cause 2: Incomplete Quenching or Purification. Residual, unreacted biotin reagent can interfere with downstream applications.
-
Solution: After the reaction, quench any remaining active NHS ester by adding a small molecule with a primary amine (e.g., Tris, glycine, or ethanolamine). Subsequently, purify the biotinylated protein from excess reagent and byproducts using a desalting column or dialysis.
-
Experimental Protocols
General Protocol: pH Optimization for Protein Biotinylation
This protocol provides a framework for determining the optimal pH for biotinylating a target protein with a Biotin-PEG-NHS ester.
1. Materials and Reagents:
-
Target protein (1-5 mg/mL)
-
Biotin-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffers:
-
Phosphate-Buffered Saline (PBS), 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Bicarbonate Buffer, 100 mM sodium bicarbonate, pH 8.3
-
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns (e.g., Sephadex G-25)
2. Procedure:
-
Prepare Protein: Dissolve the target protein in the chosen reaction buffer or perform a buffer exchange into the reaction buffer. Ensure the protein solution is free of any amine-containing contaminants.
-
Prepare Biotin Reagent: Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.
-
Set up Reactions:
-
Divide the protein solution into separate tubes for each pH to be tested (e.g., one for pH 7.2 and one for pH 8.3).
-
Add the Biotin-PEG-NHS stock solution to each protein solution to achieve a desired molar excess (a 20-fold molar excess of biotin to protein is a common starting point).
-
-
Incubation: Incubate the reactions at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, non-reacted biotin reagent and byproducts by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Analysis: Determine the degree of biotinylation for each pH condition using an appropriate method, such as the HABA assay or a fluorescent biotin quantification assay, to identify the optimal pH.
Visualizations
Caption: Competing reaction pathways in NHS-ester biotinylation.
Caption: Workflow for optimizing biotinylation reaction pH.
References
- 1. This compound | CAS:1292268-20-2 | AxisPharm [axispharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotin-PEG6-NHS ester, 2055045-04-8 | BroadPharm [broadpharm.com]
Technical Support Center: Post-Conjugation Purification of Biotin-PEG6-NH-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess Biotin-PEG6-NH-Boc following conjugation reactions.
Troubleshooting Guides
This section addresses common issues encountered during the purification of biotinylated molecules, offering potential causes and solutions to streamline your experimental workflow.
Common Purification Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Biotinylated Product | Protein Precipitation: Over-biotinylation can alter the isoelectric properties of the protein, leading to precipitation.[1] The hydrophobic nature of biotin (B1667282) can also contribute to aggregation.[2] Adsorption to Purification Media: The protein may non-specifically bind to the dialysis membrane, chromatography resin, or spin filter.[3] Inefficient Elution: Elution conditions may not be optimal for releasing the biotinylated molecule from the chromatography resin. | Optimize Biotinylation Ratio: Reduce the molar excess of the biotinylation reagent in the conjugation reaction to prevent over-modification.[1] Adjust Buffer Conditions: After the reaction, adding a buffer with a pH above the protein's isoelectric point (e.g., 1M Tris, pH 9.0) can help resuspend precipitated protein.[1] Use Low-Binding Materials: Select dialysis membranes and chromatography resins specifically designed for low protein binding. Optimize Elution: Adjust the pH, salt concentration, or competitive eluent concentration in the elution buffer. |
| Excess this compound in Final Product | Inefficient Purification: The chosen purification method may not be suitable for the size of the molecule or the scale of the reaction. Insufficient Buffer Exchange (Dialysis): The volume of dialysis buffer or the number of buffer changes may be inadequate for complete removal of the small molecule reagent. Column Overload (SEC/HPLC): Loading too much sample onto the chromatography column can lead to poor separation. | Select an Appropriate Purification Method: Refer to the detailed experimental protocols below to choose the most suitable method. Optimize Dialysis Protocol: Increase the dialysis duration, the number of buffer changes (at least 3-4 changes), and the buffer-to-sample volume ratio (at least 200-fold). Optimize Chromatography Parameters: Reduce the sample load and optimize the flow rate and gradient conditions for better separation. |
| Protein Precipitation During Purification | Buffer Incompatibility: The pH or salt concentration of the purification buffer may be inappropriate for the protein's stability. High Protein Concentration: Concentrating the protein during purification can lead to aggregation. Hydrophobicity of Biotin: The addition of the relatively hydrophobic biotin moiety can decrease the overall solubility of the protein. | Buffer Optimization: Ensure the purification buffer has a pH and ionic strength that maintains the protein's solubility and stability. The addition of stabilizers like 5% glycerol (B35011) can be beneficial. Control Protein Concentration: Avoid excessive concentration of the protein solution. Incorporate Solubilizing Agents: The PEG spacer in this compound enhances water solubility, but for particularly sensitive proteins, the addition of mild, non-ionic detergents may be necessary. |
| Inconsistent Biotinylation Results | Hydrolysis of Biotinylation Reagent: NHS-esters are moisture-sensitive and can hydrolyze, leading to inefficient conjugation. Presence of Primary Amines in Buffers: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS-ester. | Use Fresh Reagent: Prepare the this compound solution immediately before use. Use Amine-Free Buffers: Perform the conjugation reaction in amine-free buffers such as PBS. If your protein is in an amine-containing buffer, perform a buffer exchange before conjugation. |
Experimental Protocols
Detailed methodologies for the most common techniques to remove excess this compound are provided below.
Dialysis
Dialysis is a widely used method for separating molecules based on size by selective diffusion across a semi-permeable membrane. It is effective for removing small molecules like excess biotinylation reagents from larger proteins.
Quantitative Parameters for Dialysis:
| Parameter | Recommended Value |
| Membrane Molecular Weight Cut-Off (MWCO) | 10–14 kDa for antibodies and larger proteins |
| Sample Volume | 0.1 - 100 mL |
| Dialysis Buffer Volume | ≥200 times the sample volume |
| Number of Buffer Changes | 3-4 |
| Dialysis Duration | 12-24 hours, with buffer changes every 2-4 hours or overnight |
| Temperature | 4°C to maintain protein stability |
Protocol:
-
Select a dialysis membrane with an appropriate MWCO (e.g., 10 kDa for a 50 kDa protein).
-
Hydrate the dialysis membrane in the dialysis buffer (e.g., PBS, pH 7.4).
-
Load the biotinylation reaction mixture into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette in a beaker containing the dialysis buffer, ensuring the buffer volume is at least 200 times the sample volume.
-
Stir the dialysis buffer gently on a magnetic stir plate at 4°C.
-
Change the dialysis buffer at least three to four times over a 12-24 hour period to ensure complete removal of the unreacted biotin.
Size Exclusion Chromatography (SEC) / Gel Filtration
SEC separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, such as the biotinylated protein, will elute first, while smaller molecules, like the excess this compound, will be retained in the pores and elute later.
Quantitative Parameters for SEC:
| Parameter | Recommended Value |
| Resin Type | Cross-linked dextran (B179266) (e.g., Sephadex™ G-25) or agarose (B213101) beads |
| Fractionation Range | Select a resin with a fractionation range appropriate for separating the biotinylated protein from the small biotin reagent (e.g., >5 kDa for proteins). |
| Column Dimensions | Dependent on sample volume; longer columns provide higher resolution. |
| Sample Volume | 1-5% of the total column volume for high-resolution separation. |
| Flow Rate | Typically 0.5-1.0 mL/min for standard lab-scale columns. Slower flow rates generally improve resolution. |
Protocol:
-
Select an SEC column with a resin appropriate for the size of your biotinylated molecule. For proteins, a resin with an exclusion limit of >5 kDa is suitable.
-
Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4).
-
Apply the biotinylation reaction mixture to the top of the column.
-
Begin elution with the equilibration buffer and collect fractions.
-
Monitor the eluate for your protein of interest using UV absorbance at 280 nm.
-
Pool the fractions containing the purified biotinylated protein.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for purifying biotinylated peptides and other smaller molecules.
Quantitative Parameters for RP-HPLC:
| Parameter | Recommended Value |
| Column Type | C18 column, 5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile (B52724) (ACN) |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a common starting point. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column |
| Detection | UV absorbance at 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids). |
Protocol:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the biotinylation reaction mixture onto the column.
-
Run a linear gradient of increasing acetonitrile concentration to elute the biotinylated peptide.
-
Monitor the elution profile and collect the fractions corresponding to the desired product peak.
-
Analyze the collected fractions to confirm the purity of the biotinylated peptide.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the excess this compound has been removed?
A1: The removal of excess biotin can be indirectly confirmed by quantifying the degree of biotinylation. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for this purpose. In this assay, biotin displaces HABA from the avidin-HABA complex, leading to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample. It is crucial to perform this assay after the purification step to ensure that you are only measuring the biotin conjugated to your molecule of interest.
Q2: Will the PEG spacer in this compound affect the purification process?
A2: Yes, the PEG spacer can influence the purification in a few ways. The PEG chain increases the hydrophilicity and overall size of the biotinylation reagent. This increased water solubility can be advantageous, as it may reduce the aggregation of the biotinylated protein. However, the increased size of the reagent should be considered when selecting the MWCO for dialysis or the pore size of an SEC resin to ensure efficient separation.
Q3: My protein is precipitating upon addition of the this compound reagent. What should I do?
A3: Protein precipitation during the conjugation reaction can be due to over-biotinylation, which alters the protein's surface charge and solubility. To mitigate this, you can try reducing the molar ratio of the biotin reagent to your protein. Additionally, ensure that the reaction buffer conditions (pH and salt concentration) are optimal for your protein's stability. If precipitation persists, consider performing the conjugation reaction at a lower temperature (4°C) for a longer duration.
Q4: Can I use the same purification method for a small peptide and a large antibody?
A4: While the principles are the same, the specific parameters of the purification method should be adapted to the size of the molecule. For a large antibody, dialysis with a 10-14 kDa MWCO membrane or SEC with a resin that has a large exclusion limit are suitable. For a small peptide, RP-HPLC is often the method of choice due to its high resolution for smaller molecules. Dialysis is generally not suitable for small peptides as they may pass through the pores of the membrane.
Q5: How do I choose the best purification method for my experiment?
A5: The choice of purification method depends on several factors, including the size of your target molecule, the scale of your reaction, the required purity of the final product, and the available equipment.
-
Dialysis: Simple, requires minimal specialized equipment, and is suitable for larger sample volumes and proteins.
-
Size Exclusion Chromatography: Relatively fast and gentle, providing good separation of molecules with significant size differences.
-
HPLC: Offers the highest resolution, ideal for achieving high purity, especially for smaller molecules like peptides.
Visualizations
References
Validation & Comparative
A Comparative Guide to Confirming Successful Biotin-PEG6-NH-Boc Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of biotin (B1667282) to a target molecule is a critical step in a wide range of applications, from immunoassays to targeted drug delivery. This guide provides a comprehensive comparison of analytical techniques to confirm the successful conjugation of Biotin-PEG6-NH-Boc and evaluates its performance against alternative biotinylation reagents. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your research.
Introduction to this compound and Alternatives
This compound is a popular biotinylation reagent featuring a biotin moiety for detection or capture, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine. The Boc-protecting group allows for a two-step conjugation strategy, where the primary amine of the target molecule first reacts with a suitable activating agent, followed by deprotection of the Boc group on the biotin linker and subsequent reaction.
Several alternative biotinylation reagents are available, each with distinct reactivity and properties. This guide will focus on a comparison with three commonly used alternatives:
-
NHS-Biotin: An amine-reactive reagent that forms a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on the target molecule.
-
Sulfo-NHS-Biotin: A water-soluble analog of NHS-Biotin, ideal for reactions in aqueous buffers and for labeling cell surface proteins without permeating the cell membrane.[1]
-
Biotin-HPDP: A sulfhydryl-reactive reagent that forms a reversible disulfide bond with cysteine residues on the target molecule.
Confirming Successful Conjugation: A Multi-faceted Approach
Confirming the successful conjugation of a biotinylation reagent to your target molecule is paramount. A combination of analytical techniques is often employed to provide unambiguous evidence of conjugation and to quantify the efficiency of the reaction.
Key Analytical Techniques
Mass Spectrometry (MS): Mass spectrometry provides a direct measurement of the molecular weight of the conjugate. An increase in mass corresponding to the addition of the biotinylation reagent is a clear indicator of successful conjugation. Techniques like MALDI-TOF and ESI-MS can be used to analyze the intact conjugate or digested peptides to identify the specific sites of biotinylation.[2]
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the biotinylated conjugate from the unconjugated target molecule and excess biotinylation reagent. Successful conjugation typically results in a shift in the retention time of the conjugate compared to the starting material.[3]
Gel Electrophoresis: SDS-PAGE can provide a visual confirmation of conjugation. The biotinylated protein will exhibit a slight increase in molecular weight, which may be detectable as a shift in the band position. More definitively, the biotinylated protein can be detected by Western blotting using a streptavidin-HRP conjugate. Furthermore, the binding of streptavidin to the biotinylated protein creates a larger complex, resulting in a significant mobility shift (gel-shift assay) on a native or SDS-PAGE gel.
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method used to quantify the degree of biotinylation. HABA forms a complex with avidin, which has a characteristic absorbance. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.[4][5]
Experimental Workflow for Conjugation and Confirmation
The following diagram illustrates a general workflow for biotinylating a protein with an amine-reactive biotinylation reagent and subsequently confirming the conjugation.
Comparative Performance of Biotinylation Reagents
The choice of biotinylation reagent depends on the specific application, the nature of the target molecule, and the desired properties of the resulting conjugate. Below is a comparison of this compound and its alternatives.
| Feature | This compound | NHS-Biotin / Sulfo-NHS-Biotin | Biotin-HPDP |
| Target Functional Group | Primary Amines | Primary Amines | Sulfhydryls (Cysteine) |
| Bond Type | Stable Amide | Stable Amide | Reversible Disulfide |
| Solubility | High (due to PEG) | Variable (Sulfo-NHS is water-soluble) | Low (requires organic solvent) |
| Spacer Arm | Long & Flexible (PEG6) | Shorter | Moderate Length |
| Reversibility | No | No | Yes (with reducing agents) |
| Typical Molar Ratio (Reagent:Protein) | 20:1 to 50:1 | 20:1 to 50:1 | 10:1 to 20:1 |
| Degree of Labeling (Biotin:Protein) | Dependent on conditions | 1-6 (Antibody dependent) | Dependent on free cysteines |
| Bond Stability | High | High | Moderate (cleavable) |
Table 1. Comparison of this compound with alternative biotinylation reagents.
Reaction Chemistry Overview
The following diagram illustrates the different reaction chemistries of the compared biotinylation reagents.
Detailed Experimental Protocols
Protocol: Biotinylation of a Protein with Sulfo-NHS-Biotin
This protocol provides a general guideline for biotinylating an antibody with Sulfo-NHS-Biotin. Optimal conditions may vary depending on the protein.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Sulfo-NHS-Biotin
-
Anhydrous DMSO (if starting with solid Sulfo-NHS-Biotin)
-
Desalting column
Procedure:
-
Prepare Sulfo-NHS-Biotin Solution: Immediately before use, dissolve Sulfo-NHS-Biotin in water or anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Add a 20- to 50-fold molar excess of the Sulfo-NHS-Biotin solution to the antibody solution. For a 2 mg/mL IgG solution, a 20-fold molar excess has been shown to result in 4-6 biotins per antibody. For more dilute protein solutions, a higher molar excess may be required.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS).
Protocol: Quantification of Biotinylation using the HABA Assay
This protocol describes the use of the HABA assay to determine the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer
Procedure:
-
Blank Measurement: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.
-
Sample Measurement: Add a known volume of the biotinylated protein sample to the cuvette, mix well, and record the absorbance at 500 nm until the reading is stable.
-
Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹).
Conclusion
The successful conjugation of this compound and other biotinylation reagents is a critical prerequisite for a multitude of biological assays and applications. A thorough confirmation of conjugation using a combination of analytical techniques such as mass spectrometry, HPLC, and gel electrophoresis is highly recommended. The choice of biotinylation reagent should be guided by the specific requirements of the experiment, including the target functional groups on the molecule of interest, the desired stability of the linkage, and the required solubility of the final conjugate. This guide provides the necessary information and protocols to help researchers and scientists make informed decisions and achieve reliable and reproducible biotinylation results.
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of different biotinylation reagents, tryptic digestion procedures, and mass spectrometric techniques for 2-D peptide mapping of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cell Surface Protein Biotinylation: A Comparative Guide to Western Blot and Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying the expression of cell surface proteins is crucial for understanding cellular processes and identifying therapeutic targets. Cell surface biotinylation, a technique that labels externally exposed proteins with biotin (B1667282), followed by purification and detection, is a cornerstone of this analysis. This guide provides a comprehensive comparison of Western blotting and other common methods for validating the biotinylation of cell surface proteins, complete with experimental data, detailed protocols, and troubleshooting advice to ensure robust and reliable results.
Introduction to Cell Surface Biotinylation
Cell surface biotinylation is a powerful technique used to selectively label and isolate proteins on the plasma membrane. The process involves incubating intact cells with a membrane-impermeable biotinylation reagent that forms a covalent bond with primary amines (such as the side chains of lysine (B10760008) residues) on the extracellular domains of proteins. Following labeling, the cells are lysed, and the biotinylated proteins are captured using affinity purification with streptavidin or avidin (B1170675) beads. The isolated proteins can then be identified and quantified using various downstream methods.
The choice of biotinylation reagent and the subsequent validation method are critical for the accuracy and reproducibility of the experiment. This guide will compare the most common validation technique, Western blot, with alternative methods such as ELISA and flow cytometry, and provide a detailed overview of different biotinylation reagents.
Comparison of Biotinylation Reagents
The selection of the appropriate biotinylation reagent is a critical first step. Key factors to consider include the reagent's reactivity, solubility, spacer arm length, and whether a cleavable linker is desirable for your experimental goals.
| Feature | Sulfo-NHS-Biotin | Sulfo-NHS-LC-Biotin | Sulfo-NHS-SS-Biotin |
| Reactivity | Amine-reactive (Lysine, N-terminus) | Amine-reactive (Lysine, N-terminus) | Amine-reactive (Lysine, N-terminus) |
| Solubility | Water-soluble | Water-soluble | Water-soluble |
| Spacer Arm Length | 13.5 Å | 22.4 Å | 24.3 Å |
| Cleavable | No | No | Yes (disulfide bond, cleavable with reducing agents like DTT) |
| Key Advantage | Simple, stable labeling | Longer spacer arm reduces steric hindrance for streptavidin binding | Allows for elution of captured proteins without denaturing streptavidin |
| Consideration | Harsh elution conditions may be required | Harsh elution conditions may be required | Reducing agents in subsequent steps must be considered |
Visualizing the Biotinylation and Pulldown Workflow
The following diagram illustrates the general workflow for cell surface protein biotinylation followed by affinity purification.
Comparison of Validation Methods: Western Blot vs. ELISA vs. Flow Cytometry
Once the biotinylated cell surface proteins are isolated, they must be quantified. Western blotting is a widely used method, but ELISA and flow cytometry offer distinct advantages and disadvantages.
| Feature | Western Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | Flow Cytometry |
| Principle | Size-based separation followed by antibody detection. | Capture and detection of proteins in a multi-well plate using antibodies. | Analysis of individual cells in suspension as they pass through a laser beam. |
| Quantification | Semi-quantitative (relative) | Quantitative (absolute or relative) | Quantitative (relative fluorescence intensity) |
| Throughput | Low to medium | High | High |
| Sensitivity | Moderate (ng range) | High (pg to ng range)[1] | High (can detect low abundance proteins on a per-cell basis) |
| Information Provided | Protein size and relative abundance. | Protein concentration. | Cell-by-cell protein expression, analysis of subpopulations. |
| Sample Requirement | Requires cell lysis and protein extraction. | Requires cell lysis and protein extraction. | Requires intact, single-cell suspension. |
| Time to Result | 1-2 days | 4-6 hours | 2-4 hours |
| Confirmation of Surface Labeling | Indirectly, by comparing to total lysate. | Indirectly. | Directly on intact cells. |
Experimental Data: Comparison of EGFR Surface Expression Validation
To illustrate the quantitative differences between these methods, consider the validation of Epidermal Growth Factor Receptor (EGFR) surface expression. A study might compare a control cell line to one with a knockdown of a protein required for EGFR surface presentation.
| Method | Control Cells (Relative Expression) | Knockdown Cells (Relative Expression) | Fold Decrease |
| Western Blot (of biotinylated fraction) | 1.0 | 0.3 | ~3.3x |
| Flow Cytometry (Mean Fluorescence Intensity) | 1.0 | 0.2 | 5x[2] |
| ELISA (Absorbance at 450 nm) | 1.0 | 0.25 | 4x |
Note: The data presented here are representative examples based on published findings to illustrate the comparative outputs of each technique.[2]
Detailed Experimental Protocols
Protocol 1: Cell Surface Biotinylation
This protocol is a general guideline for labeling cell surface proteins of adherent cells with a cleavable biotin reagent (Sulfo-NHS-SS-Biotin).
-
Cell Preparation: Grow cells to 80-90% confluency in a 10 cm dish.
-
Washing: Gently wash the cells twice with 10 mL of ice-cold PBS (pH 8.0).
-
Biotinylation: Add 5 mL of a freshly prepared solution of 1 mg/mL Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0) to the cells. Incubate for 30 minutes on ice with gentle rocking.
-
Quenching: Aspirate the biotinylation solution and wash the cells once with 10 mL of quenching buffer (100 mM glycine in PBS). Then, incubate the cells with 10 mL of quenching buffer for 15 minutes on ice to ensure all unreacted biotin is quenched.
-
Final Wash: Wash the cells three times with 10 mL of ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold RIPA buffer containing protease inhibitors to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. A small aliquot of this supernatant should be saved as the "Total Lysate" or "Input" control.
Protocol 2: Western Blot Validation
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a BCA assay.
-
Affinity Purification:
-
Take 500-1000 µg of protein lysate and add it to 50 µL of pre-washed streptavidin-agarose beads.
-
Incubate overnight at 4°C on a rotator.
-
Wash the beads three times with 1 mL of lysis buffer.
-
-
Elution:
-
For cleavable biotin (Sulfo-NHS-SS-Biotin), elute the bound proteins by incubating the beads in 50 µL of 2x Laemmli sample buffer containing 100 mM DTT at 37°C for 30 minutes.
-
For non-cleavable biotin, boil the beads in 2x Laemmli sample buffer at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the eluted samples and the "Total Lysate" control onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains endogenous biotin. [3]
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities using densitometry software.
Visualizing the Western Blot Workflow
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| No or weak signal in the biotinylated fraction | Inefficient biotinylation. | Optimize biotin reagent concentration and incubation time. Ensure pH of PBS is ~8.0. |
| Low abundance of the target protein on the cell surface. | Increase the amount of starting cell material. | |
| Inefficient pulldown. | Ensure sufficient streptavidin bead capacity. Pre-clear the lysate with beads to reduce non-specific binding. | |
| High background on Western blot | Non-specific binding of antibodies. | Use 5% BSA for blocking instead of milk. Increase the number and duration of washes. |
| Contamination with intracellular proteins. | Ensure the biotinylation reagent is not membrane-permeable. Perform all steps on ice to prevent endocytosis. | |
| Bands present in the no-biotin control | Non-specific binding to streptavidin beads. | Pre-clear the lysate with unconjugated beads. Increase the stringency of the wash buffers (e.g., higher salt concentration). |
| Endogenous biotinylated proteins. | This is expected for certain carboxylases. Compare the band of interest's molecular weight to these known proteins. |
Conclusion
References
- 1. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Streptavidin-Biotin Binding Assays for Biotin-PEG6-NH-Boc Conjugates
For researchers and drug development professionals working with biotinylated molecules such as Biotin-PEG6-NH-Boc, accurate quantification of biotin (B1667282) incorporation is crucial for ensuring the quality, consistency, and efficacy of their conjugates. The streptavidin-biotin interaction, one of the strongest known non-covalent bonds, forms the basis of numerous assays designed for this purpose.[1][2][3] This guide provides a comprehensive comparison of the most common methods for quantifying biotinylation, offering insights into their principles, performance, and experimental protocols to aid in selecting the most suitable assay for specific research needs.
The primary challenge in quantifying biotin on a molecule like this compound lies in selecting an assay that is not only sensitive and accurate but also minimally affected by the physicochemical properties of the PEG linker and the Boc protecting group. This guide focuses on comparing the colorimetric HABA assay, fluorescent-based assays, and a chromophoric biotinylation quantification method.
Comparison of Biotin Quantification Methods
The choice of a biotin quantification assay depends on several factors, including the required sensitivity, sample throughput, cost, and the potential for steric hindrance from the carrier molecule.[4] Below is a summary of the key performance characteristics of the most common techniques.
| Assay Type | Principle | Detection Limit | Dynamic Range | Advantages | Disadvantages |
| HABA Assay | Colorimetric; Biotin displaces HABA from avidin (B1170675), causing a decrease in absorbance at 500 nm.[5] | ~2 nmol | 20-160 µM | Simple, inexpensive, requires standard spectrophotometer. | Lower sensitivity and reproducibility, susceptible to steric hindrance. |
| Fluorescent Assays | Fluorometric; Biotin displaces a quencher from a fluorescently-labeled avidin, increasing fluorescence. | ~4 pmol | 0.1-5 nmol | High sensitivity, suitable for high-throughput screening. | Requires a fluorescence plate reader, can be more expensive. |
| ChromaLink™ Assay | UV-Vis Spectrophotometry; Utilizes a biotinylation reagent with a built-in chromophore for direct quantification. | Dependent on spectrophotometer | N/A | Non-destructive, not subject to steric hindrance from the biotin-binding pocket, no secondary assay needed. | Requires use of a specific chromophoric biotinylation reagent from the start. |
| Mass Spectrometry | Measures mass shift after biotinylation. | High | N/A | Highly accurate, provides information on heterogeneity of labeling. | Expensive, may be difficult for large or complex molecules, requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate their implementation in the laboratory.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This assay relies on the displacement of HABA from an avidin-HABA complex by biotin. The resulting decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.
Materials:
-
HABA/Avidin pre-mixed solution
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Biotinylated sample (this compound)
-
Standard d-biotin solution (e.g., 100 µM)
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure (Microplate Format):
-
Prepare a standard curve using the d-biotin solution with concentrations ranging from 20 to 160 µM in PBS.
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.
-
Measure the initial absorbance at 500 nm (A500_initial).
-
Add 20 µL of your biotinylated sample, biotin standards, or PBS (as a blank) to the respective wells.
-
Incubate for 5-10 minutes at room temperature to allow for the displacement reaction to reach equilibrium.
-
Measure the final absorbance at 500 nm (A500_final).
-
Calculate the change in absorbance (ΔA500 = A500_initial - A500_final).
-
Plot the ΔA500 for the biotin standards against their concentrations to generate a standard curve.
-
Determine the biotin concentration of your sample from the standard curve.
Calculation: The moles of biotin per mole of conjugate can be calculated if the concentration of the conjugate is known.
Workflow for the HABA colorimetric assay.
Fluorescent Biotin Quantification Assay
This method offers higher sensitivity compared to the HABA assay. It is based on the principle of fluorescence resonance energy transfer (FRET). A fluorescently-labeled avidin is complexed with a quencher molecule (like HABA). When biotin is introduced, it displaces the quencher, leading to an increase in fluorescence.
Materials:
-
Fluorescent Biotin Quantitation Kit (e.g., FluoReporter®)
-
Biotinylated sample (this compound)
-
Biocytin (B1667093) or biotin standard
-
Microplate fluorometer
Procedure:
-
Prepare a standard curve with the provided biocytin standard.
-
Dilute the biotinylated sample to fall within the dynamic range of the assay.
-
Pipette 10 µL of each standard and unknown sample into separate wells of a microplate.
-
Add 90 µL of the dye-working reagent (fluorescent avidin/quencher complex) to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 494/520 nm).
-
Generate a standard curve by plotting fluorescence intensity versus the amount of biocytin.
-
Determine the amount of biotin in the sample from the standard curve.
Workflow for a fluorescent-based biotin assay.
ChromaLink™ Biotin Quantification
This method simplifies biotin quantification by using a biotinylation reagent that contains a UV-traceable chromophore. The degree of biotinylation can be determined directly by measuring the absorbance of the conjugate at two wavelengths (280 nm for the protein/molecule and ~354 nm for the ChromaLink™ reagent). This approach is non-destructive and avoids issues of steric hindrance associated with avidin-based assays.
Note: This method is only applicable if ChromaLink™ Biotin or a similar chromophoric reagent was used for the initial biotinylation of the PEG6-NH-Boc molecule.
Materials:
-
This compound conjugated using a chromophoric biotin reagent
-
UV-Vis Spectrophotometer (a NanoDrop™ is ideal)
-
Buffer used for sample suspension
Procedure:
-
Set the spectrophotometer to measure absorbance at 280 nm and the specific wavelength for the chromophore (e.g., 354 nm).
-
Blank the spectrophotometer with the buffer used to dissolve the conjugate.
-
Measure the absorbance of the biotinylated sample at both wavelengths.
-
The concentration of the conjugate and the incorporated biotin can be calculated using formulas provided by the reagent manufacturer, which take into account the extinction coefficients of the molecule and the chromophore.
Logical flow for ChromaLink™ quantification.
Conclusion
The choice of a streptavidin-biotin binding assay for quantifying this compound conjugates requires careful consideration of the specific experimental needs. For routine, cost-effective analysis where high sensitivity is not paramount, the HABA assay is a viable option. When higher sensitivity and throughput are required, fluorescent assays offer a significant advantage. For applications demanding the highest accuracy and where the biotinylation chemistry can be planned in advance, utilizing a chromophoric biotin reagent provides a direct and robust quantification method that circumvents many of the limitations of traditional binding assays. Finally, while highly accurate, mass spectrometry is generally reserved for in-depth characterization rather than routine quantification due to its cost and complexity. By understanding the principles and limitations of each method, researchers can confidently select the most appropriate tool for their drug development and research endeavors.
References
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG6-NH-Boc vs. Biotin-PEG-NHS Ester
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of biotinylation reagent is a critical decision that dictates the efficiency, specificity, and ultimate success of their experiments. This guide provides an in-depth, objective comparison of two commonly employed PEGylated biotinylation reagents: Biotin-PEG6-NH-Boc and Biotin-PEG-NHS ester. By examining their fundamental chemical properties, reaction mechanisms, and performance characteristics, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific application.
At the heart of the comparison lies the reactivity of the terminal functional group. Biotin-PEG-NHS ester features a highly reactive N-hydroxysuccinimide (NHS) ester that directly and efficiently acylates primary amines on target biomolecules. In contrast, this compound possesses a stable tert-butyloxycarbonyl (Boc)-protected amine, which necessitates a deprotection step to reveal the reactive amine for subsequent conjugation. This fundamental difference gives rise to distinct advantages and disadvantages for each reagent, influencing their suitability for various experimental designs.
Chemical Properties and Performance Characteristics
The selection between these two reagents often hinges on the desired control over the conjugation reaction and the stability requirements of the workflow.
| Feature | This compound | Biotin-PEG-NHS Ester |
| Molecular Weight ( g/mol ) | ~650.83[1][2] | Varies by PEG length (e.g., PEG4 ~588.67)[3] |
| Reactive Group | Boc-protected primary amine | N-Hydroxysuccinimide (NHS) ester |
| Target Functional Group | Requires activation (deprotection) before reacting with electrophiles | Primary amines (-NH2) |
| Reaction pH | Deprotection: Acidic (e.g., TFA); Conjugation: Varies by reaction | 7.2 - 9.0[4] |
| Reaction Speed | Multi-step process (deprotection + conjugation) | Rapid (typically 30-60 minutes at room temperature)[4] |
| Key Advantage | Allows for controlled, stepwise conjugation; stable protecting group | Direct, one-step conjugation to primary amines |
| Key Disadvantage | Requires an additional deprotection step which may not be suitable for acid-sensitive molecules | Susceptible to hydrolysis, especially in aqueous solutions at higher pH |
| Storage Stability (Solid) | Generally stable at -20°C | Moisture-sensitive; store desiccated at -20°C |
| Solution Stability | Boc-protected amine is highly stable | NHS ester is prone to hydrolysis; solutions should be prepared fresh |
Reaction Mechanisms and Experimental Workflows
The operational workflows for these two reagents are fundamentally different, as illustrated by the following diagrams.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol outlines the removal of the Boc protecting group to yield a reactive primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting Biotin-PEG6-NH2 can then be used in subsequent conjugation reactions.
Protocol 2: Biotinylation of a Protein with Biotin-PEG-NHS Ester
This protocol details the direct labeling of a protein with Biotin-PEG-NHS ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting column for purification
Procedure:
-
Prepare a stock solution of Biotin-PEG-NHS ester in DMSO or DMF immediately before use.
-
Add a 10-20 fold molar excess of the Biotin-PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Remove the unreacted Biotin-PEG-NHS ester and the NHS byproduct using a desalting column.
-
The concentration of the biotinylated protein can be determined by a BCA or Bradford assay, and the degree of biotinylation can be assessed using a HABA assay.
Performance Comparison and Considerations
Reactivity and Efficiency: Biotin-PEG-NHS ester offers a highly efficient and rapid method for biotinylation of primary amines. The reaction kinetics are well-documented, with pseudo-first-order rate constants for the biotinylation of lysyl residues in peptides reported to be in the range of 1.08 x 10⁻² s⁻¹ to 1.22 x 10⁻² s⁻¹ at pH 8.2 and 25°C. However, the high reactivity of the NHS ester also makes it susceptible to hydrolysis in aqueous solutions, which is a competing reaction that can reduce conjugation efficiency. The half-life of hydrolysis for NHS esters can range from hours at neutral pH to minutes at alkaline pH.
For this compound, the overall efficiency depends on the yields of both the deprotection and the subsequent conjugation steps. While the Boc deprotection with TFA is generally efficient, the subsequent conjugation will depend on the chosen chemistry. This two-step process, however, provides a valuable layer of control for more complex bioconjugation strategies, such as in the synthesis of PROTACs where sequential reactions are necessary.
Specificity: NHS esters are highly reactive towards primary amines but can also react with other nucleophiles such as the hydroxyl groups of serine and tyrosine and the imidazole (B134444) group of histidine, particularly at higher pH. The Boc-protected amine in this compound is stable to a wide range of reaction conditions, allowing for orthogonal protection strategies. Once deprotected, the resulting primary amine can be targeted with a variety of amine-reactive chemistries.
Stability: The stability of the reagent is a critical factor. Solid this compound is generally stable when stored properly. In contrast, Biotin-PEG-NHS ester is moisture-sensitive and requires storage in a desiccated environment to prevent hydrolysis of the reactive NHS ester. In solution, the Boc-protected amine is very stable, whereas the NHS ester has limited stability in aqueous buffers.
Logical Framework for Reagent Selection
The choice between this compound and Biotin-PEG-NHS ester should be guided by the specific requirements of the experiment.
Conclusion
Both this compound and Biotin-PEG-NHS ester are valuable tools in the bioconjugation toolbox, each with a distinct set of properties that make them suitable for different applications. Biotin-PEG-NHS ester is the reagent of choice for rapid and direct biotinylation of proteins and other molecules containing primary amines. Its ease of use and high reactivity make it ideal for routine labeling procedures. On the other hand, this compound offers greater flexibility for multi-step synthetic strategies where controlled, sequential conjugation is paramount. The stability of the Boc protecting group allows for the modification of other parts of a molecule without affecting the latent amine. By carefully considering the experimental goals, the nature of the target molecule, and the required level of control, researchers can confidently select the appropriate biotinylation reagent to achieve their desired outcomes.
References
A Head-to-Head Comparison: Biotin-PEG6-NH-Boc vs. Sulfo-NHS-Biotin in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical determinant for the success of downstream applications, ranging from affinity purification to targeted drug delivery. This guide provides an in-depth, objective comparison of two commonly employed amine-reactive biotinylation reagents: Biotin-PEG6-NH-Boc and sulfo-NHS-biotin. By examining their chemical properties, performance characteristics supported by experimental principles, and detailed procedural outlines, this document aims to empower researchers to make an informed decision tailored to their specific experimental needs.
Executive Summary
This compound and sulfo-NHS-biotin are both powerful tools for attaching biotin (B1667282) to primary amines on proteins, antibodies, and other biomolecules. The fundamental distinction lies in the nature of their spacer arms. Sulfo-NHS-biotin possesses a shorter, hydrocarbon-based spacer arm, while this compound features a longer, hydrophilic polyethylene (B3416737) glycol (PEG) linker. This structural difference imparts distinct advantages to each reagent, influencing factors such as solubility, steric hindrance, and the potential for non-specific interactions.
Chemical Properties and Performance Comparison
The integration of a PEG linker in this compound offers significant advantages in terms of increased hydrophilicity and reduced steric hindrance, which can lead to improved conjugation efficiency and stability of the resulting biotinylated molecule.
| Feature | This compound | Sulfo-NHS-Biotin | Rationale and Supporting Data |
| Solubility | High aqueous solubility. The PEG linker imparts hydrophilicity to the entire molecule.[] | Water-soluble due to the sulfonate group.[2] | The hydrophilic nature of the PEG chain in this compound can enhance the solubility of the resulting conjugate, potentially reducing aggregation of the labeled protein.[3][4] |
| Spacer Arm Length | ~29.1 Å (PEG6 linker) | 13.5 Å | The longer, flexible PEG spacer of this compound is more effective at overcoming steric hindrance, allowing for better accessibility of the biotin moiety to avidin (B1170675) or streptavidin binding pockets.[5] |
| Steric Hindrance | Minimized due to the long, flexible PEG linker. | Can be a limiting factor in assays where the biotin binding site on the target is sterically hindered. | Studies have shown that steric crowding can hinder subsequent binding events in affinity-based assays. The extended PEG linker helps to project the biotin molecule away from the surface of the labeled protein, facilitating more efficient capture. |
| Protein Aggregation | Reduced tendency for aggregation of the biotinylated protein due to the hydrophilic PEG chain. | Biotinylation has been reported to sometimes lead to protein aggregation. | The hydrophilic PEG shield around the protein can prevent non-specific hydrophobic interactions that may lead to aggregation. |
| Immunogenicity | The PEG linker can reduce the immunogenicity of the conjugated molecule. | The biotin-protein conjugate may elicit an immune response. | PEGylation is a well-established technique to reduce the immunogenicity of therapeutic proteins. |
| Membrane Permeability | Generally considered membrane impermeable due to its hydrophilic nature. | Membrane impermeable due to the charged sulfonate group. | This property makes both reagents suitable for specifically labeling cell surface proteins. |
| Reactivity | The Boc-protected amine requires a deprotection step before it can be used for further conjugation. The primary amine on the target molecule is biotinylated via the NHS ester. | The sulfo-NHS ester directly reacts with primary amines on the target molecule. | The Boc protecting group on this compound offers the potential for orthogonal chemistry, allowing for sequential conjugation reactions. |
Experimental Protocols
Protocol 1: Protein Biotinylation using Sulfo-NHS-Biotin
This protocol describes the biotinylation of a generic antibody (IgG) in solution.
Materials:
-
Sulfo-NHS-Biotin
-
Immunoglobulin G (IgG)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
-
Desalting column or dialysis cassette
-
Reaction tubes
Procedure:
-
Protein Preparation: Dissolve the IgG in PBS at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-Biotin in ultrapure water.
-
Biotinylation Reaction: Add a 20-fold molar excess of the 10 mM Sulfo-NHS-Biotin solution to the protein solution. For dilute protein solutions (e.g., <2 mg/mL), a higher molar excess (e.g., 50-fold) may be required to achieve the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Biotin: Remove non-reacted Sulfo-NHS-Biotin using a desalting column or by dialysis against PBS.
-
Quantification of Biotinylation: Determine the degree of biotin incorporation using the HABA assay (see Protocol 3). A typical result for a 20-fold molar excess reaction is 4-6 biotins per IgG molecule.
Protocol 2: Protein Biotinylation using this compound (Amine Biotinylation)
This protocol outlines the biotinylation of a protein using the NHS ester functionality of this compound. The Boc-protected amine remains for potential further modification.
Materials:
-
This compound
-
Protein of interest
-
Amine-free buffer, pH 7.2-8.0 (e.g., PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
-
Reaction tubes
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Biotin: Purify the biotinylated protein from excess reagent and byproducts using a desalting column or dialysis.
-
Quantification of Biotinylation: Assess the level of biotin incorporation using the HABA assay (see Protocol 3).
Protocol 3: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the extent of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well plate
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500_initial).
-
Add Biotinylated Sample: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for a few minutes until the reading stabilizes.
-
Measure Final Absorbance: Measure the absorbance at 500 nm (A500_final).
-
Calculate Biotin Concentration: The concentration of biotin can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹ at 500 nm). The moles of biotin per mole of protein can then be determined.
Visualizing the Workflows and Advantages
To better illustrate the processes and conceptual benefits, the following diagrams are provided.
Conclusion and Recommendations
The choice between this compound and sulfo-NHS-biotin should be guided by the specific requirements of the intended application.
Choose Sulfo-NHS-Biotin for:
-
Straightforward, cost-effective biotinylation of cell surface proteins or other biomolecules where steric hindrance is not a major concern.
-
Applications where a shorter spacer arm is sufficient and the potential for protein aggregation is low.
Choose this compound for:
-
Applications requiring enhanced solubility and stability of the biotinylated conjugate, particularly with proteins prone to aggregation.
-
Assays where maximizing the binding efficiency to streptavidin or avidin is critical, and steric hindrance is a potential issue.
-
In vivo applications or the development of therapeutic conjugates where reduced immunogenicity is desirable.
-
Complex conjugation strategies where the Boc-protected amine can be utilized for subsequent orthogonal modifications.
By carefully considering these factors, researchers can select the optimal biotinylation reagent to achieve reliable and reproducible results in their scientific endeavors.
References
A Head-to-Head Comparison: Chemical vs. Enzymatic Protein Biotinylation
For researchers, scientists, and drug development professionals, the selective attachment of biotin (B1667282) to a protein of interest is a cornerstone technique for a multitude of applications, from affinity purification and immunoassays to sophisticated cell imaging and drug targeting. The choice of biotinylation method can profoundly impact the outcome of these experiments. This guide provides an objective, data-driven comparison of two prevalent methodologies: chemical biotinylation using amine-reactive reagents like Biotin-PEG6-NH-Boc (functionally utilized as an NHS ester derivative for this comparison) and site-specific enzymatic biotinylation.
This comparison delves into the fundamental mechanisms, performance metrics, and experimental workflows of each approach, providing the necessary information to select the optimal strategy for your research needs.
At a Glance: Key Differences
| Feature | Chemical Biotinylation (e.g., Biotin-PEG-NHS) | Enzymatic Biotinylation (BirA/AviTag) |
| Specificity | Low: Reacts with multiple primary amines (lysine residues) and potentially other nucleophilic groups.[1] | High: Site-specific covalent attachment to a single lysine (B10760008) within a 15-amino acid AviTag sequence.[2][3] |
| Product Homogeneity | Heterogeneous: Produces a mixed population of proteins with varying numbers and locations of biotin tags.[4] | Homogeneous: Results in a uniform population with a single biotin molecule at a defined site.[2] |
| Control over Labeling | Limited: Degree of labeling is controlled by molar ratio of reagents, pH, and reaction time, but site of attachment is random. | High: Precise control over the location and stoichiometry (1:1) of biotinylation. |
| Potential for Protein Dysfunction | Higher: Random modification of lysine residues can disrupt active sites, binding interfaces, or protein folding. | Lower: The small AviTag is generally well-tolerated and labeling is confined to the tag, preserving native protein function. |
| Workflow Complexity | Simple one-step chemical reaction. | Requires genetic engineering to introduce the AviTag, expression of the tagged protein, and the BirA enzyme. |
| Typical Efficiency | Can approach 100% of protein molecules labeled, but with variable biotin-to-protein ratios. | High yield, often achieving 80-100% biotinylation of the tagged protein. |
Delving Deeper: A Performance-Based Comparison
The choice between chemical and enzymatic biotinylation hinges on the specific requirements of the downstream application. While chemical methods offer simplicity and speed, enzymatic approaches provide unparalleled specificity and homogeneity.
Specificity and Homogeneity
Enzymatic biotinylation, utilizing the E. coli biotin ligase BirA, offers exceptional specificity. BirA recognizes and attaches biotin to a single lysine residue within the 15-amino acid AviTag sequence (GLNDIFEAQKIEWHE). This results in a homogenous product where every biotinylated protein has a single biotin tag at the exact same location.
In contrast, chemical biotinylation with reagents like N-hydroxysuccinimide (NHS) esters of biotin (such as Biotin-PEG-NHS) targets primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. Since most proteins have multiple lysine residues on their surface, this method produces a heterogeneous mixture of proteins with a variable number of biotin tags at different locations. Furthermore, NHS esters can sometimes react with other nucleophilic side chains, such as serine, tyrosine, and arginine, further contributing to product heterogeneity.
Impact on Protein Function
A critical consideration is the potential for the biotinylation process to interfere with the protein's biological activity. The random nature of chemical biotinylation carries a higher risk of modifying lysine residues that are crucial for enzymatic activity, protein-protein interactions, or proper folding.
Enzymatic biotinylation minimizes this risk. The AviTag is a relatively small peptide that can be genetically fused to the N- or C-terminus or inserted into flexible loops of the target protein, away from functional domains. The biotinylation reaction is confined to the tag, leaving the native protein structure and function largely unperturbed.
Workflow and Yield
Chemical biotinylation offers a straightforward, one-step workflow that does not require modification of the target protein at the genetic level. The reaction is typically fast and can result in a high percentage of the total protein molecules being labeled. However, achieving a specific biotin-to-protein ratio can be challenging and requires careful optimization of reaction conditions.
Enzymatic biotinylation requires more upfront investment in molecular biology to clone and express the AviTag-fused protein. The in vitro biotinylation reaction itself is straightforward but requires the purified BirA enzyme, ATP, and magnesium. Despite the more complex workflow, enzymatic biotinylation can be highly efficient, with reported yields of biotinylated protein often exceeding 80-90%.
Visualizing the Processes
To better understand the workflows and fundamental differences between these two methods, the following diagrams illustrate the key steps involved.
Experimental Protocols
Below are detailed methodologies for performing both chemical and enzymatic biotinylation, as well as a common method for quantifying the extent of biotinylation.
Protocol 1: Chemical Biotinylation using Biotin-PEG-NHS Ester
This protocol describes a general procedure for biotinylating a protein using an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin with a PEG spacer.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Biotin-PEG-NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for buffer exchange.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the biotinylation reaction and should be avoided.
-
Biotin-PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.
-
Biotinylation Reaction: Add a 20-fold molar excess of the 10 mM Biotin-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer.
Protocol 2: In Vitro Enzymatic Biotinylation using BirA
This protocol outlines the site-specific biotinylation of a purified protein containing an AviTag using the BirA biotin ligase.
Materials:
-
Purified AviTag-fused protein.
-
Purified BirA enzyme.
-
10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3).
-
100 mM ATP solution.
-
100 mM Magnesium Acetate solution.
-
50 mM D-Biotin solution.
-
Nuclease-free water.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:
-
Nuclease-free water to the final volume.
-
10X Reaction Buffer to a final concentration of 1X.
-
100 mM ATP to a final concentration of 10 mM.
-
100 mM Magnesium Acetate to a final concentration of 10 mM.
-
50 mM D-Biotin to a final concentration of 50 µM.
-
Purified AviTag-fused protein to a final concentration of 40-100 µM.
-
Purified BirA enzyme (the amount may need to be optimized, but a starting point is 1-5 µM).
-
-
Incubation: Incubate the reaction mixture for 1 hour at 30°C.
-
Purification: Remove excess biotin and the BirA enzyme. If the BirA is tagged (e.g., with GST or His-tag), it can be removed by affinity chromatography. Excess biotin can be removed by a desalting column or dialysis.
Protocol 3: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.
Materials:
-
HABA/Avidin solution.
-
Biotinylated protein sample.
-
Phosphate-Buffered Saline (PBS).
-
Spectrophotometer capable of measuring absorbance at 500 nm.
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Baseline Measurement: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀). This is your baseline reading.
-
Sample Measurement: Add a known volume of your biotinylated protein sample to the cuvette, mix well, and allow the reaction to proceed for a few minutes.
-
Final Measurement: Measure the absorbance at 500 nm again. The absorbance will decrease as biotin displaces HABA from avidin.
-
Calculation: The decrease in absorbance is proportional to the concentration of biotin in your sample. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex, following the specific instructions of the HABA assay kit manufacturer.
Conclusion: Making the Right Choice
The decision between chemical and enzymatic biotinylation is fundamentally a trade-off between convenience and control.
-
Choose Chemical Biotinylation (Biotin-PEG-NHS) when:
-
A quick and simple labeling procedure is required.
-
The protein of interest is robust and the exact location of biotinylation is not critical for its function.
-
A high degree of labeling is desired, and product heterogeneity is acceptable.
-
Genetic modification of the target protein is not feasible.
-
-
Choose Enzymatic Biotinylation (BirA/AviTag) when:
-
Site-specific, 1:1 biotinylation is essential.
-
Preserving the native structure and function of the protein is paramount.
-
A homogenous, well-defined final product is required for downstream quantitative or structural studies.
-
The experimental system allows for the expression of a tagged protein.
-
By carefully considering the requirements of your specific application and the inherent advantages and disadvantages of each method, you can confidently select the biotinylation strategy that will yield the most reliable and reproducible results.
References
- 1. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Site-specific biotinylation of purified proteins using BirA. — Immunology [immunology.ox.ac.uk]
Beyond PEG: A Comparative Guide to Alternative Linkers for Biotinylation Reagents
For researchers, scientists, and drug development professionals seeking to optimize their biotinylation strategies, the choice of linker arm is a critical parameter that extends beyond the well-established polyethylene (B3416737) glycol (PEG) spacers. While PEG linkers offer excellent water solubility and flexibility, a range of alternative linkers provides distinct advantages in terms of cleavability, rigidity, and controlled release, opening up new experimental possibilities.
This guide provides an objective comparison of various alternatives to PEG linkers for biotinylation reagents, supported by experimental data and detailed protocols. We will delve into the performance characteristics of cleavable linkers, rigid linkers, and other hydrophilic non-PEG alternatives, offering a comprehensive resource for selecting the optimal biotinylation strategy for your specific application.
Performance Comparison of Biotinylation Linkers
The selection of a biotinylation linker can significantly impact experimental outcomes, influencing factors such as steric hindrance, solubility, and the ability to release the biotinylated molecule. The following table summarizes the quantitative performance of various linker types compared to the standard PEG linkers.
| Linker Type | Example | Length (Å) | Solubility | Cleavage Condition | Cleavage Efficiency | Key Advantages | Common Applications |
| PEG | Biotin-PEG4-NHS | ~17.6 | High | Non-cleavable | N/A | High solubility, low immunogenicity, reduces steric hindrance. | General biotinylation, immunoassays, affinity purification. |
| Cleavable - Disulfide | Biotin-HPDP | ~24.3 | Moderate | 100 mM DTT, 30 min | >90% | Mild cleavage, reversible. | Protein-protein interaction studies, reversible immobilization. |
| Cleavable - Photocleavable | PC-Biotin-NHS | ~20.5 | Moderate | UV light (365 nm), 5 min | >85% | Spatially and temporally controlled cleavage. | Photo-crosslinking, targeted release in live cells. |
| Cleavable - Diazo | Diazo Biotin-Alkyne | Variable | High | 100 mM Sodium Dithionite, 60 min | ~95% | Rapid and specific cleavage. | Chemical proteomics, enrichment of low-abundance proteins.[1] |
| Cleavable - Dde | Alkyne-Dde-Biotin | Variable | Moderate | 2% Hydrazine, 60 min | >95% | Orthogonal cleavage chemistry.[2] | Glycoproteomics, identification of post-translational modifications.[2] |
| Cleavable - AZO | AZO-Biotin | Variable | Low | Sodium Dithionite | Variable | Chemically cleavable.[3][4] | Chemical proteomics. |
| Cleavable - DADPS | DADPS-Biotin | Variable | Low | Formic Acid | High | Acid-labile. | Cysteine reactivity profiling. |
| Rigid - Polypeptide | Biotin-(EA3K)3 | ~30 | High | Non-cleavable | N/A | Defined spatial separation, reduced non-specific binding. | Biosensors, surface immobilization. |
| Hydrophilic - Polysarcosine | Biotin-pSar-NHS | Variable | High | Non-cleavable | N/A | PEG alternative with low immunogenicity. | Drug delivery, long-circulating bioconjugates. |
| Hydrophilic - Polypeptide | Biotin-(G4S)n | Variable | High | Non-cleavable | N/A | Flexible and hydrophilic. | Fusion protein immobilization. |
Experimental Protocols
General Protocol for Amine Biotinylation using an NHS Ester Reagent
This protocol provides a general workflow for biotinylating a protein with an amine-reactive N-hydroxysuccinimide (NHS) ester biotinylation reagent.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotinylation reagent with an NHS ester reactive group (e.g., Biotin-PEG4-NHS, Biotin-HPDP)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the biotinylation reagent in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as Tris or glycine (B1666218) to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column.
Protocol for Cleavage of a Disulfide Linker
Materials:
-
Biotinylated molecule with a disulfide linker
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Prepare Cleavage Solution: Prepare a 100 mM solution of DTT or a 50 mM solution of TCEP in the desired buffer.
-
Incubation: Add the cleavage solution to the biotinylated sample and incubate for 30 minutes at room temperature.
-
Further Processing: The released molecule can now be separated from the biotin (B1667282) moiety and the streptavidin support.
Protocol for Photocleavage of a PC Linker
Materials:
-
Biotinylated molecule with a photocleavable linker
-
UV lamp (365 nm)
Procedure:
-
Irradiation: Expose the sample to UV light at 365 nm for 5-15 minutes. The optimal exposure time may vary depending on the specific reagent and the intensity of the UV source.
-
Collection: Collect the released molecule for downstream analysis.
Visualizing Biotinylation Concepts
To better understand the processes and components involved in biotinylation, the following diagrams illustrate key concepts.
Caption: Components of a typical biotinylation reaction.
The diagram above illustrates the three key components of a biotinylation reagent: the biotin headgroup, the linker arm which can be varied, and the reactive group that forms a covalent bond with a functional group on the target molecule.
Caption: General experimental workflow for protein biotinylation.
This flowchart outlines the key steps in a standard biotinylation experiment, from the initial protein solution to the final purified biotinylated product.
Caption: Comparison of non-cleavable and cleavable linkers.
This diagram contrasts the stable interaction of a non-cleavable linker with the ability of a cleavable linker to release the target molecule from the biotin-streptavidin complex upon a specific stimulus.
References
A Researcher's Guide to Mass Spectrometry Analysis of Biotinylated Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins through mass spectrometry is a cornerstone of modern biological inquiry. Biotinylation, the covalent attachment of biotin (B1667282) to proteins, is a powerful and versatile tool for protein enrichment and subsequent analysis. The choice of biotinylation reagent and the analytical workflow can significantly impact the depth and accuracy of proteomic data.
This guide provides a comprehensive comparison of mass spectrometry analysis of proteins labeled with Biotin-PEG6-NH-Boc and other common alternative biotinylation strategies. We will delve into the chemical principles, experimental workflows, and performance characteristics of these methods, supported by experimental data to inform the selection of the most appropriate technique for your research needs.
Principles of Protein Biotinylation for Mass Spectrometry
Biotin's remarkably high affinity for streptavidin (and avidin) forms the basis of its utility in protein research. This strong interaction allows for the highly selective enrichment of biotinylated proteins from complex biological samples, a critical step for identifying low-abundance proteins by mass spectrometry.
The selection of a biotinylation reagent dictates which functional groups on a protein are targeted. This guide will compare two main strategies:
-
Targeting Carboxyl Groups: Utilizing reagents like this compound to label aspartic and glutamic acid residues.
-
Targeting Amine Groups: Employing N-hydroxysuccinimide (NHS) ester-based reagents to label lysine (B10760008) residues and N-termini.
-
Proximity Labeling: Enzymatic methods that biotinylate proteins in close proximity to a protein of interest.
Comparison of Biotinylation Reagents
The choice of biotinylation reagent is a critical determinant of experimental success. Below is a comparison of this compound with common alternatives.
This compound: Targeting Carboxyl Groups
The "NH-Boc" designation indicates a tert-butyloxycarbonyl (Boc)-protected amine. This reagent requires a two-step chemical process for protein labeling:
-
Boc Deprotection: The Boc protecting group is removed from the terminal amine of the this compound reagent, typically under acidic conditions, to yield a reactive primary amine (Biotin-PEG6-NH2).
-
Carbodiimide (B86325) Chemistry: The newly exposed amine is then coupled to carboxyl groups (aspartic and glutamic acid residues) on the target protein using a carbodiimide crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][2][3][4]
Advantages:
-
Alternative Targeting: Provides a method to label proteins that may have few accessible primary amines or where lysine modification could disrupt protein function.
-
PEG Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the labeled protein, which can reduce aggregation.[5] The spacer also minimizes steric hindrance, allowing for more efficient capture by streptavidin.
Disadvantages:
-
Multi-step Reaction: The two-step process of deprotection and conjugation is more complex and time-consuming than direct labeling with NHS esters.
-
Potential for Cross-linking: EDC can potentially induce protein-protein cross-linking if not carefully controlled with a sufficient excess of the amine-containing biotin reagent.
NHS-Ester Biotinylation Reagents: Targeting Amine Groups
These are the most common type of biotinylation reagents and react directly with primary amines (lysine side chains and N-termini) to form stable amide bonds.
-
NHS-Biotin: A standard reagent with a simple hydrocarbon spacer arm.
-
NHS-PEG-Biotin: Incorporates a PEG spacer arm, offering improved water solubility and reduced steric hindrance, similar to this compound.
-
Sulfo-NHS-Biotin: Contains a sulfonate group, rendering the reagent water-soluble and membrane-impermeable, making it ideal for labeling cell surface proteins.
-
NHS-SS-Biotin: Features a disulfide bond in the spacer arm, which can be cleaved by reducing agents. This allows for the gentle elution of biotinylated proteins from streptavidin beads, which is advantageous for preserving protein structure and function for downstream analysis.
Advantages:
-
Simple One-Step Reaction: A straightforward and efficient labeling method.
-
High Reactivity: NHS esters react readily with abundant primary amines on most proteins.
Disadvantages:
-
Potential to Affect Protein Function: Modification of lysine residues can sometimes impact a protein's biological activity.
-
Harsh Elution for Non-cleavable Reagents: The strong biotin-streptavidin interaction requires harsh denaturing conditions for elution, which can interfere with downstream analyses.
Proximity Labeling: Enzymatic Biotinylation
Proximity labeling techniques utilize an enzyme (fused to a protein of interest) to generate reactive biotin species that covalently label neighboring proteins within a specific radius. This method is ideal for studying protein-protein interactions and the composition of cellular microenvironments.
-
BioID (Biotin Identification): Uses a promiscuous E. coli biotin ligase (BirA*) that releases reactive biotinoyl-5'-AMP, which then labels nearby proteins. It has a relatively long labeling time (hours).
-
TurboID: An engineered, highly active version of BirA* that dramatically reduces the labeling time to minutes.
-
APEX2 (Ascorbate Peroxidase): An engineered peroxidase that, in the presence of hydrogen peroxide, catalyzes the formation of short-lived biotin-phenoxyl radicals that label electron-rich amino acids (primarily tyrosine) on proximal proteins. The labeling process is very rapid (minutes).
Advantages:
-
In Vivo Labeling: Enables the study of protein interactions within their native cellular context.
-
Capture of Transient Interactions: Can identify weak or transient protein-protein interactions that are often missed by other methods.
Disadvantages:
-
Requires Genetic Modification: The target protein must be expressed as a fusion with the labeling enzyme.
-
Potential for Toxicity: The reagents used in APEX2 (hydrogen peroxide) can be toxic to cells. TurboID expression can also be toxic under certain conditions.
Quantitative Performance Comparison
| Feature | This compound (Carboxyl-Targeting) | NHS-Ester Biotin (Amine-Targeting) | Cleavable NHS-Ester Biotin (e.g., NHS-SS-Biotin) | Proximity Labeling (e.g., TurboID, APEX2) |
| Target Residues | Aspartic Acid, Glutamic Acid | Lysine, N-terminus | Lysine, N-terminus | Lysine (BioID/TurboID), Tyrosine (APEX2) |
| Workflow Complexity | High (Multi-step) | Low (Single-step) | Low (Single-step) | High (Requires transfection, cell culture) |
| Labeling Time | Hours | 30 min - 2 hours | 30 min - 2 hours | Minutes (TurboID/APEX2) to Hours (BioID) |
| Elution from Streptavidin | Harsh (Boiling in SDS) | Harsh (Boiling in SDS) | Mild (Reducing agents) | Harsh (Boiling in SDS) |
| Identified Biotinylated Peptides (Representative) | Not directly reported | 3777 (using DiDBiT) | Higher number of biotinylated peptides detected compared to non-cleavable NHS-biotin in some studies | Varies widely based on bait protein and cellular location |
| Confidence in Identification | High with DiDBiT | High with DiDBiT | High with DiDBiT | High, but requires careful controls to distinguish true proximity from background |
| Key Advantage | Targets alternative residues | Simplicity and high reactivity | Gentle elution of captured proteins | In vivo mapping of protein interactions |
Experimental Protocols
Detailed and optimized protocols are crucial for successful biotinylation and mass spectrometry analysis. Below are representative workflows.
Protocol 1: Labeling with this compound
This protocol involves a two-stage process: Boc deprotection followed by EDC/NHS-mediated conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) for deprotection
-
Protein sample in amine-free buffer (e.g., MES or PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching buffer (e.g., Tris-HCl)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a suitable organic solvent.
-
Add TFA to remove the Boc group.
-
Evaporate the solvent and TFA to obtain the deprotected Biotin-PEG6-NH2.
-
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Add a molar excess of EDC and Sulfo-NHS to the protein solution and incubate for 15 minutes at room temperature.
-
-
Conjugation:
-
Add a molar excess of the deprotected Biotin-PEG6-NH2 to the activated protein solution.
-
Incubate for 2 hours at room temperature.
-
-
Quenching:
-
Add quenching buffer to stop the reaction.
-
-
Purification:
-
Remove excess biotin reagent by dialysis or size-exclusion chromatography.
-
Protocol 2: Mass Spectrometry Analysis using the DiDBiT Method
The Direct Detection of Biotin-containing Tags (DiDBiT) method significantly improves the identification of biotinylated peptides compared to traditional on-bead digestion or protein elution methods.
Materials:
-
Biotinylated protein sample
-
Trypsin
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with detergents)
-
Elution buffer (e.g., 80% acetonitrile, 0.1% TFA)
Procedure:
-
Protein Digestion:
-
Digest the entire biotinylated protein sample with trypsin to generate peptides.
-
-
Enrichment of Biotinylated Peptides:
-
Incubate the peptide mixture with streptavidin magnetic beads to capture the biotinylated peptides.
-
-
Washing:
-
Thoroughly wash the beads to remove non-biotinylated peptides.
-
-
Elution:
-
Elute the bound biotinylated peptides from the beads using a high-organic, acidic elution buffer.
-
-
LC-MS/MS Analysis:
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
In the mass spectrometer search parameters, specify the mass modification corresponding to the biotinylation reagent used.
-
Visualizing the Workflow
Diagrams generated using Graphviz (DOT language) illustrate the key experimental workflows.
Caption: General workflow for biotinylation and mass spectrometry analysis.
Caption: Comparison of amine-reactive and carboxyl-reactive labeling chemistries.
Conclusion
The selection of a biotinylation strategy for mass spectrometry analysis is a critical decision that should be guided by the specific research question, the nature of the target protein, and the desired analytical depth.
-
This compound offers a valuable alternative for labeling carboxyl groups, particularly when lysine residues are sparse or functionally important. However, its multi-step workflow requires careful optimization.
-
NHS-ester based reagents provide a simple and robust method for general protein biotinylation, with cleavable versions offering advantages for downstream applications.
-
Proximity labeling techniques are unparalleled for mapping protein-protein interactions and subcellular proteomes in a native cellular context.
For all biotinylation approaches, the implementation of advanced analytical workflows, such as the DiDBiT method , is highly recommended to maximize the identification of biotinylated peptides and enhance the overall confidence in the proteomic data. By carefully considering the strengths and weaknesses of each approach, researchers can harness the power of biotinylation and mass spectrometry to gain deeper insights into the complex world of the proteome.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
Assessing Functionality: A Guide to Functional Assays for Biotinylated Proteins
For researchers in molecular biology, biochemistry, and drug development, the biotinylation of proteins is a cornerstone technique for detection, purification, and immobilization. However, the critical question remains: does the biotin (B1667282) tag interfere with the protein's biological activity? This guide provides a comparative overview of key functional assays to test the activity of biotinylated proteins, complete with experimental protocols and data to aid in selecting the most appropriate method for your research needs.
The Importance of Functional Validation
Biotin, though small, can sometimes alter a protein's conformation or block active sites, potentially impacting its function. Therefore, it is crucial to validate the activity of biotinylated proteins to ensure that experimental results are biologically relevant. The choice of functional assay depends on the protein's specific activity, whether it's an enzyme, a receptor, a cytokine, or an antibody.
Comparison of Key Functional Assays
Here, we compare three widely used methods for assessing the functionality of biotinylated proteins: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Cell-Based Assays.
| Assay Type | Principle | Key Parameters Measured | Advantages | Disadvantages |
| ELISA | Measures the binding of a biotinylated protein to its target (e.g., antibody, receptor) immobilized on a plate. The interaction is detected using a streptavidin-enzyme conjugate. | Binding affinity (qualitative or semi-quantitative), Specificity | High-throughput, relatively inexpensive, well-established protocols.[1][2] | Indirect detection, may not provide kinetic data, potential for non-specific binding. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the real-time binding of an analyte (e.g., a binding partner) to a ligand (the biotinylated protein) immobilized on a sensor chip. | Association rate (k_a), Dissociation rate (k_d), Affinity constant (K_D).[3][4] | Provides real-time kinetic data, high sensitivity, label-free detection of the analyte. | Requires specialized equipment, can be expensive, surface immobilization may affect protein conformation. |
| Cell-Based Assays | Evaluates the biological response of living cells to the biotinylated protein (e.g., receptor activation, cell proliferation, apoptosis). | Cellular response, signaling pathway activation, dose-response curves. | Provides physiologically relevant data, assesses downstream effects. | More complex and time-consuming, higher variability, potential for off-target effects. |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing these assays to assess the function of biotinylated proteins.
Table 1: ELISA Data for Biotinylated Protein Binding
| Biotinylated Protein | Target | Method | Result | Reference |
| Biotinylated CCL19 | CCR7-EMP | Direct ELISA | K_D calculated from binding curve | |
| Biotinylated Antigens | Monoclonal/Polyclonal Antibodies | Indirect ELISA | Comparison of coating efficiency on streptavidin vs. polystyrene plates |
Table 2: SPR Kinetic Data for Biotinylated Proteins
| Biotinylated Ligand | Analyte | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (M) | Reference |
| Biotinylated Human PD-L1 | Human PD-1 | Not specified | Not specified | 1.122 µM | |
| Biotinylated Th10-39 | Human α-thrombin | 3.5 x 10⁶ | 3.9 x 10⁻² | 10.9 nM | |
| Biotinylated Ligand M1 | Analyte A1 | 1.1 x 10⁵ | 6.3 x 10⁻⁴ | 5.7 nM | |
| Biotinylated Ligand M2 | Analyte A1 | 1.3 x 10⁵ | 7.0 x 10⁻⁵ | 0.54 nM |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a direct ELISA to measure the binding of a biotinylated chemokine to its soluble receptor.
Materials:
-
96-well microplate
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Biotinylated protein
-
Target protein (receptor)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target protein (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Biotinylated Protein Incubation: Add serial dilutions of the biotinylated protein to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for analyzing the kinetics of a biotinylated protein interacting with its binding partner using SPR.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Streptavidin-coated sensor chip
-
Running Buffer (e.g., HBS-EP+)
-
Biotinylated protein (ligand)
-
Binding partner (analyte)
-
Regeneration solution (if necessary)
Procedure:
-
System Priming: Prime the SPR system with Running Buffer.
-
Ligand Immobilization: Inject the biotinylated protein over the streptavidin-coated sensor chip surface to achieve the desired immobilization level.
-
Stabilization: Flow Running Buffer over the sensor surface until a stable baseline is achieved.
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface to measure association.
-
Dissociation: Flow Running Buffer over the sensor surface to measure dissociation.
-
Regeneration (Optional): If the interaction is strong, inject a regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_a), dissociation rate (k_d), and affinity constant (K_D).
Cell-Based Functional Assay
This protocol provides a general framework for a cell-based assay to assess the activity of a biotinylated ligand that activates a cell surface receptor and a downstream signaling pathway.
Materials:
-
Cells expressing the target receptor
-
Cell culture medium
-
Biotinylated ligand
-
Control (non-biotinylated) ligand
-
Assay-specific reagents (e.g., luciferase reporter constructs, antibodies for Western blotting, calcium indicators)
-
Multi-well plates
-
Incubator
-
Detection instrument (e.g., luminometer, fluorescence microscope, flow cytometer)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Ligand Stimulation: Treat the cells with various concentrations of the biotinylated ligand and the non-biotinylated control ligand. Include a negative control (vehicle only).
-
Incubation: Incubate the cells for a time period sufficient to elicit a biological response (this will vary depending on the specific pathway).
-
Response Measurement: Measure the cellular response using an appropriate method. Examples include:
-
Reporter Gene Assay: Lyse the cells and measure the activity of a reporter gene (e.g., luciferase) that is under the control of a promoter responsive to the signaling pathway.
-
Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation of key signaling proteins.
-
Calcium Imaging: Measure changes in intracellular calcium concentration using a fluorescent indicator.
-
Proliferation/Viability Assay: Use assays like MTT or CellTiter-Glo to measure changes in cell number or metabolic activity.
-
-
Data Analysis: Generate dose-response curves and compare the EC₅₀ values of the biotinylated and non-biotinylated ligands.
Visualizations
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated.
ELISA workflow for biotinylated protein detection.
General workflow for Surface Plasmon Resonance (SPR) analysis.
TGF-β signaling pathway activated by a biotinylated ligand.
Conclusion
The functional validation of biotinylated proteins is a critical step in ensuring the reliability of experimental data. This guide provides a framework for selecting and performing appropriate functional assays. ELISA offers a high-throughput method for assessing binding, SPR provides detailed kinetic information, and cell-based assays deliver physiologically relevant insights into protein activity. By carefully considering the nature of the protein and the research question, scientists can confidently choose the best approach to verify the functionality of their biotinylated reagents.
References
- 1. ELISA Protocol with Biotinylated Chemokines and Soluble Receptors - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 2. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. nicoyalife.com [nicoyalife.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Biotin-PEG6-NH-Boc
Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of modern research. For scientists and professionals in drug development, understanding the specific handling requirements of compounds like Biotin-PEG6-NH-Boc is paramount. This guide provides a clear, step-by-step procedure for the proper disposal of this reagent, aligning with established safety protocols and environmental regulations.
Immediate Safety and Disposal Overview
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of through a licensed waste disposal contractor and never released into the environment[1].
| Hazard Classification | GHS Codes | Precautionary Statements |
| Acute Oral Toxicity | H302 (Harmful if swallowed) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Acute Aquatic Toxicity | H400 (Very toxic to aquatic life) | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | H410 (Very toxic to aquatic life with long lasting effects) | P391: Collect spillage.[1] |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
Adherence to the following protocol is essential for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, and empty containers).
-
Segregate this waste from non-hazardous and other chemical waste streams to prevent cross-contamination.
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a dedicated, properly labeled, and sealed container.
-
The container label should clearly indicate "Hazardous Waste" and include the chemical name: "this compound".
-
Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
